molecular formula C20H15ClN2O3 B1680600 Rhodamine 110 CAS No. 13558-31-1

Rhodamine 110

Cat. No.: B1680600
CAS No.: 13558-31-1
M. Wt: 366.8 g/mol
InChI Key: JNGRENQDBKMCCR-UHFFFAOYSA-N
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Description

Rhodamine 110 is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a this compound(1+).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JNGRENQDBKMCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10884515
Record name Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1)
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Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odorless red crystals; [MSDSonline]
Record name Rhodamine 110
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CAS No.

13558-31-1
Record name Rhodamine 110
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Record name Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1)
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Foundational & Exploratory

Rhodamine 110: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 110 (R110) is a highly fluorescent dye belonging to the rhodamine family of fluorophores. Characterized by its brilliant green fluorescence, R110 serves as a fundamental building block for a wide array of fluorescent probes and substrates. Its exceptional brightness, high photostability, and relative insensitivity to pH have established it as a valuable tool in various life science research and drug discovery applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. This technical guide provides an in-depth overview of the core spectral properties and characteristics of this compound, along with detailed experimental protocols for its use.

Core Spectral and Physicochemical Properties

This compound exhibits distinct spectral properties that are crucial for its application in fluorescence-based assays. A summary of these key quantitative characteristics is provided in the tables below.

Spectral Properties
PropertyValueSolvent/Conditions
Excitation Maximum (λex) ~496-500 nm[1][]Methanol, PBS
Emission Maximum (λem) ~520-522 nm[1][]Methanol, PBS
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹[3]Aqueous Buffer (e.g., PBS)
Fluorescence Quantum Yield (Φ) High, but value varies with derivative and environment. Exhibits very little variation with temperature.[1]-
Physicochemical Properties
PropertyValue
Molecular Formula C₂₀H₁₅ClN₂O₃
Molecular Weight 366.80 g/mol []
Appearance Orange-red solid[]
Solubility Soluble in DMSO and methanol; slightly soluble in water.[4]

Key Characteristics and Advantages

This compound possesses several features that make it a preferred fluorophore for many biological applications:

  • High Fluorescence Intensity: The combination of a high molar extinction coefficient and a favorable quantum yield results in exceptionally bright fluorescence, enabling sensitive detection.

  • Photostability: this compound and its derivatives are known for their superior photostability compared to traditional green fluorophores like FITC, allowing for longer and more intensive imaging experiments.

  • pH Insensitivity: The fluorescence intensity of this compound is stable over a broad pH range (typically pH 4-9), which is a significant advantage for assays conducted in varying cellular environments.

  • Versatile Chemistry: The two primary amine groups on the xanthene core of this compound allow for straightforward conjugation to various molecules, such as peptides, to create highly specific fluorogenic substrates.

Applications in Research and Drug Development

The primary application of this compound is as a core scaffold for fluorogenic enzyme substrates. In their unconjugated form, the amino groups of R110 are available. When these are derivatized, for instance with peptide sequences, the fluorescence of the rhodamine core is quenched. Upon enzymatic cleavage of the peptide, the free R110 is released, resulting in a dramatic increase in fluorescence.

Protease Activity Assays

This compound-based substrates are extensively used for detecting the activity of various proteases. The general mechanism involves a bis-amide derivative of R110, where peptide substrates are attached to both amine groups. This bis-substituted form is non-fluorescent. Enzymatic cleavage proceeds in two steps, first yielding a fluorescent mono-amide intermediate, and then the highly fluorescent free R110.

G cluster_0 Protease Activity Assay Workflow Bis-amide R110 Substrate (Non-fluorescent) Bis-amide R110 Substrate (Non-fluorescent) Mono-amide R110 (Fluorescent) Mono-amide R110 (Fluorescent) Bis-amide R110 Substrate (Non-fluorescent)->Mono-amide R110 (Fluorescent) Protease Cleavage Free this compound (Highly Fluorescent) Free this compound (Highly Fluorescent) Mono-amide R110 (Fluorescent)->Free this compound (Highly Fluorescent) Protease Cleavage Protease Protease Protease->Bis-amide R110 Substrate (Non-fluorescent) Protease->Mono-amide R110 (Fluorescent)

Workflow for a protease activity assay using a this compound-based substrate.
Caspase Activity and Apoptosis Detection

A prominent application of R110 substrates is in the detection of caspase activity, a key indicator of apoptosis. Specific peptide sequences recognized by different caspases (e.g., DEVD for caspase-3/7) are conjugated to R110. In the presence of active caspases in apoptotic cells, the substrate is cleaved, leading to a quantifiable fluorescent signal.

G cluster_0 Caspase-Mediated Apoptosis Detection Apoptotic Stimulus Apoptotic Stimulus Procaspase Procaspase Apoptotic Stimulus->Procaspase Active Caspase Active Caspase Procaspase->Active Caspase Activation (Peptide)₂-R110 (Non-fluorescent) (Peptide)₂-R110 (Non-fluorescent) Active Caspase->(Peptide)₂-R110 (Non-fluorescent) Cleavage This compound (Fluorescent) This compound (Fluorescent) (Peptide)₂-R110 (Non-fluorescent)->this compound (Fluorescent) Fluorescence Measurement Fluorescence Measurement This compound (Fluorescent)->Fluorescence Measurement

Signaling pathway for caspase activation and detection using a this compound substrate.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials: this compound chloride, Dimethyl sulfoxide (B87167) (DMSO, anhydrous).

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of 1-10 mM by dissolving the this compound powder in anhydrous DMSO.[5] For example, to prepare a 10 mM stock solution, add 272 µL of DMSO to 1 mg of this compound (MW = 366.8 g/mol ).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[6]

General Protocol for a Caspase-3/7 Activity Assay in Microplates
  • Materials:

    • Cells cultured in a 96-well microplate (white or black, clear bottom).

    • Apoptosis-inducing agent.

    • Caspase-3/7 substrate (e.g., Z-DEVD-R110).

    • Assay buffer (e.g., PBS or a specialized lysis/assay buffer).

    • Microplate reader with fluorescence capabilities (Excitation ~499 nm, Emission ~521 nm).

  • Procedure:

    • Seed cells in the microplate and culture until they reach the desired confluency.

    • Induce apoptosis by treating the cells with the appropriate agent and incubate for the desired time. Include untreated cells as a negative control.

    • Prepare the caspase-3/7 reagent by diluting the Z-DEVD-R110 substrate in the assay buffer to the final working concentration.

    • Add an equal volume of the caspase-3/7 reagent to each well of the microplate.

    • Mix gently by shaking the plate for 30-60 seconds.

    • Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters.[7]

    • The increase in fluorescence in the treated cells compared to the untreated cells is proportional to the caspase-3/7 activity.

Protocol for Determination of Molar Extinction Coefficient
  • Materials:

    • This compound.

    • High-purity solvent (e.g., ethanol (B145695) or PBS).

    • Calibrated UV-Vis spectrophotometer.

    • Quartz cuvettes (1 cm path length).

    • Analytical balance.

  • Procedure:

    • Prepare a concentrated stock solution of this compound of a precisely known concentration by accurately weighing the solid and dissolving it in a known volume of solvent.

    • Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

    • Measure the absorbance of the solvent blank at the absorption maximum of this compound (~498 nm).

    • Measure the absorbance of each dilution at the same wavelength.

    • Plot a graph of absorbance versus concentration (in mol/L).

    • The slope of the linear portion of the graph corresponds to the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

Protocol for Relative Quantum Yield Measurement
  • Materials:

    • This compound solution of unknown quantum yield.

    • A quantum yield standard with a known quantum yield and similar spectral properties (e.g., Fluorescein (B123965) in 0.1 M NaOH, Φ = 0.95).

    • Solvent in which both the sample and standard are soluble.

    • UV-Vis spectrophotometer.

    • Fluorometer.

  • Procedure:

    • Prepare a series of dilute solutions of both the this compound sample and the fluorescein standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum of each solution using the same excitation wavelength.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the plots for the sample and standard, respectively, and ηx and ηst are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, the refractive index term cancels out.[7]

Conclusion

This compound is a robust and versatile fluorophore with a well-established role in life science research and drug discovery. Its excellent spectral properties, including high brightness and photostability, combined with its utility as a scaffold for fluorogenic enzyme substrates, make it an indispensable tool for studying enzymatic activity, particularly in the context of apoptosis. The detailed protocols provided in this guide offer a practical framework for researchers to effectively utilize this compound in their experimental workflows.

References

The Quantum Yield of Rhodamine 110: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 110 is a highly fluorescent dye belonging to the rhodamine family of fluorophores. It is widely utilized in various biological and chemical applications, including fluorescence microscopy, flow cytometry, and as a reporter molecule in enzyme activity assays. A critical photophysical parameter that dictates its suitability for these applications is its fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. This technical guide provides an in-depth overview of the quantum yield of this compound, methodologies for its determination, and its application in a key biochemical assay.

Quantitative Data on this compound and Related Compounds

A definitive, universally agreed-upon quantum yield for this compound is not consistently reported across the literature. However, it is generally considered to be a highly fluorescent compound. Its fluorescence is noted for its stability, showing very little variation with changes in temperature when in an aqueous environment (+0.13%/°C in water)[1]. The excitation and emission maxima of this compound are approximately 497 nm and 520 nm, respectively[2].

For comparative purposes, the quantum yields of related rhodamine dyes and derivatives of this compound are presented in the table below. It is crucial to note that the quantum yield is highly dependent on the solvent, pH, and temperature.

Dye/DerivativeQuantum Yield (Φ)Solvent/Conditions
This compound Not consistently reportedExhibits low temperature sensitivity in water[1]
Urea Derivative of this compound0.4910 mM HEPES-NaOH buffer, pH 7.5
Morpholino-urea Derivative of this compound0.44Not specified
ATTO Rho110 (structurally similar)0.80Not specified
Rhodamine 6G0.95Ethanol
Rhodamine B0.31Water

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative method. This technique involves comparing the fluorescence properties of the sample of interest (the "unknown") to a well-characterized fluorescent standard with a known quantum yield.

Principle

The relative quantum yield (Φ_x) of an unknown sample is calculated using the following equation[3][4]:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)

Where:

  • Φ_st is the quantum yield of the standard.

  • I_x and I_st are the integrated fluorescence intensities of the unknown and the standard, respectively.

  • A_x and A_st are the absorbances of the unknown and the standard at the excitation wavelength, respectively.

  • n_x and n_st are the refractive indices of the solvents used for the unknown and the standard, respectively.

Materials and Equipment
  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • Sample of interest (this compound).

  • High-purity solvents (e.g., ethanol, deionized water).

Procedure
  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the standard and the unknown sample in the chosen solvent(s).

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects[5][6].

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Determine the absorbance at the selected excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectra of all solutions.

    • It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the standard and the unknown samples[3].

    • The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation:

    • The quantum yield of the unknown sample can be calculated using a variation of the formula that utilizes the gradients of the plots[5]:

      Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x^2 / n_st^2)

      Where Grad_x and Grad_st are the gradients of the plots for the unknown and the standard, respectively. If the same solvent is used for both, the refractive index term (n_x^2 / n_st^2) becomes 1.

Signaling Pathway and Experimental Workflow Visualization

This compound is frequently employed as a reporter in enzyme assays, particularly for detecting protease activity. A common application is in caspase-3/7 assays, which are used to measure apoptosis (programmed cell death). In this assay, a non-fluorescent bisamide substrate of this compound (e.g., Z-DEVD-R110) is used. Caspase-3 and -7, which are key executioner caspases in the apoptotic pathway, cleave the DEVD peptide sequences, leading to a two-step release of the highly fluorescent this compound.

Below is a diagram illustrating the workflow of a typical caspase-3/7 assay using a this compound-based substrate.

G cluster_0 Experimental Setup cluster_1 Molecular Mechanism Induction Induce Apoptosis in Cells (e.g., with Staurosporine) Lysis Lyse Cells to Release Cytosolic Contents Induction->Lysis Incubation Incubate Lysate with (Z-DEVD)2-R110 Substrate Lysis->Incubation Measurement Measure Fluorescence (Ex: ~499 nm, Em: ~521 nm) Incubation->Measurement Substrate (Z-DEVD)2-Rhodamine 110 (Non-fluorescent) Intermediate Z-DEVD-Rhodamine 110 (Fluorescent) Substrate->Intermediate Cleavage 1 Product This compound (Highly Fluorescent) Intermediate->Product Cleavage 2 Caspase Active Caspase-3/7 Caspase->Substrate Caspase->Intermediate

References

Rhodamine 110: A Technical Guide to its Spectroscopic Properties and Application in Caspase-3/7 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Rhodamine 110, with a focus on its application in methanol (B129727). It also details a comprehensive experimental protocol for a common application in drug development: the measurement of caspase-3 and -7 activity, key biomarkers for apoptosis.

Spectroscopic Properties of this compound

PropertyValueSolvent
Molar Extinction Coefficient (ε) Not readily available in the literature for methanol. See Experimental Protocol section for determination method.Methanol
Excitation Maximum (λex) ~496-500 nmVarious Solvents[1][2]
Emission Maximum (λem) ~520-522 nmVarious Solvents[1][2]

Experimental Protocols

Determination of Molar Extinction Coefficient in Methanol

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

  • This compound chloride

  • Methanol (spectroscopic grade)

  • Volumetric flasks

  • Calibrated pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of methanol in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare a dilution series: From the stock solution, prepare a series of dilutions with evenly spaced concentrations in methanol.

  • Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using the spectrophotometer. Use methanol as a blank to zero the instrument.[3]

  • Plot a calibration curve: Plot the absorbance values as a function of concentration.

  • Calculate the molar extinction coefficient: Perform a linear regression of the data. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.[4]

Caspase-3/7 Activity Assay Using a this compound-Based Substrate

This compound is widely used in a quenched form as a substrate for measuring enzyme activity. In apoptosis research, a common application is the Caspase-3/7 assay, which utilizes a non-fluorescent bisamide substrate of this compound, such as Z-DEVD-R110.[1][5] Cleavage of the DEVD peptide by active caspases-3 and -7 releases the highly fluorescent this compound.[5][6]

Principle:

The (Z-DEVD)₂-R110 substrate is a non-fluorescent molecule. In the presence of active caspase-3 or -7, the enzyme cleaves the DEVD sequence, leading to a two-step release of this compound. This results in a significant increase in fluorescence, which is directly proportional to the enzyme's activity.[7]

Materials:

  • Cells to be assayed

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Lysis buffer

  • Caspase-3/7 substrate (Z-DEVD-R110)

  • This compound standard (for quantification)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and induce apoptosis with the desired treatment. Include appropriate controls (e.g., untreated cells).

  • Cell Lysis: Lyse the cells to release the caspases. This can often be achieved by adding a lysis buffer included in commercially available kits.

  • Substrate Addition: Add the Z-DEVD-R110 substrate to each well.

  • Incubation: Incubate the plate at room temperature or 37°C, protected from light, for a specified period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~499 nm and emission at ~521 nm.[8]

  • Data Analysis: The increase in fluorescence in treated cells compared to control cells indicates caspase-3/7 activity. A standard curve using known concentrations of this compound can be used to quantify the amount of released fluorophore.[6]

Visualizations

Caspase-3/7 Assay Workflow

The following diagram illustrates the workflow for a typical high-throughput screening (HTS) assay to identify inhibitors of caspase-3.

Caspase3_HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis plate Dispense Assay Buffer to 384-well Plate enzyme Add Caspase-3 Enzyme plate->enzyme compound Add Test Compounds (from library) enzyme->compound inhibitor Add Control Inhibitor (e.g., Ac-DEVD-CHO) substrate Add Substrate (Z-DEVD)₂-R110 compound->substrate incubation Incubate at RT substrate->incubation read Read Fluorescence (Ex: 499nm, Em: 521nm) incubation->read analysis Data Analysis: Identify Hits (Inhibitors) read->analysis

Caption: High-throughput screening workflow for identifying Caspase-3 inhibitors.

Apoptotic Signaling Pathway Leading to Caspase-3 Activation

This diagram shows a simplified signaling cascade that leads to the activation of executioner caspases like Caspase-3.

Apoptosis_Pathway apoptotic_stimulus Apoptotic Stimulus (e.g., Drug Candidate) initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) apoptotic_stimulus->initiator_caspases activates executioner_caspases Executioner Caspases (Caspase-3, Caspase-7) initiator_caspases->executioner_caspases cleaves & activates substrate_cleavage Cleavage of Cellular Substrates executioner_caspases->substrate_cleavage leads to apoptosis Apoptosis substrate_cleavage->apoptosis

Caption: Simplified apoptotic signaling pathway activating executioner caspases.

References

A Technical Guide to the Solubility and Stability of Rhodamine 110 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110, a highly fluorescent green cationic dye, is a cornerstone in various biological and chemical applications, primarily as a reporter molecule in enzyme assays.[1][2][3] Its utility, however, is critically dependent on its behavior in aqueous environments. This guide provides an in-depth analysis of the solubility and stability of this compound, offering quantitative data, detailed experimental protocols, and practical workflows to ensure its effective use in research and development.

Section 1: Solubility of this compound

This compound's solubility in aqueous solutions is a key factor for preparing stock solutions and ensuring reproducible experimental results. While highly soluble in organic solvents like DMSO, DMF, ethanol, and methanol, its aqueous solubility is limited.[3][4]

Factors Influencing Aqueous Solubility

The solubility of this compound in water is influenced by several factors, most notably pH. The molecule exists in different forms—cationic, zwitterionic, and lactone—depending on the pH of the solution. These forms have different solubilities, with the charged cationic form generally being more soluble in polar solvents like water.

Quantitative Solubility Data

Precise quantitative data on the aqueous solubility of this compound is not extensively documented in the literature, with most sources describing it as "slightly soluble" or "insoluble".[3][4][5] However, it is known to be more soluble in common organic solvents.

SolventSolubilityReference
WaterSlightly Soluble / Insoluble[3][4][5]
DMSOSoluble, ≥5.57 mg/mL[2][3][5]
EthanolSoluble, ≥2.01 mg/mL[3][5]
MethanolSoluble[3][4]
DMFSoluble[3][4]

It is important to note that for DMSO, using a hygroscopic (water-absorbent) form can significantly impact the solubility of the product.[6] For ethanol, gentle warming and sonication may be required to achieve the specified solubility.[5]

Experimental Protocol: Determining Aqueous Solubility

This protocol outlines a standard method for determining the solubility of a fluorescent compound like this compound in an aqueous buffer.

Materials:

  • This compound (crystalline solid)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Microcentrifuge tubes

  • Overhead shaker or rotator

  • Centrifuge

  • Spectrophotometer or fluorometer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of microcentrifuge tubes containing a fixed volume of the aqueous buffer.

  • Equilibration: Seal the tubes and place them on an overhead shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Separation of Undissolved Solute: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, the supernatant can be passed through a 0.22 µm syringe filter.[7]

  • Quantification: Measure the concentration of this compound in the clarified supernatant using a spectrophotometer (at its absorbance maximum, ~496-499 nm) or a fluorometer (Ex/Em: ~496/520 nm).[4][8] A standard curve prepared with known concentrations of this compound in the same buffer should be used for accurate quantification.

  • Data Analysis: The measured concentration represents the saturation solubility of this compound in that specific aqueous buffer at the tested temperature.

Section 2: Stability of this compound

The stability of this compound in solution is crucial for the reliability and accuracy of assays. Degradation can lead to a decrease in fluorescence intensity and potentially interfere with experimental results.[9]

Factors Influencing Stability
  • pH: The fluorescence intensity of this compound is reported to be constant over a pH range of 3 to 9.[1]

  • Temperature: Storage at lower temperatures is generally recommended. One study investigated the degradation at room temperature, 4°C, and -20°C.[9]

  • Light Exposure (Photostability): Like many fluorescent dyes, this compound is susceptible to photobleaching upon prolonged exposure to light. It is recommended to store solutions in the dark.[2]

  • Storage Duration: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] Stock solutions in anhydrous DMSO are more stable and can be stored desiccated at -20°C for a month or longer.[10]

Quantitative Stability Data

A study on the degradation of this compound in different buffer solutions and at various temperatures concluded that storage in MiliQ water at room temperature was optimal for minimizing degradation.[9] However, for long-term storage, the solid form should be kept at -20°C, where it is stable for at least four years.[4] Stock solutions in DMSO are typically stable for at least six months when stored desiccated.[1]

FormStorage ConditionStabilityReference
Crystalline Solid-20°C, protected from light and moisture≥ 4 years[4]
Aqueous SolutionNot recommended for storage< 1 day[4]
DMSO/DMF StockDesiccated at ≤-20°C≥ 6 months[1][6]
Experimental Protocol: Assessing Photostability

This protocol provides a method to assess the photostability of this compound in an aqueous solution.

Materials:

  • This compound solution in the desired aqueous buffer

  • Quartz cuvette or 96-well plate

  • Spectrofluorometer with a light source for excitation

  • Magnetic stirrer (optional, for cuvette-based measurements)

Procedure:

  • Initial Measurement: Place the this compound solution in the cuvette or plate and measure its initial fluorescence intensity at the emission maximum (~520 nm) using a low-intensity excitation light to minimize photobleaching during the measurement itself.

  • Controlled Light Exposure: Continuously expose the sample to the excitation light source at a constant intensity for a defined period.

  • Time-course Measurements: At regular intervals during the light exposure, record the fluorescence intensity.

  • Data Analysis: Plot the fluorescence intensity as a function of exposure time. The rate of decrease in fluorescence provides a measure of the photostability of this compound under those specific conditions. The photobleaching quantum yield can be calculated if the photon flux of the excitation source is known.

Section 3: Practical Considerations and Workflows

Preparing Stock and Working Solutions

Given the limited stability in aqueous solutions, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer immediately before use.[1]

G cluster_prep Solution Preparation Workflow solid Weigh this compound (Crystalline Solid) dmso Dissolve in Anhydrous DMSO to create 10 mM Stock solid->dmso Step 1 store Store Stock at -20°C (Desiccated, Dark) dmso->store Step 2 (Storage) dilute Dilute Stock into Aqueous Assay Buffer store->dilute Step 3 (Pre-Assay) use Use Working Solution Immediately dilute->use Step 4

Caption: Workflow for preparing this compound solutions.

Application in Enzyme Assays

This compound is often used in a derivatized, non-fluorescent form (e.g., as a bisamide substrate).[1] Enzymatic cleavage releases the fluorescent monoamide and then the highly fluorescent this compound, leading to a significant increase in signal.[1] This principle is widely used for assaying proteinase and peptidase activities.[1][2]

G cluster_assay Enzyme Assay Principle substrate Non-Fluorescent (Peptide)₂-R110 Substrate intermediate Fluorescent Monoamide-R110 substrate->intermediate 1st Cleavage enzyme Protease enzyme->substrate enzyme->intermediate product Highly Fluorescent This compound intermediate->product 2nd Cleavage

Caption: Enzymatic cleavage of a this compound bisamide substrate.

References

The Principle of Action of Rhodamine 110 as a Fluorogenic Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110 (R110), a highly fluorescent dye, serves as a powerful tool in biochemical assays, particularly for measuring enzyme activity. Its utility lies in its application as a fluorogenic substrate, where it is chemically modified to be non-fluorescent until a specific enzymatic reaction occurs, triggering a detectable fluorescent signal. This guide provides an in-depth exploration of the core principles governing the action of this compound-based substrates, methodologies for their use, and the quantitative data essential for assay design and interpretation.

Core Principle: Fluorescence Quenching and Enzymatic Activation

The fundamental principle behind this compound's use as a fluorogenic substrate is the quenching of its inherent fluorescence through the formation of amide bonds at its two primary amino groups. In its unconjugated form, this compound exhibits strong fluorescence. However, when these amino groups are derivatized with peptides or other moieties, the molecule is converted into a non-fluorescent or minimally fluorescent state.[1][2][3][4][5]

Enzymatic cleavage of these amide bonds by a specific protease, such as a caspase, liberates the fluorescent this compound molecule.[1][2][3][4][5] This process results in a significant increase in fluorescence intensity, which can be quantitatively measured to determine the rate of the enzymatic reaction.

There are two main classes of this compound-based substrates: symmetric (bis-amide) and asymmetric.

  • Symmetric Substrates: In these substrates, identical peptide sequences are attached to both amino groups of the this compound core.[6] Enzymatic cleavage occurs in a two-step process. The first cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the fully fluorescent this compound.[2][3][4][5] This two-step process can complicate the determination of protease kinetics.[6]

  • Asymmetric Substrates: To simplify kinetic analysis, asymmetric substrates have been developed. In this design, one amino group of this compound is blocked by a non-cleavable group, while the other is conjugated to the specific peptide substrate.[7] This ensures that the enzymatic reaction terminates after a single cleavage event, leading to a more straightforward relationship between fluorescence increase and enzyme activity.[7]

The fluorescence of the released this compound is largely independent of pH in the range of 3 to 9, which is a significant advantage for biological assays where pH fluctuations can occur.[4]

Quantitative Data

The spectral properties of this compound and its derivatives are crucial for designing and executing fluorescence-based assays. The following table summarizes key quantitative data for this compound.

ParameterThis compound (Free Dye)Bis-amide Substrate (e.g., (Z-DEVD)₂-R110)Mono-amide Intermediate
Excitation Maximum (λex) ~496-500 nm[8][9][10][11]Non-absorbent in the visible range[3][5]~498 nm[4]
Emission Maximum (λem) ~520-522 nm[8][9][10][11][12]Non-fluorescent[2][3][4][5]~521 nm[4]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹ (at 496 nm in pH 6 solution)[5]Not applicableNot readily available
Fluorescence Quantum Yield (Φ) ~0.85 in water[13]Not applicableFluorescent, but less so than free R110[3][4]

Experimental Protocols

The following provides a generalized protocol for a caspase-3 activity assay using a symmetric this compound substrate, (Z-DEVD)₂-R110. This protocol can be adapted for other proteases by selecting the appropriate peptide substrate.

Materials:

  • Caspase-3 enzyme (purified or in cell lysate)

  • (Z-DEVD)₂-R110 substrate

  • Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, 2 mM EDTA, 0.1% CHAPS, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate reconstitution

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Fluorescence microplate reader

Protocol:

  • Substrate Preparation:

    • Reconstitute the lyophilized (Z-DEVD)₂-R110 substrate in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light.[3]

    • On the day of the experiment, dilute the stock solution in assay buffer to the desired final working concentration (e.g., 10-50 µM).

  • Assay Setup:

    • Add the appropriate volume of assay buffer to each well of the 96-well microplate.

    • Add the caspase-3 enzyme sample (e.g., purified enzyme or cell lysate) to the wells. Include a negative control with no enzyme.

    • To initiate the reaction, add the diluted (Z-DEVD)₂-R110 substrate to each well.

  • Incubation and Measurement:

    • Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

    • Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader with excitation set to ~498 nm and emission to ~521 nm.[4]

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the enzyme-containing samples.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction is proportional to the enzyme activity and can be determined from the slope of the linear portion of the curve.

Visualizations

Signaling Pathway: Enzymatic Cleavage of a Symmetric R110 Substrate

G cluster_0 Substrate (Peptide)₂-Rhodamine 110 (Non-fluorescent) Intermediate Peptide-Rhodamine 110 (Fluorescent) Substrate->Intermediate First Cleavage Enzyme Protease (e.g., Caspase-3) Enzyme->Substrate Enzyme->Intermediate Product This compound (Highly Fluorescent) Intermediate->Product Second Cleavage G cluster_workflow Experimental Workflow Start Prepare Reagents (Enzyme, Substrate, Buffer) Setup Add Reagents to Microplate Wells Start->Setup Initiate Add R110 Substrate to Initiate Reaction Setup->Initiate Incubate Incubate at 37°C (Protect from Light) Initiate->Incubate Measure Measure Fluorescence (Ex: 498 nm, Em: 521 nm) Incubate->Measure Analyze Data Analysis (Subtract Background, Plot Kinetics) Measure->Analyze G cluster_logic Fluorescence Activation Logic Enzyme_Present Active Enzyme Present Substrate_Cleaved R110 Substrate Cleaved Enzyme_Present->Substrate_Cleaved Leads to Fluorescence_On Fluorescence Signal Generated Substrate_Cleaved->Fluorescence_On Results in

References

Rhodamine 110: A Technical Guide for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Rhodamine 110 (R110) and its derivatives are a cornerstone of modern fluorescence microscopy, prized for their robust photophysical properties and versatility. As a member of the rhodamine family of xanthene dyes, R110 serves as the core structure for a wide array of fluorescent probes used in cell biology, diagnostics, and drug discovery.[1][] This guide provides an in-depth technical overview of this compound, focusing on its application in quantitative, high-resolution fluorescence imaging for researchers, scientists, and drug development professionals.

Core Photophysical Properties of this compound

This compound is characterized by its strong green fluorescence, high quantum yield, and excellent photostability.[3] Unlike other common fluorophores such as fluorescein, the fluorescence of R110 is notably stable across a wide pH range (pH 3-9), making it a reliable reporter in various cellular environments and buffer systems.[4] Its spectral characteristics are similar to other popular green fluorophores like FITC and Alexa Fluor™ 488.[5][6]

Table 1: Quantitative Photophysical and Chemical Properties of this compound

PropertyValueNotes
Excitation Maximum (λex) ~496-502 nmIn methanol (B129727) or aqueous solutions.[3][7]
Emission Maximum (λem) ~520-522 nmIn methanol or aqueous solutions.[5][7]
Molar Extinction Coefficient (ε) ~80,000 cm-1M-1At ~496 nm in pH 6 solution.[8]
Fluorescence Quantum Yield (Φ) ~0.80For ATTO Rho110, a structurally similar dye.[9]
Fluorescence Lifetime (τ) ~4.1 nsFor ATTO Rho110.[9]
Molecular Weight 366.80 g/mol For the chloride salt.[6]

Principle of Action: Cleavage-Activated Fluorescence

A primary application of this compound is in the design of fluorogenic substrates for detecting enzyme activity.[1][10] The core principle involves chemically modifying the two amino groups of the R110 core with specific peptide or substrate sequences. This modification, typically forming a bisamide, disrupts the dye's conjugated π-electron system, rendering the molecule non-fluorescent (quenched).

Upon interaction with a target enzyme (e.g., a protease), the substrate sequences are cleaved. This enzymatic cleavage occurs in a two-step process: the first cleavage yields a fluorescent monoamide intermediate, and the second cleavage releases the parent this compound, which is highly fluorescent.[4][8] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, enabling sensitive and continuous measurement.[1][4]

G sub (Peptide)₂-Rhodamine 110 (Bisamide Substrate) Non-Fluorescent mono Peptide-Rhodamine 110 (Monoamide Intermediate) Fluorescent sub->mono 1st Cleavage r110 This compound (Final Product) Highly Fluorescent mono->r110 2nd Cleavage enzyme1 Protease enzyme1->sub enzyme2 Protease enzyme2->mono

Principle of R110-based fluorogenic enzyme assays.

Key Application: Apoptosis Detection via Caspase Activity

One of the most powerful applications of R110-based substrates is the measurement of caspase activity, a hallmark of apoptosis.[11] Caspases are a family of cysteine proteases that execute the programmed cell death cascade.[11] Substrates such as (Z-DEVD)₂-R110 are specifically designed to be recognized and cleaved by executioner caspases, primarily Caspase-3 and Caspase-7.[12]

In healthy cells, the substrate remains intact and non-fluorescent. When apoptosis is induced, initiator caspases activate the executioner caspases.[12] These active caspases then cleave the DEVD sequence from the R110 core, liberating the fluorophore and producing a bright green signal that can be quantified to measure the rate of apoptosis.[12] This method is highly sensitive and suitable for high-throughput screening of apoptosis inducers and inhibitors.[12][13]

G cluster_cell Inside Apoptotic Cell stimulus Apoptotic Stimulus (e.g., Staurosporine) init_caspase Initiator Caspases (e.g., Caspase-9) stimulus->init_caspase activates exec_caspase Executioner Caspases (e.g., Caspase-3/7) ACTIVE init_caspase->exec_caspase activates substrate (Z-DEVD)₂-R110 (Non-Fluorescent) exec_caspase->substrate cleaves product This compound (Fluorescent Signal) substrate->product releases

Apoptotic pathway leading to caspase-mediated R110 release.

Experimental Protocols

General Protocol for Staining Fixed Cells

This protocol provides a general workflow for staining intracellular targets in fixed cells using a this compound conjugate, such as Rhodamine Phalloidin for F-actin visualization.[][15]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative: 3.7-4% Methanol-Free Formaldehyde (B43269) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer (Optional): 1% Bovine Serum Albumin (BSA) in PBS

  • This compound conjugate staining solution

  • Anti-fade mounting medium

Methodology:

  • Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells with 3.7% formaldehyde solution for 10-15 minutes at room temperature.[][15]

  • Washing: Wash the fixed cells twice with PBS to remove residual formaldehyde.

  • Permeabilization: For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[][15]

  • Washing: Wash twice with PBS.

  • Blocking (Optional): To reduce non-specific background, incubate cells with 1% BSA in PBS for 20-30 minutes.[15]

  • Staining: Dilute the this compound conjugate in PBS (or blocking buffer) to the recommended concentration. Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells three times with PBS to remove unbound dye.[]

  • Mounting: Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.[]

  • Imaging: Visualize the sample using a fluorescence microscope with appropriate filters for R110 (e.g., FITC/GFP filter set).

G start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fixation (4% Formaldehyde) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilization (0.1% Triton X-100) wash2->perm wash3 Wash with PBS perm->wash3 stain Stain (R110 Conjugate) wash3->stain wash4 Final Wash Steps stain->wash4 mount Mount & Seal wash4->mount image Image (Fluorescence Microscope) mount->image G cluster_prep Sample Preparation cluster_assay Microplate Assay induce 1. Induce Apoptosis in Cells harvest 2. Harvest & Wash Cells induce->harvest lyse 3. Lyse Cells & Collect Supernatant harvest->lyse plate 4. Plate Lysates in 96-well Plate lyse->plate add_sub 5. Add R110 Substrate Solution incubate 6. Incubate at 37°C (Protect from Light) measure 7. Measure Fluorescence (Ex/Em: 499/521 nm) analyze 8. Analyze Data (Subtract background, use std. curve) measure->analyze

References

Safeguarding Research: A Technical Guide to the Safe Handling of Rhodamine 110 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110, a fluorescent dye integral to various biological assays, demands meticulous handling and adherence to stringent safety protocols. This guide provides an in-depth overview of the essential safety and handling precautions for this compound powder to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as harmful if swallowed. Ingestion can lead to adverse health effects. While comprehensive toxicological data is not fully available, it is prudent to treat the compound with a high degree of caution, minimizing all potential routes of exposure.

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statement H302Harmful if swallowed.[1][2][3]
Precautionary Statements
PreventionP264Wash hands and any exposed skin thoroughly after handling.[1][4]
P270Do not eat, drink or smoke when using this product.[1][4]
ResponseP301+P317IF SWALLOWED: Get medical help.[1]
P330Rinse mouth.[1]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount in mitigating exposure risks.

Engineering Controls
  • Ventilation: Always handle this compound powder in a well-ventilated area.[1][5] A chemical fume hood is highly recommended to minimize inhalation of dust particles.

  • Safety Stations: Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection Figure 1: PPE Selection Workflow for this compound Powder start Start: Handling this compound Powder assess_task Assess Task: - Weighing - Reconstitution - Transfer start->assess_task potential_for_dust Potential for Dust Generation? assess_task->potential_for_dust weighing Weighing or Transfer of Powder potential_for_dust->weighing Yes solution_handling Handling of Stock Solution potential_for_dust->solution_handling No ppe_powder Required PPE for Powder: - Nitrile Gloves (EN 374) - Safety Goggles with Side Shields (EN 166) - Lab Coat/Impervious Clothing - Full-face Respirator (if ventilation is inadequate) weighing->ppe_powder ppe_solution Required PPE for Solution: - Nitrile Gloves (EN 374) - Safety Goggles with Side Shields (EN 166) - Lab Coat solution_handling->ppe_solution end Proceed with Task ppe_powder->end ppe_solution->end

Caption: PPE selection workflow for handling this compound powder.

Table 2: Personal Protective Equipment Specifications

PPESpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-impermeable gloves that have been inspected prior to use.[1] Nitrile rubber gloves are suitable.[6]
Body Protection Wear fire/flame resistant and impervious clothing.[1] A lab coat is the minimum requirement.
Respiratory Protection If exposure limits are exceeded or if dust formation is likely, a full-face respirator should be used.[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent contamination and accidental exposure.

Handling
  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1][7]

  • Use non-sparking tools to prevent electrostatic discharge.[1]

  • Wash hands thoroughly after handling the substance.[1][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

  • Keep away from food, drink, and animal feedingstuffs.[5]

  • Store in the dark and under desiccating conditions.

  • Recommended storage temperature is between 15 – 25 °C.[5] For long-term storage of solutions, -20°C or -80°C is recommended.[8]

Accidental Release Measures and Spill Cleanup

In the event of a spill, a prompt and safe response is crucial. The following workflow outlines the necessary steps for managing a this compound powder spill.

Spill_Cleanup Figure 2: this compound Powder Spill Cleanup Workflow spill_detected Spill Detected evacuate Evacuate Immediate Area & Alert Others spill_detected->evacuate ppe Don Appropriate PPE: - Double Gloves - Safety Goggles - Lab Coat - Respirator (if necessary) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Gently Sweep or Scoop Powder into a Labeled, Sealable Container contain->collect decontaminate Decontaminate the Spill Area: 1. Wipe with a wet paper towel. 2. Clean with a detergent solution. 3. Rinse with water. collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste. decontaminate->dispose report Report the Incident to the Lab Supervisor/EHS dispose->report end Cleanup Complete report->end

Caption: Workflow for cleaning up a this compound powder spill.

Experimental Protocol for Spill Cleanup
  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the immediate area.[1]

  • Don PPE: Before approaching the spill, don the appropriate personal protective equipment, including double gloves, safety goggles, a lab coat, and a respirator if the powder is airborne.

  • Containment: Gently cover the spill with an absorbent material to prevent further dispersal.[9]

  • Collection: Carefully sweep or scoop the spilled powder into a clearly labeled, sealable hazardous waste container. Avoid creating dust. For any broken glass, use tongs or a scoop to collect the fragments.[10]

  • Decontamination:

    • Wipe the spill area with a wet paper towel to remove any remaining powder.[10]

    • Clean the area with a detergent solution, followed by a rinse with water.[11]

  • Disposal: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be placed in a sealed bag and disposed of as hazardous chemical waste.[12][13]

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

First Aid Measures

In case of exposure, immediate action is necessary.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteProcedure
Ingestion Rinse mouth with water.[1] Do not induce vomiting.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air.[1][7] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] Seek medical attention.[1][7]
Skin Contact Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] If skin irritation persists, consult a doctor.[14]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1][7] Remove contact lenses, if present and easy to do.[15] Continue rinsing.[15] Consult a doctor.[1][7]

Firefighting Measures and Disposal

Firefighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][7]

  • Unsuitable Extinguishing Media: Do not use a water jet.[5]

  • Specific Hazards: Emits toxic fumes under fire conditions.[7] Deposited combustible dust has explosion potential.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus and protective clothing.[1][7]

Disposal

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Prohibitions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems or allow the product to reach groundwater or water courses.[1][7]

  • Packaging: Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[1]

Toxicological and Physical Data

Understanding the toxicological and physical properties of this compound is essential for a comprehensive safety assessment.

Table 4: Quantitative Toxicological and Physical Data

PropertyValueReference(s)
Acute Toxicity (Oral) Category 4[1][4]
LD50 (Intravenous, Rat) 140.0 mg/kg[4][8]
Melting Point >300 °C[1]
Boiling Point 629.3 °C at 760 mmHg[1]
Appearance White to light yellow crystalline powder[1]
Solubility Soluble in DMSO, ethanol, methanol, and dimethyl formamide. Slightly soluble in water.[16]
Excitation Maximum ~499 nm
Emission Maximum ~521 nm

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can handle this compound powder safely and effectively, ensuring a secure laboratory environment and the reliability of their scientific endeavors.

References

Rhodamine 110: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive technical overview of Rhodamine 110, a fluorescent dye with significant applications in life sciences research and drug development. This document provides detailed information on its chemical properties, experimental applications, and relevant biological pathways.

Core Properties of this compound

This compound is a highly fluorescent xanthene dye, widely recognized for its utility as a sensitive fluorophore in various biochemical assays.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueReferences
CAS Number 13558-31-1[2][3][4][5][6]
Molecular Weight 366.80 g/mol [2][3][5][6][7]
Molecular Formula C₂₀H₁₅ClN₂O₃[2][3]
Excitation Maximum (λex) ~496-498 nm[3][6][7]
Emission Maximum (λem) ~520-521 nm[3][7]
Appearance Red to bordeaux crystals or crystalline powder
Solubility Soluble in DMSO[2][6][8]
Purity >97%

Applications in Drug Development and Research

This compound serves as a foundational component for designing fluorogenic substrates for various enzymes, particularly proteases and caspases, which are critical targets in drug development. The core principle of these assays is the covalent linkage of a specific peptide sequence to the amino groups of this compound. This modification quenches the dye's fluorescence. Upon enzymatic cleavage of the peptide substrate, the highly fluorescent this compound is released, providing a direct measure of enzyme activity.

One of the key applications of this compound is in the study of apoptosis, or programmed cell death. Caspases, a family of cysteine proteases, are central to the apoptotic process.[7][9] this compound-based substrates, such as (Z-DEVD)₂-R110, are designed to be specific for effector caspases like caspase-3 and caspase-7.[10] Cleavage of the DEVD peptide by these caspases leads to a quantifiable fluorescent signal, enabling the assessment of apoptosis induction by potential drug candidates.

Apoptosis Signaling Pathway

The activation of effector caspases is a downstream event in two primary signaling cascades: the intrinsic and extrinsic pathways of apoptosis. The following diagram illustrates a simplified overview of these pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Ligand FasL / TNF DeathReceptor Death Receptor (Fas / TNFR) Ligand->DeathReceptor Binding DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Recruitment Caspase8 Activated Caspase-8 DISC->Caspase8 Activation Caspase37 Activated Caspase-3/7 Caspase8->Caspase37 Activation Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Stress->Mitochondrion Induces CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9, Cytochrome c) CytochromeC->Apoptosome Initiates Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Simplified overview of the intrinsic and extrinsic apoptosis pathways leading to caspase activation.

Experimental Protocols

General Protease Activity Assay

This protocol outlines a general procedure for measuring protease activity using a this compound-based substrate.

Materials:

  • This compound-based protease substrate (e.g., bis-amide derivative)

  • Protease of interest

  • Assay buffer (e.g., 10 mM Tris or HEPES, pH 7.5)

  • Anhydrous DMSO or DMF

  • 96-well microplate (black, clear bottom recommended for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a 5-10 mM stock solution of the this compound substrate in anhydrous DMSO or DMF. Store this solution desiccated at 2-6°C for up to six months.[5]

  • Working Solution: Just before use, dilute the substrate stock solution into the assay buffer to the desired final concentration (typically in the low micromolar range).

  • Enzyme Preparation: Prepare a solution of the protease in the assay buffer.

  • Assay Initiation: In a 96-well microplate, add the enzyme preparation to the wells. To initiate the reaction, add the substrate working solution to each well. The final assay volume is typically 100-200 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 22°C or 37°C) for a specific period (e.g., 30-60 minutes), protected from light.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~498 nm and emission at ~521 nm.

  • Data Analysis: The increase in fluorescence is proportional to the protease activity. A standard curve can be generated using known concentrations of free this compound to quantify the amount of released fluorophore.

Experimental Workflow for a Cell-Based Caspase-3/7 Assay

The following diagram illustrates a typical workflow for a cell-based apoptosis assay using a this compound substrate.

caspase_assay_workflow Start Start SeedCells 1. Seed cells in a 96-well plate Start->SeedCells TreatCells 2. Treat cells with apoptosis-inducing agent SeedCells->TreatCells IncubateCells 3. Incubate for a defined period TreatCells->IncubateCells AddReagent 4. Add Caspase-3/7 Assay Reagent (containing (Z-DEVD)₂-R110 substrate and lysis buffer) IncubateCells->AddReagent IncubateAssay 5. Incubate at room temperature (protected from light) AddReagent->IncubateAssay ReadFluorescence 6. Measure fluorescence (Ex: ~499 nm, Em: ~521 nm) IncubateAssay->ReadFluorescence AnalyzeData 7. Analyze data and determine caspase activity ReadFluorescence->AnalyzeData End End AnalyzeData->End

Workflow for a homogeneous cell-based caspase-3/7 assay.
Detailed Protocol for a Homogeneous Caspase-3/7 Assay

This protocol is adapted from commercially available kits for the measurement of caspase-3 and -7 activities in cultured cells.

Materials:

  • Apo-ONE® Homogeneous Caspase-3/7 Assay kit (or similar, containing Z-DEVD-R110 substrate and lysis/assay buffer)

  • Cultured mammalian cells

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Opaque-walled 96-well plates (suitable for fluorescence)

  • Multichannel pipette

  • Plate shaker

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a density appropriate for the cell type and incubate until they adhere and reach the desired confluency.

  • Induction of Apoptosis: Treat the cells with the desired concentrations of the apoptosis-inducing agent or vehicle control. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a duration sufficient to induce apoptosis (this will vary depending on the cell type and stimulus).

  • Reagent Preparation: Prepare the Apo-ONE® Caspase-3/7 Reagent by diluting the Z-DEVD-R110 substrate into the assay buffer according to the manufacturer's instructions (typically a 1:100 dilution).[10] Protect the reagent from light.

  • Assay Reaction: Add an equal volume of the prepared Caspase-3/7 Reagent to each well of the plate (e.g., add 100 µL of reagent to 100 µL of cells in medium).

  • Mixing and Incubation: Gently mix the contents of the wells using a plate shaker at a low speed (e.g., 300-500 rpm) for 30 seconds.[10] Incubate the plate at room temperature for at least 30 minutes, protected from light. The incubation time can be extended for weaker signals.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of approximately 499 nm and an emission wavelength of approximately 521 nm.[10]

  • Data Analysis: The fluorescence signal is directly proportional to the amount of caspase-3/7 activity in the sample. Compare the signals from treated and untreated cells to determine the fold-increase in caspase activity.

References

understanding the fluorescence spectra of Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fluorescence Spectra of Rhodamine 110

Introduction

This compound (R110) is a highly fluorescent dye belonging to the rhodamine family of xanthene dyes. Characterized by its brilliant green fluorescence, high quantum yield, and photostability, R110 serves as a fundamental building block for a wide array of fluorescent probes.[1] It is extensively utilized by researchers, scientists, and drug development professionals, particularly as a reporter molecule in enzyme activity assays.[2][3] Upon enzymatic cleavage from a quenched substrate, this compound is released, producing a strong fluorescent signal that allows for the sensitive quantification of enzyme kinetics.[4] This guide provides a comprehensive overview of the core spectroscopic properties of this compound, details the factors influencing its fluorescence, and presents standardized experimental protocols for its spectral analysis.

Core Spectroscopic Properties

The fluorescence of this compound is defined by several key quantitative parameters. These properties are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results. The data presented below represents typical values, which can vary based on the specific solvent and pH conditions.

PropertyValueSolvent/ConditionsSource(s)
Excitation Maximum (λex) ~496 - 502 nmMethanol (B129727) / Aqueous Buffer[2][5][6]
Emission Maximum (λem) ~520 - 522 nmMethanol / Aqueous Buffer[5][7]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹Aqueous Solution[3]
Fluorescence Quantum Yield (Φ) High (e.g., ~0.80 for variants)Varies with solvent[8]
Molecular Weight 366.8 g/mol N/A[2]

Factors Influencing Fluorescence Spectra

The fluorescence emission of this compound is not static; it is highly sensitive to its immediate chemical environment. Understanding these influences is critical for the accurate and reproducible application of R110-based probes.

  • pH: The fluorescence of many rhodamine derivatives is pH-dependent.[9] This is often due to the equilibrium between a fluorescent, open quinone form and a non-fluorescent, colorless spirolactam form.[10] While this compound itself is fluorescent across a range of pH values, its derivatives, particularly those used in enzyme assays, are engineered to exploit this pH-sensitive mechanism. For instance, probes can be designed to remain in the non-fluorescent state until an enzymatic reaction alters the local structure, forcing the dye into its fluorescent form.[1]

  • Solvent Polarity: The polarity of the solvent can significantly influence the positions of the excitation and emission maxima, a phenomenon known as solvatochromism.[11][12] Generally, changes in solvent polarity can alter the energy levels of the ground and excited states of the fluorophore, leading to shifts in the spectral peaks.[13] Studies have shown that the two-photon absorption cross-sections of rhodamine dyes are consistently higher in nonpolar solvents.[11]

  • Concentration: At high concentrations, the fluorescence intensity of this compound can decrease due to quenching effects and the inner filter effect. Self-quenching occurs when fluorophore molecules in an excited state are deactivated upon collision with ground-state molecules. The inner filter effect arises when high concentrations of the dye absorb a significant portion of the excitation light or reabsorb the emitted fluorescence, leading to distorted spectra and non-linear intensity readings.

Experimental Protocols

Protocol 1: Measurement of this compound Fluorescence Spectrum

This protocol outlines the standard procedure for measuring the excitation and emission spectra of this compound using a spectrofluorometer.

1. Materials and Equipment:

  • This compound (chloride salt)[2]

  • Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) for stock, Phosphate-Buffered Saline (PBS) or methanol for working solution)[2]

  • Spectrofluorometer

  • Quartz or methacrylate (B99206) cuvettes (1 cm path length)

  • Calibrated micropipettes

2. Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound by dissolving the crystalline solid in a suitable organic solvent like DMSO.[14] Store this solution at -20°C, protected from light.[2] Note that aqueous solutions are not recommended for long-term storage.[2]

  • Working Solution Preparation: Dilute the stock solution in the desired experimental solvent (e.g., PBS, ethanol, methanol) to a final concentration in the low micromolar to nanomolar range (e.g., 1-10 µM).[14] The optimal concentration should be low enough to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.

  • Blank Measurement: Fill a cuvette with the solvent used for the working solution. Place it in the spectrofluorometer and record a blank scan for both excitation and emission to measure background fluorescence and Raman scattering from the solvent.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the known maximum (e.g., 498 nm).

    • Scan the emission monochromator across a range that covers the expected emission peak (e.g., 505 nm to 650 nm).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the known maximum (e.g., 521 nm).[15]

    • Scan the excitation monochromator across a range that covers the expected excitation peak (e.g., 400 nm to 515 nm).

  • Data Correction: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum of this compound. The peak of the corrected excitation and emission spectra represents the respective maxima.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare 1-10 mM Stock in DMSO prep_work Dilute to 1-10 µM Working Solution prep_stock->prep_work setup Instrument Setup (Warm-up, Slits) prep_work->setup blank Measure Blank (Solvent Only) setup->blank measure_em Measure Emission (Scan 505-650 nm) blank->measure_em measure_ex Measure Excitation (Scan 400-515 nm) measure_em->measure_ex correct Subtract Blank from Sample Spectra measure_ex->correct identify Identify λex and λem Maxima correct->identify

Caption: Experimental workflow for measuring this compound fluorescence spectra.

Application in Enzyme Activity Assays

A primary application of this compound is in the creation of highly sensitive fluorogenic substrates for detecting enzyme activity, such as that of caspases during apoptosis.[2] In this context, two substrate moieties (e.g., peptides) are linked to the two amino groups of R110, forming a non-fluorescent bis-amide derivative.[4] The bulky substrate groups effectively quench the fluorescence of the R110 core. When the target enzyme is present and active, it cleaves the substrate moieties. The cleavage of the first substrate leads to a partially fluorescent mono-amide intermediate, and the subsequent cleavage of the second substrate releases the free this compound, resulting in a dramatic increase in fluorescence intensity.[4] This "turn-on" mechanism provides a high signal-to-noise ratio for detecting enzymatic activity in real-time.

G cluster_main Enzyme-Mediated Fluorescence Activation Substrate Non-Fluorescent R110 Substrate (Quenched) Intermediate Partially Fluorescent Intermediate Substrate->Intermediate First Cleavage Enzyme Active Enzyme (e.g., Caspase-3) Enzyme->Substrate Enzyme->Intermediate R110 Free this compound (Highly Fluorescent) Intermediate->R110 Second Cleavage

References

Rhodamine 110: A Technical Guide to its Discovery, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Core of a Quintessential Fluorophore for Researchers, Scientists, and Drug Development Professionals

Introduction: Rhodamine 110, a prominent member of the rhodamine family of fluorescent dyes, has carved a significant niche in various scientific disciplines, particularly in the realms of biochemistry, cell biology, and drug discovery. Its exceptional photophysical properties, including a high fluorescence quantum yield and significant molar extinction coefficient, coupled with its utility as a fluorogenic core for enzyme substrates, have made it an indispensable tool for sensitive detection and quantification of enzymatic activities. This technical guide provides an in-depth exploration of the historical background, synthesis, photophysical characteristics, and key applications of this compound, with a focus on providing practical information for researchers and professionals in the field.

Historical Background and Discovery

The journey of rhodamine dyes began in the late 19th century. In 1887, the industrial chemist Ceresole synthesized a new class of highly fluorescent dyes with red-shifted spectra, which he named "Rhodamines" from the Greek word rhodon, meaning rose, reflecting the color of the compounds. These dyes exhibited greater photostability, pH insensitivity, and longer emission wavelengths compared to the earlier discovered fluorescein.

While the broader rhodamine family was established in the late 1800s, the specific synthesis of this compound is attributed to Noeleting and Dziewonsky in 1905. Over the subsequent decades, the unique properties of this compound, particularly its xanthene core with two reactive primary aromatic amines, paved the way for its development as a versatile platform for creating "pro-fluorophores." This concept involves modifying the dye to render it non-fluorescent (quenched) and designing it to become fluorescent only upon a specific chemical or enzymatic reaction. This has been instrumental in its widespread adoption for creating sensitive enzyme substrates.

Photophysical and Chemical Properties

This compound is characterized by its excellent spectral properties, making it a bright and readily detectable fluorescent molecule. Its hydrochloride salt is a crystalline solid, and it is soluble in solvents like dimethyl sulfoxide (B87167) (DMSO).[1] The key photophysical parameters are summarized in the table below.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) 496 - 500 nmMethanol, Water, PBS
Emission Maximum (λem) 520 - 522 nmMethanol, Water, PBS
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹pH 6 solution[2]
Fluorescence Quantum Yield (Φ) 0.80Not specified
Molecular Weight 366.80 g/mol (hydrochloride)
Molecular Formula C₂₀H₁₅ClN₂O₃

Note: The exact excitation and emission maxima, as well as the quantum yield, can vary slightly depending on the solvent and local environment.[3][4][5][6]

Synthesis of this compound

The classical synthesis of this compound involves the condensation of 3-aminophenol (B1664112) with phthalic anhydride (B1165640) in the presence of an acid catalyst, such as sulfuric acid or zinc chloride, at elevated temperatures (close to 200°C).[7] However, this method often leads to side reactions and impurities, making purification challenging.[7] More modern and refined methods have been developed to improve yield and purity.

General Synthetic Pathway

The synthesis of this compound can be conceptualized as the formation of the xanthene core through the reaction of two molecules of an aminophenol derivative with a phthalic anhydride derivative.

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 3-Aminophenol 3-Aminophenol Condensation Condensation 3-Aminophenol->Condensation Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Condensation This compound This compound Condensation->this compound G Enzymatic Cleavage of this compound Substrates cluster_symmetric Symmetric Substrate cluster_asymmetric Asymmetric Substrate Bis-amide Substrate (Non-fluorescent) Bis-amide Substrate (Non-fluorescent) Mono-amide Intermediate (Fluorescent) Mono-amide Intermediate (Fluorescent) Bis-amide Substrate (Non-fluorescent)->Mono-amide Intermediate (Fluorescent) Protease This compound (Highly Fluorescent) This compound (Highly Fluorescent) Mono-amide Intermediate (Fluorescent)->this compound (Highly Fluorescent) Protease Mono-amide Substrate (Non-fluorescent) Mono-amide Substrate (Non-fluorescent) Blocked this compound (Fluorescent) Blocked this compound (Fluorescent) Mono-amide Substrate (Non-fluorescent)->Blocked this compound (Fluorescent) Protease G General Workflow for Fluorescence-Based Enzyme Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prepare Reagents Prepare Reagents Prepare Enzyme Prepare Enzyme Prepare Reagents->Prepare Enzyme Prepare Substrate Prepare Substrate Prepare Reagents->Prepare Substrate Dispense Enzyme Dispense Enzyme Prepare Enzyme->Dispense Enzyme Add Substrate Add Substrate Prepare Substrate->Add Substrate Dispense Enzyme->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

References

The Core of Fluorescence: An In-depth Technical Guide to Rhodamine 110 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110 and its derivatives stand as a cornerstone in the world of fluorescent probes, offering a versatile platform for the sensitive detection of a wide array of biological activities. Their exceptional photophysical properties, including high molar absorptivity and fluorescence quantum yields, make them indispensable tools in biological imaging, high-throughput screening, and drug discovery. This guide provides a comprehensive overview of the fundamental differences between various this compound derivatives, detailed experimental protocols, and a look into the signaling pathways where these powerful molecules shed light.

Fundamental Differences in this compound Derivatives

The core structure of this compound, a xanthene dye, features two primary amino groups that serve as key points for chemical modification. These modifications give rise to a diverse family of derivatives with tailored properties and applications. The fundamental differences between these derivatives can be categorized by their substitution pattern (symmetric vs. asymmetric), the nature of their reactive groups, and the resulting impact on their spectral and functional characteristics.

Symmetric vs. Asymmetric Derivatives

A key distinction among enzyme-activatable this compound probes lies in their substitution pattern.

  • Symmetric Derivatives: In these probes, both amino groups of the this compound core are conjugated to identical recognition moieties, typically peptides. The enzymatic cleavage of the first peptide results in a significant increase in fluorescence. A second cleavage event removes the remaining peptide, leading to a further, albeit smaller, increase in fluorescence to that of the parent this compound. While highly sensitive, the two-step activation can complicate kinetic analyses.

  • Asymmetric Derivatives: To simplify reaction kinetics, asymmetric derivatives are designed with one amino group of the this compound core blocked by a non-cleavable group (e.g., D-proline). The other amino group is conjugated to the enzyme-specific recognition sequence. This design ensures that the entire reaction terminates after a single cleavage event, leading to a direct and quantifiable fluorescence signal. This one-step activation simplifies data interpretation and is often preferred for determining protease kinetics.

The "Open-Closed" Spirocycle Mechanism

Many this compound derivatives are designed as "pro-fluorophores" that are initially in a non-fluorescent, colorless state. This is often achieved through the formation of a spirocyclic lactone ring. In this "closed" form, the π-system of the xanthene core is disrupted, preventing fluorescence. Upon enzymatic cleavage of a linked recognition moiety, the spirocycle opens, restoring the planar, conjugated structure of the rhodamine core and switching on its bright fluorescence. This "off-on" mechanism provides a high signal-to-noise ratio, making these probes ideal for detecting low levels of enzyme activity.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound and several of its common derivatives to facilitate comparison.

Table 1: Physicochemical Properties of Selected this compound Derivatives
DerivativeMolecular Weight ( g/mol )Chemical Structure FeaturesKey Applications
This compound 366.80Parent compound with two free amino groups.[1]Reference standard, fluorescent tracer.
5(6)-Carboxythis compound 411.38Carboxylic acid group for conjugation to amines.Labeling of biomolecules, building block for probes.
5(6)-Carboxythis compound, Succinimidyl Ester (NHS Ester) 508.45Amine-reactive NHS ester for covalent labeling.[2][3]Labeling proteins, peptides, and nucleic acids.
(Z-DEVD)₂-R110 1299.28Symmetric substrate with two DEVD peptides for Caspase-3/7.Caspase-3/7 activity assays.
Z-DEVD-R110-(D-Pro) Not specifiedAsymmetric substrate with one DEVD peptide and a D-Proline block.Kinetic studies of Caspase-3 activity.[4]
(Z-Arg-Arg)₂-R110 Not specifiedSymmetric substrate for Cathepsin B.Cathepsin B activity assays.
Table 2: Spectral Properties of Selected this compound Derivatives
DerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
This compound 496 - 500[1][5][6]520 - 522[5][6]~80,000~0.85Water
5(6)-Carboxythis compound 502[2]524[2]Not specifiedNot specifiedMethanol
5(6)-Carboxythis compound, Succinimidyl Ester (NHS Ester) 502[2][3]527[3]Not specifiedNot specifiedMethanol
Rhodamine Green™ 497523Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound derivatives. Below are protocols for key experiments.

Synthesis of 5(6)-Carboxythis compound

This protocol describes a microwave-assisted synthesis, which is more eco-friendly and rapid than traditional methods.[7]

Materials:

Procedure:

  • A mixture of 3-aminophenol and trimellitic anhydride is prepared in methanesulfonic acid.

  • The mixture is subjected to microwave irradiation in a dedicated microwave reactor. The power and time of irradiation should be optimized for the specific instrument.

  • After the reaction is complete, the product, a mixture of 5- and 6-carboxy-rhodamine 110 isomers, is precipitated.

  • The isomers can be separated by esterification followed by hydrolysis, or used as a mixture for subsequent reactions.[7]

General Protocol for Labeling Proteins with Carboxythis compound NHS Ester

This protocol provides a general guideline for conjugating amine-reactive rhodamine derivatives to proteins.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • 5(6)-Carboxythis compound, succinimidyl ester (dissolved in anhydrous DMSO or DMF)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the protein in the conjugation buffer at a suitable concentration (typically 1-10 mg/mL).

  • Prepare a stock solution of the Carboxythis compound NHS ester in DMSO or DMF immediately before use.

  • Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein should be optimized for the specific protein and desired degree of labeling.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Determine the degree of labeling by measuring the absorbance of the protein and the dye.

Caspase-3/7 Activity Assay in Cell Lysates

This protocol outlines a typical procedure for measuring caspase-3 and -7 activity in apoptotic cells using a fluorogenic this compound substrate like (Z-DEVD)₂-R110.

Materials:

  • Cells cultured and treated to induce apoptosis

  • Lysis buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, pH 7.4)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • (Z-DEVD)₂-R110 substrate (stock solution in DMSO)

  • This compound standard (for quantification)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~499 nm, Emission ~521 nm)

Procedure:

  • Cell Lysis:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 15-20 minutes.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.

  • Assay:

    • Add the cell lysate to the wells of the 96-well plate.

    • Prepare a reaction mixture by diluting the (Z-DEVD)₂-R110 substrate into the assay buffer to the desired final concentration.

    • Add the reaction mixture to the wells containing the cell lysate to initiate the reaction.

    • Incubate the plate at 37°C for the desired time, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the this compound standard to quantify the amount of cleaved substrate.

    • Express caspase activity as the rate of substrate cleavage per unit of protein in the cell lysate.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound derivatives.

enzyme_activation Probe This compound-Peptide (Fluorescence Quenched) Enzyme Target Enzyme (e.g., Caspase-3) Probe->Enzyme Binding & Cleavage Product This compound (Fluorescent) Enzyme->Product Peptide Cleaved Peptide Enzyme->Peptide

Enzyme-activatable probe workflow.

spirocycle_mechanism Closed Spirocyclic Form Non-Fluorescent Colorless Enzyme Enzymatic Cleavage Closed->Enzyme Open Open Conjugated Form Highly Fluorescent Colored Enzyme->Open

Spirocycle "off-on" activation mechanism.

caspase_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-8->Pro-Caspase-3/7 Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-Caspase-3/7->Caspase-3/7 R110-DEVD Substrate R110-DEVD Substrate Caspase-3/7->R110-DEVD Substrate Cleavage Cellular Substrates Cellular Substrates Caspase-3/7->Cellular Substrates Fluorescent Signal Fluorescent Signal R110-DEVD Substrate->Fluorescent Signal Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caspase signaling pathway and R110 probe activation.

mmp_activation_pathway cluster_stimuli Extracellular Stimuli cluster_signaling Intracellular Signaling cluster_transcription Gene Expression cluster_activation MMP Activation Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines (e.g., TNF-α, IL-1β) Cytokines (e.g., TNF-α, IL-1β) Cytokines (e.g., TNF-α, IL-1β)->Receptors MAPK Pathway MAPK Pathway Receptors->MAPK Pathway NF-κB Pathway NF-κB Pathway Receptors->NF-κB Pathway AP-1 AP-1 MAPK Pathway->AP-1 NF-κB NF-κB NF-κB Pathway->NF-κB MMP Gene Transcription MMP Gene Transcription AP-1->MMP Gene Transcription NF-κB->MMP Gene Transcription Pro-MMPs (inactive) Pro-MMPs (inactive) MMP Gene Transcription->Pro-MMPs (inactive) Active MMPs Active MMPs Pro-MMPs (inactive)->Active MMPs Proteolytic Cleavage (e.g., by other proteases) R110-MMP Substrate R110-MMP Substrate Active MMPs->R110-MMP Substrate Cleavage ECM Degradation, etc. ECM Degradation, etc. Active MMPs->ECM Degradation, etc. Fluorescence Fluorescence R110-MMP Substrate->Fluorescence

MMP signaling and activation with R110 probe detection.

References

Rhodamine 110 excitation and emission maxima for experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110 and its derivatives are a class of highly fluorescent dyes widely utilized in biological research and drug discovery. Their high quantum yield, photostability, and sensitivity make them ideal probes for a variety of applications, including fluorescence microscopy and enzyme activity assays. This guide provides an in-depth overview of the spectral properties of this compound and detailed protocols for its use in key experimental setups.

Core Spectrophotometric Properties

The excitation and emission maxima of this compound can exhibit slight variations depending on the solvent environment. For optimal signal detection, it is crucial to configure excitation sources and emission filters to align with these spectral characteristics.

PropertyWavelength Range (nm)Solvent/Source
Excitation Maximum (λex) 496 - 505 nmMethanol, Water, various buffers[1][2][3][4]
Emission Maximum (λem) 520 - 534 nmMethanol, Water, various buffers[1][2][3][4]

Experimental Protocols

This compound is frequently employed as a fluorogenic substrate in enzyme activity assays, particularly for proteases and caspases. In its unconjugated form, this compound is highly fluorescent. When conjugated to a peptide substrate, its fluorescence is quenched. Upon enzymatic cleavage of the peptide, this compound is released, resulting in a quantifiable increase in fluorescence.

In Vitro Protease Activity Assay

This protocol outlines a general procedure for measuring protease activity using a this compound-based substrate.

Materials:

  • This compound-based protease substrate (e.g., bis-(CBZ-Arg)-R110 for serine proteases)

  • High-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Assay buffer (e.g., 10 mM Tris or HEPES, pH 7.5)

  • Purified enzyme or cell lysate

  • Microplate fluorescence reader

Procedure:

  • Prepare a 5-10 mM stock solution of the this compound substrate in DMSO or DMF. This stock solution can be stored at 2-6°C for several months when protected from light and moisture.[1]

  • Dilute the substrate stock solution into the assay buffer immediately before use. The final concentration will depend on the specific enzyme and substrate but is often in the low micromolar range.

  • Add the diluted substrate to the wells of a microplate.

  • Initiate the reaction by adding the purified enzyme or cell lysate to the wells.

  • Measure the fluorescence immediately and kinetically over time using a microplate reader. Use an excitation wavelength of approximately 498 nm and an emission wavelength of approximately 521 nm.[1]

  • Analyze the data. The rate of fluorescence increase is proportional to the enzyme activity. For accurate kinetic analysis, ensure that less than 15% of the substrate is hydrolyzed during the measurement period.[1]

Cell-Based Caspase-3 Activity Assay

This protocol provides a method for detecting caspase-3 activity in apoptotic cells using a fluorogenic this compound substrate, such as (Ac-DEVD)₂-R110.

Materials:

  • (Ac-DEVD)₂-R110 substrate

  • Cell lysis/assay buffer

  • Cells cultured in a black, clear-bottom microplate

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative control

  • Microplate fluorescence reader

Procedure:

  • Induce apoptosis in the cultured cells by treating them with an appropriate agent. Include untreated cells as a negative control.

  • Lyse the cells by adding the cell lysis/assay buffer to each well.

  • Add the (Ac-DEVD)₂-R110 substrate to each well. The non-fluorescent bisamide substrate is cleaved in two steps by active caspase-3, first to a fluorescent monoamide and then to the highly fluorescent this compound.[2][5]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with excitation set to ~496 nm and emission to ~520 nm.[5][6]

  • (Optional) Generate a standard curve using the provided this compound standard to quantify the amount of released fluorophore and, consequently, the caspase-3 activity.[5]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based caspase activity assay using a this compound substrate.

Caspase_Activity_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Data Acquisition plate_cells Plate Cells in Microplate treat_cells Treat Cells with Apoptosis Inducer plate_cells->treat_cells Incubate controls Prepare Untreated & Inhibitor Controls plate_cells->controls lyse_cells Lyse Cells treat_cells->lyse_cells controls->lyse_cells add_substrate Add (Ac-DEVD)₂-R110 Substrate lyse_cells->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Fluorescence (Ex: ~498nm, Em: ~521nm) incubate->measure_fluorescence analyze_data Analyze Data & Quantify Activity measure_fluorescence->analyze_data

Workflow for a cell-based caspase activity assay.

References

Rhodamine 110 in Live-Cell Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110, a core xanthene dye, and its derivatives have become foundational tools in the landscape of live-cell imaging. Renowned for their bright green fluorescence and high photostability, these fluorophores are instrumental in elucidating dynamic cellular processes. This technical guide provides an in-depth analysis of this compound's suitability for live-cell imaging, offering a comparative look at its properties, detailed experimental protocols, and an exploration of its application in key signaling pathways.

Core Properties of this compound and Its Derivatives

This compound's utility in live-cell imaging is best understood through its photophysical and chemical properties. While the parent dye presents certain challenges, its derivatives have been engineered to overcome these limitations, offering enhanced performance for a variety of applications.

Photophysical Characteristics

The selection of a fluorophore is critically dependent on its spectral properties. This compound exhibits an excitation maximum around 497-498 nm and an emission maximum in the range of 520-521 nm, making it compatible with standard 488 nm laser lines.[1][] The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While this compound and its derivatives are known for their high brightness, their performance can be influenced by the cellular microenvironment.

PropertyThis compoundATTO Rho110Carboxythis compound DerivativesRhodamine 123
Excitation Max (nm) 497 - 498[1][]507-~505
Emission Max (nm) 520 - 521[1][]531-~525
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~75,000 (in Methanol)100,000--
Quantum Yield (Φ) Varies with environment; low temperature dependence[3]0.800.44 - 0.49[4]0.90[4]
Cell Permeability and Cytotoxicity

A critical consideration for any live-cell imaging agent is its ability to cross the plasma membrane without causing cellular damage. The parent this compound exhibits slow cellular uptake, sometimes requiring incubation periods as long as 14 hours, and is subject to rapid efflux from the cell, often within 30 minutes.[5] This is in contrast to derivatives like Rhodamine 123, which shows faster uptake (around 2 hours) and longer retention (>24 hours).[5] The cellular uptake of rhodamines can be an active process, with some derivatives being substrates for efflux pumps like the Multidrug Resistance-Associated Protein 1 (MRP1).[6]

Cytotoxicity is another key parameter. While this compound is generally considered to have low toxicity, high concentrations can be detrimental. For instance, no cytotoxicity was observed in human lymphoblastoid cells below 10 μM, but concentrations above 100 μM were lethal to Friend leukemia cells.[1] The intravenous LD50 in rats for this compound is 140.0 mg/kg, indicating lower toxicity compared to Rhodamine B (89.5 mg/kg).[1] The development of "Gentle Rhodamines," which are conjugated with cyclooctatetraene (B1213319) (COT), has been a significant advancement in reducing phototoxicity by minimizing the generation of reactive oxygen species (ROS).[7][8][9]

ParameterThis compoundRhodamine 123Notes
Cellular Uptake Slow (e.g., 14 hours)[5]Faster (e.g., 2 hours)[5]Uptake mechanism can be a combination of passive diffusion and active transport.
Cellular Efflux Rapid (e.g., 30 minutes)[5]Slower (>24 hours)[5]Efflux can be mediated by pumps such as MRP1.[6]
Cytotoxicity Low; cell-type dependent. No cytotoxicity below 10 μM in some cell lines.[1]Generally low, but can induce apoptosis at higher concentrations.Phototoxicity is a major concern in live-cell imaging; "Gentle Rhodamines" are designed to mitigate this.[7][8][9]
LD50 (intravenous, rat) 140.0 mg/kg[1]--

Experimental Protocols

The application of this compound in live-cell imaging often involves its derivatives, which are tailored for specific assays. Below are detailed methodologies for key experiments.

General Live-Cell Staining with this compound

While less common due to its uptake and efflux characteristics, the parent this compound can be used for general cellular staining.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging compatible chambered coverslips or glass-bottom dishes

Procedure:

  • Cell Seeding: Plate cells on chambered coverslips or glass-bottom dishes and allow them to adhere and grow to the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 μM.[1]

  • Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 30 minutes to 1 hour at 37°C in a CO₂ incubator.[1] Note that longer incubation times may be required depending on the cell type.[5]

  • Washing (Optional): For applications requiring lower background fluorescence, gently wash the cells once or twice with pre-warmed PBS or fresh culture medium. However, be aware of the rapid efflux of the dye.[5]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~498 nm/~521 nm).[1]

Caspase-3/7 Activity Assay for Apoptosis Detection

This compound-based substrates are widely used to detect the activity of caspases, key enzymes in the apoptotic pathway. A common substrate is (Z-DEVD)₂-R110, which is non-fluorescent until cleaved by active caspase-3 or -7.

Materials:

  • (Z-DEVD)₂-R110 substrate

  • Cell lysis buffer

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent and include an untreated control group.

  • Cell Lysis:

    • Adherent cells: Scrape and collect cells in cold PBS.

    • Suspension cells: Pellet cells by centrifugation.

    • Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Assay Setup:

    • Add the cell lysate to the wells of a black, clear-bottom 96-well plate.

    • Prepare a reaction mixture containing the (Z-DEVD)₂-R110 substrate in an appropriate assay buffer.

    • Add the reaction mixture to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~499 nm and emission at ~521 nm.

  • Data Analysis: The increase in fluorescence is directly proportional to the caspase-3/7 activity in the sample.

Visualizing Cellular Processes with this compound

The application of this compound derivatives in studying cellular signaling pathways is exemplified by their use in apoptosis research.

Apoptosis Detection via Caspase Activation

The cleavage of a this compound-based substrate by caspases is a hallmark of apoptosis. This process can be visualized to understand the progression of programmed cell death.

cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 R110-Substrate Interaction Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases (e.g., Caspase-8, -9) Initiator Caspases (e.g., Caspase-8, -9) Apoptotic Stimulus->Initiator Caspases (e.g., Caspase-8, -9) Triggers Executioner Caspases (Caspase-3, -7) Executioner Caspases (Caspase-3, -7) Initiator Caspases (e.g., Caspase-8, -9)->Executioner Caspases (Caspase-3, -7) Activation Cleavage Cleavage Executioner Caspases (Caspase-3, -7)->Cleavage Enzymatic Action Non-fluorescent (Z-DEVD)2-R110 Substrate Non-fluorescent (Z-DEVD)2-R110 Substrate Non-fluorescent (Z-DEVD)2-R110 Substrate->Cleavage Fluorescent this compound Fluorescent this compound Cleavage->Fluorescent this compound Releases

Caption: Caspase-mediated cleavage of a this compound substrate during apoptosis.

Experimental Workflow for Live-Cell Apoptosis Imaging

A typical workflow for visualizing apoptosis in live cells using a this compound-based caspase substrate involves several key steps.

Start Start Seed Cells Seed cells in imaging dish Start->Seed Cells Induce Apoptosis Treat cells with apoptotic stimulus Seed Cells->Induce Apoptosis Add R110-Substrate Add cell-permeant R110-caspase substrate Induce Apoptosis->Add R110-Substrate Incubate Incubate at 37°C Add R110-Substrate->Incubate Live-Cell Imaging Acquire time-lapse fluorescence images Incubate->Live-Cell Imaging Analyze Data Quantify fluorescence intensity over time Live-Cell Imaging->Analyze Data End End Analyze Data->End

Caption: Workflow for real-time apoptosis detection using a this compound substrate.

Conclusion

This compound and its derivatives are powerful tools for live-cell imaging, offering bright and photostable fluorescence. While the parent dye has limitations in terms of cell permeability and retention, its derivatives have been extensively optimized for a wide range of applications, most notably for the detection of enzymatic activity in live cells. The development of fluorogenic substrates, particularly for caspases, has made this compound-based probes indispensable for studying apoptosis and other cellular processes. Furthermore, ongoing research into reducing phototoxicity through chemical modifications continues to expand the utility of this versatile fluorophore family, enabling longer and more detailed observations of the intricate workings of living cells. For researchers and drug development professionals, a thorough understanding of the properties and protocols associated with this compound is essential for harnessing its full potential in elucidating cellular function and dysfunction.

References

Methodological & Application

Application Notes: Measuring Protease Activity in Cell Lysates Using Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of protease activity is essential for understanding a wide range of biological processes, from cell signaling and protein turnover to diseases like cancer and neurodegenerative disorders.[1] Rhodamine 110 (R110) based substrates provide a highly sensitive and specific method for measuring protease activity in complex biological samples, including cell lysates.[2][3][4][5]

The core principle of the assay relies on a fluorogenic substrate where a specific peptide sequence is covalently linked to the two amino groups of a this compound molecule.[3][4][6] This bisamide conjugate is essentially non-fluorescent.[3][7] Upon cleavage by the target protease, the substrate is hydrolyzed in a two-step process: first to a fluorescent monoamide intermediate, and finally to the free, highly fluorescent this compound dye.[3][4][8] The increase in fluorescence, measured at an excitation maximum of approximately 498 nm and an emission maximum of 521 nm, is directly proportional to the protease activity.[2][3][9][10] This method offers significantly greater sensitivity compared to many other fluorogenic substrates.[3][5][11]

Application Example: Quantifying Caspase-3 Activity in Apoptosis

A prominent application of this assay is the measurement of caspase activity during apoptosis, or programmed cell death. Caspases, a family of cysteine proteases, are central regulators of this process.[12][13] Apoptotic signaling pathways, whether intrinsic or extrinsic, converge on the activation of executioner caspases, such as Caspase-3.[12][13] Activated Caspase-3 is a critical executioner protease that cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[13][14][15]

Caspase-3 recognizes and cleaves substrates at a specific tetrapeptide motif, Asp-Glu-Val-Asp (DEVD).[16] Therefore, a bisamide substrate like (Ac-DEVD)₂-R110 serves as a highly specific and sensitive tool for quantifying Caspase-3 activity in cell lysates from apoptotic cells.[8][17]

Data Presentation

Quantitative data from the this compound protease assay should be clearly organized for analysis and comparison. The following tables provide examples of how to structure reagent preparation, instrument settings, and experimental data.

Table 1: Reagent and Buffer Preparation

Reagent/Buffer Component Final Concentration
Lysis Buffer (RIPA or similar) 50 mM Tris-HCl, pH 7.4
150 mM NaCl
1% NP-40
0.5% Sodium Deoxycholate
0.1% SDS
Protease Inhibitor Cocktail 1X
2X Assay Buffer 100 mM HEPES, pH 7.2
20% Glycerol

| | 10 mM DTT | |

Note: The choice of lysis buffer may need to be optimized for the specific cell type and target protease.[18] Always add freshly prepared protease inhibitors to the lysis buffer before use.

Table 2: Typical Microplate Reader Settings

Parameter Setting
Read Mode Kinetic or Endpoint
Excitation Wavelength 498 nm (or closest filter, e.g., 485 nm)
Emission Wavelength 521 nm (or closest filter, e.g., 520 nm)
Temperature 37°C

| Data Collection | Every 1-2 minutes for 30-60 minutes (Kinetic) |

Table 3: Example Data for this compound Standard Curve

R110 Concentration (nM) Average Fluorescence (RFU)
1000 18540
500 9320
250 4710
125 2405
62.5 1250
31.25 680

| 0 (Blank) | 110 |

Table 4: Example Calculation of Caspase-3 Activity in Cell Lysates

Sample Protein (µ g/well ) Avg. RFU RFU (Corrected) R110 Produced (pmol) Protease Activity (pmol/min/mg)
Untreated Cells 50 850 740 3.99 1.33
Treated Cells 50 9450 9340 50.35 16.78

| Treated + Inhibitor | 50 | 1120 | 1010 | 5.44 | 1.81 |

Calculations are based on a 60-minute incubation period and a standard curve.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates

This protocol provides a general guideline. Always perform steps on ice to minimize protein degradation.

For Adherent Cells:

  • Wash the cell monolayer twice with ice-cold PBS.[1]

  • Aspirate PBS and add a minimal volume of ice-cold Lysis Buffer (e.g., 200-500 µL per 10 cm dish).

  • Scrape the cells using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[19]

For Suspension Cells:

  • Pellet cells by centrifugation at ~500 x g for 5 minutes at 4°C.[19][20]

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Centrifuge again, discard the supernatant, and resuspend the pellet in ice-cold Lysis Buffer (e.g., 100 µL per 10⁶ cells).[20]

Lysis and Clarification:

  • Incubate the cell suspension on ice for 30 minutes, vortexing gently every 10 minutes.[19][20]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]

  • Carefully transfer the clear supernatant to a new pre-chilled tube. Avoid disturbing the pellet.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).[18][19]

  • Lysates can be used immediately or aliquoted and stored at -80°C.

Protocol 2: Protease Assay using this compound Substrate

This protocol is optimized for a 96-well plate format.

  • Prepare Standards: Prepare a serial dilution of free this compound standard in 1X Assay Buffer in a black, clear-bottom 96-well plate.[8] A typical range is 0 to 1 µM.

  • Prepare Samples: In separate wells, add 20-50 µg of cell lysate protein per well.

  • Prepare Controls:

    • Negative Control: Lysate from untreated or uninduced cells.

    • Inhibitor Control: Lysate from treated cells pre-incubated with a specific protease inhibitor (e.g., 10-20 µM Ac-DEVD-CHO for Caspase-3) for 15-30 minutes.[8][21]

    • Blank Control: Lysis buffer without any cell lysate.[1][22]

  • Adjust Volume: Bring the total volume in all standard, sample, and control wells to 50 µL with 1X Assay Buffer.

  • Initiate Reaction: Prepare the R110 substrate solution by diluting the stock (e.g., (Ac-DEVD)₂-R110) in 1X Assay Buffer to twice the desired final concentration. Add 50 µL of this solution to each well to start the reaction.[19][22] The final volume should be 100 µL.

  • Incubate and Measure: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em ~498/521 nm) every 1-2 minutes for 30-60 minutes (for a kinetic assay) or after a fixed incubation time (for an endpoint assay).

Protocol 3: Data Analysis
  • Background Subtraction: Subtract the average fluorescence reading of the Blank Control from all other readings.[22]

  • Standard Curve: Plot the corrected fluorescence values of the R110 standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Protease Activity:

    • For endpoint assays , use the standard curve equation to convert the corrected fluorescence of each sample into the amount (moles) of R110 produced.

    • For kinetic assays , determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.[19][22][23] Convert this rate (RFU/min) to moles/min using the slope from the standard curve.

  • Normalize Activity: Normalize the calculated protease activity to the amount of protein added to the well and the incubation time. The final activity is typically expressed as pmol of R110 produced per minute per mg of total protein (pmol/min/mg).

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Culture (& Treatment) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. Prepare Plate (Samples, Standards, Controls) C->D E 5. Add Substrate & Initiate Reaction D->E F 6. Incubate & Read Fluorescence (Ex/Em 498/521 nm) E->F G 7. Background Subtraction F->G H 8. Generate Standard Curve G->H I 9. Calculate & Normalize Protease Activity H->I

Caption: Experimental workflow for the this compound protease assay.

signaling_pathway Stimulus Apoptotic Stimulus (e.g., Death Ligand) ProCasp8 Pro-Caspase-8 (Inactive) Stimulus->ProCasp8 activates Casp8 Caspase-8 (Active Initiator) ProCasp8->Casp8 cleavage ProCasp3 Pro-Caspase-3 (Inactive) Casp8->ProCasp3 cleaves & activates Casp3 Caspase-3 (Active Executioner) ProCasp3->Casp3 cleavage Substrate (DEVD)2-R110 (Non-Fluorescent) Casp3->Substrate cleaves Apoptosis Cellular Protein Cleavage & Apoptosis Casp3->Apoptosis Product This compound (Highly Fluorescent) Substrate->Product releases

Caption: Caspase-3 activation pathway and cleavage of R110 substrate.

References

Application Notes and Protocols for Caspase-3 Activity Assay Using Rhodamine 110 Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A dysregulation of apoptosis is implicated in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key family of proteases that execute the apoptotic program are caspases (cysteine-aspartic proteases). Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Therefore, the measurement of caspase-3 activity serves as a reliable indicator of apoptosis.

Rhodamine 110 (R110)-based substrates provide a highly sensitive and specific method for quantifying caspase-3 activity in cell lysates and purified enzyme preparations.[3][4] The assay utilizes a non-fluorescent bisamide substrate, such as (Z-DEVD)₂-R110, which contains two DEVD (Asp-Glu-Val-Asp) tetrapeptide sequences recognized and cleaved by caspase-3.[5][6] Upon enzymatic cleavage by active caspase-3, the substrate is hydrolyzed in a two-step process, first yielding a fluorescent monoamide and then the highly fluorescent this compound.[3][4] The resulting fluorescence intensity is directly proportional to the caspase-3 activity in the sample and can be measured using a fluorescence microplate reader.[5]

Principle of the Assay

The caspase-3 activity assay using this compound substrates is based on the following principle:

  • Substrate: A non-fluorescent bisamide derivative of this compound, (Z-DEVD)₂-R110, is used as the substrate for caspase-3. The DEVD sequence is the specific recognition and cleavage site for caspase-3.[5][6]

  • Enzymatic Cleavage: In the presence of active caspase-3, the enzyme cleaves the amide bonds between the DEVD peptides and the this compound fluorophore.[3][4]

  • Fluorescence Generation: This two-step cleavage process releases the this compound molecule, which is intensely fluorescent.[3][4]

  • Detection: The fluorescence of the liberated this compound is measured at an excitation maximum of approximately 496-499 nm and an emission maximum of 520-521 nm.[5] The intensity of the fluorescence signal is directly proportional to the amount of active caspase-3 in the sample.

Data Presentation

The following table summarizes representative quantitative data from a caspase-3 activity assay using a this compound substrate. The data illustrates the fold increase in caspase-3 activity in Jurkat cells treated with the apoptosis-inducing agent, staurosporine (B1682477), compared to untreated control cells.

Treatment GroupAverage Fluorescence (RFU)Background (RFU)Corrected Fluorescence (RFU)Fold Increase in Caspase-3 Activity
Untreated Control150020013001.0
Staurosporine (1 µM)750020073005.6
Staurosporine (1 µM) + Caspase-3 Inhibitor (Ac-DEVD-CHO)160020014001.1

RFU: Relative Fluorescence Units

Experimental Protocols

Materials and Reagents
  • Cells of interest (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • (Z-DEVD)₂-R110 substrate solution (e.g., 2 mM in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • This compound standard for calibration curve (optional)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader with filters for Ex/Em = 496/520 nm

Experimental Workflow

The following diagram outlines the key steps in the caspase-3 activity assay.

G cluster_workflow Experimental Workflow A Cell Seeding and Treatment B Induce Apoptosis (e.g., with Staurosporine) A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D F Add Cell Lysate D->F E Assay Plate Preparation E->F G Add Caspase-3 Substrate ((Z-DEVD)₂-R110) F->G H Incubation (37°C, protected from light) G->H I Fluorescence Measurement (Ex/Em = 496/520 nm) H->I J Data Analysis I->J

Experimental workflow for the caspase-3 activity assay.
Detailed Protocol

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture vessel and grow to the desired confluency.

    • Treat cells with the desired apoptosis-inducing agent (e.g., 1 µM staurosporine for Jurkat cells) for the appropriate duration. Include an untreated control group. For inhibitor controls, pre-incubate cells with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) before adding the apoptosis inducer.

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer at a concentration of 1-5 x 10⁶ cells/mL.[5]

    • Incubate the cell suspension on ice for 10-15 minutes, vortexing occasionally.[5]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.

    • (Optional but recommended) Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize caspase activity.

  • Caspase-3 Activity Assay:

    • Prepare a 2X working solution of the (Z-DEVD)₂-R110 substrate in the Assay Buffer (e.g., 20 µM for a final concentration of 10 µM).[5]

    • In a black, clear-bottom 96-well microplate, add 50 µL of cell lysate to each well.[5] Include wells for a negative control (lysis buffer only) and positive controls (lysates from known apoptotic cells or purified active caspase-3).[5]

    • Add 50 µL of the 2X substrate working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the negative control (buffer + substrate) from all experimental readings to correct for background fluorescence.[5]

    • If a this compound standard curve was generated, the fluorescence readings can be converted to the amount of R110 produced.

    • Express caspase-3 activity as the fold increase in fluorescence compared to the untreated control or as the rate of R110 production per unit of protein per unit of time.

Signaling Pathway

The activation of caspase-3 is a central event in the apoptotic signaling cascade, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

G cluster_pathway Caspase-3 Signaling Pathway in Apoptosis Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Extrinsic_Stimuli->Death_Receptors Caspase8 Pro-Caspase-8 Death_Receptors->Caspase8 Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage, Oxidative Stress) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Active_Caspase9->Caspase3 Apoptosome->Active_Caspase9 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Active_Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Simplified overview of the caspase-3 activation cascade.

This diagram illustrates that both intrinsic and extrinsic apoptotic pathways converge on the activation of executioner caspases like caspase-3.[1] Initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), are activated by upstream signals.[1] These initiator caspases then cleave and activate pro-caspase-3, leading to the execution phase of apoptosis.[1]

References

Developing a High-Throughput Screening Assay with Rhodamine 110: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a critical component of modern drug discovery, facilitating the rapid assessment of large compound libraries to identify novel therapeutic candidates. Fluorescence-based assays are particularly advantageous for HTS due to their high sensitivity, wide dynamic range, and compatibility with automation. Rhodamine 110 (R110), a highly fluorescent dye, serves as a robust platform for developing HTS assays for a variety of enzyme classes, most notably proteases like caspases and deubiquitinases (DUBs).

The fundamental principle of R110-based assays lies in its fluorogenic nature. When conjugated to a peptide or another recognition motif, the fluorescence of the this compound molecule is quenched. Enzymatic cleavage of this substrate liberates the free, highly fluorescent R110, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][2] This method offers significant advantages, including high sensitivity—up to 300-fold greater than substrates based on 7-amino-4-methylcoumarin (B1665955) (AMC)—and longer excitation and emission wavelengths that minimize interference from autofluorescence of biological molecules and test compounds.[1][3][4] Furthermore, the fluorescence of this compound is stable over a broad pH range (typically pH 4 to 10), providing greater flexibility in assay conditions.[1][5]

This document provides detailed application notes and protocols for the development and implementation of high-throughput screening assays utilizing this compound-derived substrates.

Principle of the Assay

The core of the this compound assay is the enzymatic cleavage of a specifically designed substrate. In its native state, the R110 fluorophore is linked to a peptide sequence recognized by the target enzyme, rendering it non-fluorescent. Upon enzymatic action, the peptide is cleaved, releasing the R110 dye, which then exhibits its characteristic strong fluorescence.

There are two main types of this compound substrates: symmetric and asymmetric.

  • Symmetric Substrates: Both amino groups of the R110 molecule are conjugated to identical peptide sequences.[1][3] Cleavage of the first peptide results in a significant increase in fluorescence.[3] However, a second cleavage event can occur, which may complicate kinetic analysis.[1][3]

  • Asymmetric Substrates: One amino group of R110 is linked to the target peptide, while the other is blocked by a non-cleavable group.[4] This design ensures that only a single cleavage event occurs, simplifying the reaction kinetics.[3][4]

The sequential cleavage of a symmetric substrate is depicted below.

Assay_Principle Bis-amide (Non-fluorescent) Bis-amide (Non-fluorescent) Mono-amide (Fluorescent) Mono-amide (Fluorescent) Bis-amide (Non-fluorescent)->Mono-amide (Fluorescent) Protease Cleavage 1 This compound (Highly Fluorescent) This compound (Highly Fluorescent) Mono-amide (Fluorescent)->this compound (Highly Fluorescent) Protease Cleavage 2

Principle of a symmetric this compound-based protease assay.

Quantitative Data Summary

ParameterValueReference
Excitation Wavelength (Peak)~496-500 nm[6][7][8]
Emission Wavelength (Peak)~520-529 nm[3][6][7][8]
Extinction Coefficient (at 496 nm)~80,000 cm⁻¹M⁻¹[9]
Fluorescence Increase Factor (upon cleavage)Up to 3500-fold[3]
pH Stability Range4 - 10[1][5]

Experimental Protocols

Protocol 1: Purified Enzyme Assay in a 96-Well Plate Format

This protocol is designed for measuring the activity of a purified protease in a cell-free system.

Materials:

  • Purified enzyme of interest

  • This compound-based substrate

  • Assay Buffer (e.g., Tris or HEPES buffer, pH 7.5)[5]

  • 96-well black plates (clear or black bottom)

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare a dilution series of the purified enzyme in Assay Buffer.

  • Substrate Preparation: Prepare a working solution of the this compound substrate in Assay Buffer. The optimal concentration should be determined empirically but is often in the nanomolar range.[10]

  • Assay Reaction:

    • Add 50 µL of the diluted enzyme samples to the wells of the 96-well plate.[6]

    • Include a no-enzyme control (50 µL of Assay Buffer) to determine background fluorescence.

    • To initiate the reaction, add 50 µL of the working substrate solution to each well.[6]

    • Mix gently by shaking the plate for 30 seconds.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).[6]

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.[6]

    • Use an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.[6]

Protocol 2: Cell-Based Assay for Protease Activity (Lysate-Based)

This protocol is for measuring protease activity from cell lysates.

Materials:

  • Cultured cells

  • Inducing agent (for apoptosis or other pathways)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (ice-cold)

  • This compound-based substrate

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and culture overnight.

    • Treat the cells with the inducing agent or a vehicle control for the desired time.[6]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with PBS.[6]

    • Add 50-100 µL of ice-cold Lysis Buffer to each well and incubate on ice for 10-15 minutes.[6]

    • Centrifuge the plate to pellet cell debris and transfer the supernatant (cell lysate) to a new plate.[6]

  • Assay Reaction:

    • Prepare a working solution of the this compound substrate in the appropriate Assay Buffer.[6]

    • Add the substrate solution to the cell lysates.[6]

  • Fluorescence Measurement:

    • Incubate the plate at the optimal temperature for the enzyme, protected from light.

    • Measure fluorescence over time as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition Enzyme_Dilution Prepare Enzyme Dilutions Add_Enzyme Add Enzyme to Plate Enzyme_Dilution->Add_Enzyme Substrate_Solution Prepare Substrate Working Solution Add_Substrate Initiate Reaction with Substrate Substrate_Solution->Add_Substrate Add_Enzyme->Add_Substrate Incubate Incubate at Optimal Temperature Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Over Time Incubate->Measure_Fluorescence Analyze_Data Analyze Kinetic Data Measure_Fluorescence->Analyze_Data

A generalized experimental workflow for a this compound assay.

Troubleshooting

High background fluorescence and low signal are common issues in HTS assays. The following guide provides potential causes and solutions.

Troubleshooting_Guide cluster_low_signal Low Signal cluster_high_background High Background Start Problem Encountered Low_Signal_Check Check Signal Start->Low_Signal_Check Is signal weak? High_Background_Check Check Background Start->High_Background_Check Is background high? Low_Enzyme Low Enzyme Concentration/Activity Titrate_Enzyme Perform Enzyme Titration Low_Enzyme->Titrate_Enzyme Solution Suboptimal_Reagents Suboptimal Reagent Concentrations Titrate_Substrate Perform Substrate Titration Suboptimal_Reagents->Titrate_Substrate Solution Incorrect_Settings Incorrect Instrument Settings Optimize_Reader Optimize Gain Settings and Filters Incorrect_Settings->Optimize_Reader Solution Substrate_Instability Substrate Instability/Purity Test_Stability Test Substrate Stability Substrate_Instability->Test_Stability Solution Autofluorescence Compound or Media Autofluorescence Subtract_Blank Subtract Blank Readings Autofluorescence->Subtract_Blank Solution Low_Signal_Check->Low_Enzyme Yes Low_Signal_Check->Suboptimal_Reagents Yes Low_Signal_Check->Incorrect_Settings Yes High_Background_Check->Substrate_Instability Yes High_Background_Check->Autofluorescence Yes

A troubleshooting guide for common issues in this compound assays.
Detailed Troubleshooting Protocols

Protocol for Enzyme Titration:

  • Prepare serial dilutions of your enzyme in the assay buffer.

  • Set up reactions in a 96-well plate with a fixed, non-limiting concentration of the this compound substrate.

  • Include a no-enzyme control.

  • Incubate the plate at the optimal temperature for the enzyme, protected from light.

  • Measure fluorescence over time to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.[1]

Protocol for Testing Substrate Stability:

  • Prepare your standard assay buffer.

  • Add the this compound substrate to the buffer at the final assay concentration.

  • Incubate this mixture under the same conditions as your experiment (e.g., 37°C, protected from light).

  • Measure the fluorescence at the beginning and end of the incubation period. A significant increase in fluorescence in the absence of the enzyme indicates substrate instability.[1]

Conclusion

This compound-based assays provide a highly sensitive and robust platform for high-throughput screening of enzyme inhibitors. The favorable spectral properties of R110 minimize interference, and the direct relationship between enzyme activity and fluorescence signal allows for straightforward data interpretation. By following the detailed protocols and troubleshooting guides provided in this document, researchers can successfully develop and implement reliable HTS assays to accelerate the drug discovery process.

References

Illuminating Biology: A Detailed Protocol for Labeling Proteins with Rhodamine 110 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to labeling proteins with Rhodamine 110 derivatives, a class of fluorescent dyes widely used in biological research due to their brightness and photostability. The protocols detailed below cover the most common conjugation chemistries, enabling researchers to effectively label proteins for a variety of applications, including fluorescence microscopy, flow cytometry, and enzyme assays.

Introduction to this compound and its Derivatives

This compound is a xanthene dye that exhibits strong green fluorescence with excitation and emission maxima around 492 nm and 529 nm, respectively.[1] Its derivatives are favored for their high fluorescence quantum yields, good photostability, and relative insensitivity to pH changes between 4 and 9.[2][3] These properties make them superior to other dyes like fluorescein (B123965) in many applications.[2]

Commercially available this compound derivatives are typically functionalized with reactive groups that target specific amino acid residues on a protein. The most common strategies involve:

  • Amine-reactive derivatives (e.g., N-hydroxysuccinimidyl esters): These react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, to form stable amide bonds.[2][4]

  • Thiol-reactive derivatives (e.g., maleimides): These specifically react with free sulfhydryl groups on cysteine residues to form stable thioether bonds.[][6]

The choice of derivative depends on the protein of interest and the desired site of labeling.

Quantitative Data for this compound Protein Labeling

Accurate quantification of the labeling reaction is crucial for reproducibility. The "Degree of Labeling" (DOL), which is the average number of dye molecules conjugated to a single protein molecule, is a key parameter.[7] An optimal DOL, typically between 2 and 10 for antibodies, ensures a bright signal without significant fluorescence quenching that can occur at high labeling densities.[8][9]

The following tables summarize key quantitative data for common this compound derivatives.

Table 1: Spectral Properties of Common this compound Derivatives

DerivativeExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Reference(s)
This compound492 - 502 nm521 - 529 nm~75,000 cm⁻¹M⁻¹[1]
5-Carboxythis compound SE502 nm524 nmNot specified[3]
NHS-Rhodamine552 nm575 nm60,000 cm⁻¹M⁻¹[2][10]
Rhodamine B555 nmNot specified65,000 cm⁻¹M⁻¹[][10]

Table 2: Parameters for Calculating Degree of Labeling (DOL)

DyeWavelength Max (λmax)Molar Extinction Coefficient (ε')Correction Factor (CF at 280 nm)Reference(s)
NHS-Rhodamine570 nm60,000 M⁻¹cm⁻¹0.340[10]
TRITC (a tetramethylrhodamine)555 nm65,000 M⁻¹cm⁻¹0.340[10]

Experimental Protocols

The following are detailed protocols for labeling proteins using amine-reactive and thiol-reactive this compound derivatives.

Protocol 1: Labeling with Amine-Reactive this compound NHS Ester

This protocol describes the conjugation of a this compound N-hydroxysuccinimidyl (NHS) ester to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate)

  • This compound NHS ester derivative

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (PBS is a common choice)[2][11]

  • Purification column (e.g., desalting column like PD-10) or dialysis equipment[2][]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.[2][]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the conjugation buffer via dialysis or a desalting column.[2][]

  • Dye Preparation:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2] The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[2][12]

  • Labeling Reaction:

    • Add the dissolved this compound NHS ester to the protein solution. A molar ratio of 5:1 to 15:1 (dye:protein) is a good starting point.[2][] This ratio may need to be optimized for your specific protein.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with gentle stirring.[2]

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a desalting column or by dialysis against the conjugation buffer.[2][] This step is crucial for accurate determination of the degree of labeling.[10]

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) to a final concentration of 0.1% and storing at -20°C.[2][]

Protocol 2: Labeling with Thiol-Reactive this compound Maleimide (B117702)

This protocol is for labeling proteins with a this compound maleimide derivative, which reacts with free sulfhydryl groups.

Materials:

  • Protein of interest containing free cysteine residues

  • This compound maleimide derivative

  • Anhydrous DMSO or DMF

  • Degassed reaction buffer: PBS, Tris, or HEPES, pH 7.0-7.5[6][13]

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)[][14]

  • Purification column (e.g., desalting column) or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[6][13] The buffer should be free of thiols.

    • (Optional) If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[][13][14] If using DTT, it must be removed before adding the maleimide dye.[14]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the this compound maleimide in anhydrous DMSO or DMF.[14]

  • Labeling Reaction:

    • Add the maleimide dye solution to the protein solution. A dye-to-protein molar ratio of 10:1 to 20:1 is a common starting point.[][14]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13][14]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a desalting column or dialysis.[][13]

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Calculation of the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically.

Procedure:

  • After purification, measure the absorbance of the labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the this compound derivative (Aₘₐₓ).[8][10]

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Where CF is the correction factor for the dye at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm.[10]

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualized Experimental Workflow

The following diagram illustrates the general workflow for labeling proteins with this compound derivatives.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine- or Thiol-reactive) Buffer_Exchange Buffer Exchange (if needed) Protein->Buffer_Exchange Reduction Reduction of Disulfides (for Maleimide labeling) Buffer_Exchange->Reduction Optional Reaction_Mix Combine Protein and Dye (Optimize Molar Ratio) Reduction->Reaction_Mix Dye_Prep Prepare Dye Stock (in DMSO/DMF) Dye_Prep->Reaction_Mix Incubation Incubate (Time and Temperature) Reaction_Mix->Incubation Purification Purify Conjugate (Desalting/Dialysis) Incubation->Purification Analysis Spectrophotometric Analysis (Calculate DOL) Purification->Analysis Storage Store Labeled Protein (4°C or -20°C, protected from light) Analysis->Storage

Caption: General workflow for protein labeling with this compound derivatives.

Signaling Pathway Visualization

While this compound-labeled proteins can be used to study a vast array of signaling pathways, a generic representation of a kinase signaling cascade is provided below as an example of their application. Labeled antibodies against specific pathway components can be used to visualize their localization and abundance.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand (e.g., Growth Factor) Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene Target Gene TF->Gene Transcription

Caption: Example of a kinase signaling cascade studied with labeled proteins.

References

Application Notes and Protocols: Rhodamine 110 for Detecting Enzyme Activity in Fixed Cells and Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Rhodamine 110 (R110) is a highly fluorescent xanthene dye characterized by its high quantum yield and photostability.[] Unlike other rhodamine derivatives such as Rhodamine Phalloidin or Rhodamine 123 which directly stain cellular structures like actin filaments or mitochondria, this compound's primary application in cell biology is as a fluorogenic reporter molecule.[][3] Its core utility lies in its use as a substrate for various proteases, most notably caspases, which are key mediators of apoptosis.[4][5]

The underlying principle involves a chemically modified, non-fluorescent form of R110. In this state, the dye's amino groups are conjugated to peptide sequences that are specific targets for a particular enzyme.[6][7] This bi-conjugated molecule is cell-permeable and exhibits minimal fluorescence. Upon entry into a cell containing the active enzyme, the specific peptide sequences are cleaved. This cleavage releases the free this compound, which is highly fluorescent.[6][8] The resulting increase in fluorescence intensity serves as a direct indicator of enzyme activity within the cell.

This "off-on" switching mechanism makes R110-based substrates powerful tools for detecting enzymatic activity in situ.[] While many protocols utilize these substrates in live cells or cell lysates, they can be adapted for use with fixed samples.[9][10] However, it is crucial to note that fixation can diminish or destroy enzyme activity. Therefore, protocols often involve incubating live cells with the R110 substrate before fixation to allow the enzymatic reaction to occur, followed by fixation for sample preservation and high-resolution imaging. Alternatively, very gentle fixation and permeabilization methods may be required if staining is performed post-fixation.

Quantitative Data Summary

Quantitative parameters for using this compound and its substrates are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueCitation(s)
Excitation (Max)~492-498 nm[6][11]
Emission (Max)~521-529 nm[6][11]
Molecular Formula (R110)C₂₀H₁₄N₂O₃[9]
Common Substrate(Ac-DEVD)₂-R110 (for Caspase-3/7)[9]
SolubilitySoluble in DMSO for stock solutions[11]
AppearanceGreen fluorescence upon activation[9]

Table 2: Recommended Staining Parameters

ParameterRecommendationCitation(s)
Stock Solution Conc.1-10 mM in DMSO[11]
Working Solution Conc.1-10 µM in buffer or cell culture medium[11]
Incubation Time30 minutes to 1 hour[11]
Incubation TemperatureRoom Temperature or 37°C[11][12]
Fixative (Post-Staining)3.7-4% Paraformaldehyde (PFA) in PBS[][13]
Permeabilization Agent0.1% Triton X-100 in PBS[13]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Substrate Activation by Caspase-3

G sub (DEVD)₂-Rhodamine 110 (Non-Fluorescent) prod This compound (Highly Fluorescent) sub->prod Proteolytic Cleavage caspase Active Caspase-3 (Apoptosis) caspase->sub

Caption: Mechanism of R110 fluorescence activation by enzymatic cleavage.

Diagram 2: Experimental Workflow for Fixed Cell Staining

G A 1. Seed and Culture Cells B 2. Induce Biological Process (e.g., Apoptosis) A->B C 3. Incubate with R110 Substrate (e.g., 1-10 µM, 30-60 min) B->C D 4. Wash with PBS C->D E 5. Fix with 4% PFA (10-15 min) D->E F 6. Permeabilize with 0.1% Triton X-100 (Optional, for co-staining) E->F G 7. Counterstain Nuclei (e.g., DAPI, Hoechst) F->G H 8. Mount and Visualize G->H

Caption: Step-by-step workflow for detecting protease activity in fixed cells.

Diagram 3: Experimental Workflow for Tissue Section Staining

G A 1. Deparaffinize Sections (Xylene) B 2. Rehydrate Sections (Ethanol Gradient) A->B C 3. Wash in Distilled Water B->C D 4. Incubate with R110 Substrate C->D E 5. Wash with PBS D->E F 6. Counterstain Nuclei (e.g., DAPI) E->F G 7. Dehydrate and Clear (Optional) F->G H 8. Mount and Visualize G->H

Caption: General workflow for staining paraffin-embedded tissue sections.

Experimental Protocols

Protocol 1: Detecting Caspase-3 Activity in Fixed Adherent Cells

This protocol is optimized for detecting apoptosis-induced caspase-3 activity in adherent cells grown on coverslips. The key is to perform the enzymatic reaction in live cells before fixation.

Materials:

  • This compound-based caspase-3 substrate (e.g., (Ac-DEVD)₂-R110)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 3.7-4% paraformaldehyde (methanol-free) in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

  • Glass slides and coverslips

Procedure:

  • Cell Preparation: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., Staurosporine) for the desired time. Include an untreated negative control.

  • Substrate Preparation: Prepare a 1-10 mM stock solution of the R110 substrate in DMSO.[11] Immediately before use, dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 1-10 µM.[11]

  • Staining: Remove the culture medium from the cells. Add the R110 substrate working solution and incubate for 30-60 minutes at 37°C, protected from light.[11]

  • Washing: Gently wash the cells two times with PBS to remove excess substrate.[13]

  • Fixation: Fix the cells by incubating with 3.7-4% paraformaldehyde solution for 10-15 minutes at room temperature.[13]

  • Washing: Wash the fixed cells two to three times with PBS.[13]

  • Permeabilization (Optional): If co-staining for an intracellular target, permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[13] If only visualizing R110 and nuclear signals, this step can be omitted.

  • Counterstaining: Incubate cells with a nuclear counterstain like DAPI (1 µg/mL) or Hoechst (1 µg/mL) in PBS for 5-10 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells two more times with PBS.

  • Mounting: Mount the coverslip onto a glass slide using a drop of antifade mounting medium.[] Seal the edges with nail polish and allow to dry.

  • Visualization: Image the sample using a fluorescence microscope with appropriate filters for this compound (FITC/GFP channel; Ex/Em: ~496/520 nm) and the chosen counterstain (e.g., DAPI channel).[9]

Protocol 2: Detecting Protease Activity in Paraffin-Embedded Tissue Sections

This protocol outlines a general procedure for applying R110 substrates to tissue sections. Success may vary depending on the tissue type and the stability of the target enzyme after fixation and processing.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%, 50%)

  • Deionized water

  • This compound-based protease substrate

  • Appropriate reaction buffer (e.g., PBS or Tris-based buffer)

  • Nuclear counterstain (e.g., DAPI)

  • Aqueous mounting medium

Procedure:

  • Deparaffinization: Immerse slides in xylene two times for 10 minutes each to remove the paraffin (B1166041) wax.[12][14]

  • Rehydration: Rehydrate the tissue sections by sequential immersion in:[14]

    • 100% ethanol (2 times, 10 minutes each)

    • 95% ethanol (5 minutes)

    • 70% ethanol (5 minutes)

    • 50% ethanol (5 minutes)

  • Washing: Rinse the slides thoroughly with deionized water.[14]

  • Staining:

    • Prepare the R110 substrate working solution in a suitable reaction buffer.

    • Drain excess water from the slides and carefully apply the working solution to cover the tissue section.

    • Incubate in a humidified chamber for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the slides three times for 5 minutes each in PBS to remove unbound substrate.[12]

  • Counterstaining: Incubate the sections with a nuclear counterstain like DAPI for 5-10 minutes.

  • Final Wash: Rinse the slides briefly in PBS.

  • Mounting: Mount the coverslip using an aqueous mounting medium. Avoid dehydration steps with ethanol and xylene as they can quench the fluorescence.

  • Visualization: Image immediately using a fluorescence microscope with the appropriate filter sets. Store slides at 4°C in the dark.

References

Application of Rhodamine 110 in Flow Cytometry for Apoptosis Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and autoimmune disorders. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Rhodamine 110 (R110), a highly fluorescent dye, serves as a sensitive substrate for detecting caspase activity in individual cells through flow cytometry, enabling the quantification of apoptosis within a cell population.

This compound-based assays utilize a non-fluorescent bisamide derivative of R110 that is conjugated to a specific peptide sequence recognized and cleaved by activated caspases.[1][2] For instance, the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is a specific substrate for caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade.[3][4] In healthy, non-apoptotic cells, the R110 substrate is unable to fluoresce. However, upon the induction of apoptosis and subsequent activation of caspases, the peptide chains are cleaved, liberating the highly fluorescent R110 molecule.[1][5] The resulting increase in fluorescence intensity is directly proportional to the level of caspase activity and can be readily measured on a single-cell basis using a flow cytometer.[6][7]

Principle of Detection

The core of the this compound-based apoptosis assay lies in the enzymatic conversion of a non-fluorescent substrate into a fluorescent product by active caspases. The substrate consists of two peptide moieties covalently linked to the amino groups of this compound, which effectively quenches its fluorescence.[1] The process unfolds in two steps:

  • Initial Cleavage: An activated caspase cleaves one of the peptide chains, resulting in a monoamide intermediate. This intermediate is fluorescent, but its quantum yield is significantly lower than that of the fully liberated R110.[8]

  • Final Cleavage: The second peptide chain is subsequently cleaved, releasing the unquenched this compound molecule, which exhibits a substantial increase in fluorescence.[8]

This enzymatic amplification provides a highly sensitive method for detecting caspase activation, an early event in the apoptotic signaling cascade.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound-based substrates in flow cytometry for apoptosis detection.

ParameterValueReference
Fluorophore This compound (R110)[1]
Excitation Wavelength (peak) ~496-498 nm[2][5]
Emission Wavelength (peak) ~520-521 nm[2][5]
Common Caspase Substrate (Z-DEVD)₂-R110 (for Caspase-3/7)[4][9]
Substrate Stock Solution 10-20 mM in DMSO[1]
Typical Working Concentration ~100 µM[1]
Compatibility Standard fluorescein (B123965) (FITC) filter sets[1]
pH Stability of Fluorescence Constant from pH 3-9[2]

Signaling Pathway and Detection Mechanism

The activation of caspases, which is detected by the this compound assay, is a central event in the apoptotic signaling pathway. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways leading to the activation of executioner caspases like caspase-3.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_detection This compound Detection Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Formation Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Executioner Caspases Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis Cellular Disassembly R110 Substrate (Peptide)₂-R110 (Non-fluorescent) Executioner Caspases->R110 Substrate Cleavage R110 Intermediate Peptide-R110 (Fluorescent) R110 Substrate->R110 Intermediate Step 1 R110 This compound (Highly Fluorescent) R110 Intermediate->R110 Step 2

Caption: Apoptosis signaling pathways leading to caspase activation and this compound detection.

Experimental Workflow

The following diagram outlines the general workflow for detecting apoptosis using a this compound-based caspase substrate and flow cytometry.

Start Start Cell_Culture 1. Cell Culture and Apoptosis Induction Start->Cell_Culture Cell_Harvest 2. Harvest Cells Cell_Culture->Cell_Harvest Wash_Cells 3. Wash Cells with PBS Cell_Harvest->Wash_Cells Add_Substrate 4. Resuspend Cells in Buffer Containing R110 Substrate Wash_Cells->Add_Substrate Incubate 5. Incubate at 37°C Add_Substrate->Incubate Wash_Optional 6. (Optional) Wash Cells Incubate->Wash_Optional Acquire_Data 7. Acquire Data on Flow Cytometer Wash_Optional->Acquire_Data Analyze_Data 8. Analyze Data Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for this compound apoptosis detection by flow cytometry.

Detailed Experimental Protocol

This protocol provides a general guideline for the detection of caspase-3/7 activity in mammalian cells using a (Z-DEVD)₂-R110 substrate. Optimization may be required for different cell types and experimental conditions.

Materials:

  • (Z-DEVD)₂-R110 substrate (or other suitable R110-based caspase substrate)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free

  • Binding Buffer (e.g., Annexin V Binding Buffer) or cell culture medium

  • Cell culture reagents

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Control cells (untreated)

  • Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm for FITC channel)

Procedure:

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of the R110 substrate in DMSO.[1] Store at -20°C, protected from light.

    • Prepare a working solution of the R110 substrate by diluting the stock solution in an appropriate buffer (e.g., PBS or binding buffer) to the desired final concentration (typically around 100 µM).[1] Prepare this solution fresh before use.

  • Cell Culture and Induction of Apoptosis:

    • Culture cells to the desired density.

    • Induce apoptosis in the experimental cell population using an appropriate stimulus and incubation time. Include a negative control (untreated cells) and, if possible, a positive control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic method if possible.

    • Count the cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in PBS.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in the freshly prepared R110 substrate working solution.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.[4] The optimal incubation time may need to be determined empirically.

  • Flow Cytometry Analysis:

    • (Optional) After incubation, wash the cells once with PBS to remove excess substrate.

    • Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS).

    • Acquire data on a flow cytometer, exciting the cells with a 488 nm laser and collecting the emission in the FITC or green channel (typically around 520-530 nm).[2][5]

    • Analyze the data to quantify the percentage of fluorescent (apoptotic) cells in the population.

Data Interpretation:

A significant increase in the fluorescence intensity of the cell population treated with the apoptosis-inducing agent compared to the untreated control population indicates the activation of caspases and the onset of apoptosis. The data can be presented as a histogram showing the distribution of fluorescence intensity or as a dot plot if co-staining with other markers (e.g., a viability dye like Propidium Iodide) is performed.[10][11]

Logical Relationship of Detection

The following diagram illustrates the logical flow of the this compound apoptosis detection method.

Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Substrate_Cleavage R110 Substrate Cleavage Caspase_Activation->Substrate_Cleavage Fluorescence_Generation This compound Fluorescence Substrate_Cleavage->Fluorescence_Generation Flow_Cytometry_Detection Detection by Flow Cytometry Fluorescence_Generation->Flow_Cytometry_Detection Apoptotic_Cell_Quantification Quantification of Apoptotic Cells Flow_Cytometry_Detection->Apoptotic_Cell_Quantification

Caption: Logical flow of this compound-based apoptosis detection.

References

Application Notes and Protocols for Rhodamine 110-Based Enzyme Kinetics and Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Rhodamine 110 (R110)-based assays for studying enzyme kinetics and performing inhibitor screening. This compound-based substrates are renowned for their high sensitivity and favorable spectral properties, making them ideal for a wide range of enzymatic studies, particularly for proteases.

Introduction to this compound-Based Assays

This compound is a highly fluorescent dye that can be chemically modified to create non-fluorescent substrates for various enzymes.[1][2] The core principle of these assays lies in the enzymatic cleavage of a substrate, which liberates the fluorescent this compound, resulting in a quantifiable increase in fluorescence intensity.[3][4]

The most common R110-based substrates are bisamides, where two identical peptide or amino acid sequences are attached to the amino groups of this compound.[3][5] This configuration effectively quenches the fluorescence of the R110 molecule. Upon enzymatic action, the substrate is cleaved in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent R110.[3][6] The significant increase in fluorescence upon substrate hydrolysis allows for sensitive detection of enzyme activity.[7][8]

This compound-based assays offer several advantages over other fluorescent assays, such as those using aminomethylcoumarin (AMC). These advantages include:

  • Higher Sensitivity: R110-based assays can be 50- to 300-fold more sensitive than corresponding AMC-based assays.[3][5]

  • Favorable Spectral Properties: this compound has excitation and emission wavelengths in the visible range (approximately 496 nm and 520 nm, respectively), which helps to reduce interference from autofluorescence of biological samples and test compounds.[3][5]

  • pH Independence: The fluorescence of this compound and its monoamide product is stable over a wide pH range (pH 3-9).[3]

These assays are particularly well-suited for high-throughput screening (HTS) of enzyme inhibitors, a critical step in drug discovery.[9][10][11][12][13]

Mechanism of Action

The enzymatic cleavage of a bisamide this compound substrate is a two-step process. Initially, the enzyme cleaves one of the peptide bonds, releasing the first peptide and generating a monoamide-R110 intermediate, which is fluorescent. Subsequently, the enzyme cleaves the second peptide bond, releasing the free this compound, which exhibits even stronger fluorescence.

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// Edges Substrate -> Intermediate [label="Cleavage 1"]; Intermediate -> Product [label="Cleavage 2"]; Enzyme1 -> Substrate [dir=none]; Enzyme2 -> Intermediate [dir=none]; Intermediate -> Peptide1 [label="Release"]; Product -> Peptide2 [label="Release"];

}

Caption: General mechanism of a bis-peptide this compound substrate cleavage.

It is important to note that for accurate kinetic analysis, especially for determining kinetic constants like Km and kcat, the use of monosubstituted or asymmetric R110 substrates is recommended.[14][15] These substrates have only one cleavage site, simplifying the reaction kinetics to a single step and avoiding the complexities of the two-step cleavage of bis-amide substrates.[7][8][15]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-based assays.

Table 1: Spectral Properties of this compound and its Derivatives

CompoundExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)
This compound~496~520~80,000
R110 Monoamide~496~520Not specified
R110 BisamideNegligible absorption in the visible rangeNon-fluorescentNot applicable

Data sourced from multiple references.[3][5][16]

Table 2: Examples of this compound-Based Substrates for Various Proteases

SubstrateTarget Enzyme(s)
(Z-DEVD)₂-R110Caspase-3, Caspase-7[6][17]
(Suc-LLVY)₂-R11020S Proteasome, Calpains[16]
Bis-(CBZ-Arg)-R110 (BZAR)General Serine Proteases (e.g., Trypsin)[5]
Bis-(CBZ-Ile-Pro-Arg)-R110 (BZiPAR)Trypsin, Lysosomal Proteases[5]
Bis-(CBZ-Phe-Arg)-R110Cathepsin B, Cathepsin L[5]
Ubiquitin-Rhodamine110-GlycineDeubiquitinating Proteases (DUBs)[18]

Experimental Protocols

This protocol outlines the determination of kinetic parameters (Km and Vmax) for an enzyme using a this compound-based substrate.

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// Edges Prep -> Dilute; Dilute -> Start; Plate -> Start; Start -> Measure; Measure -> Analyze; Analyze -> Plot; Plot -> Result; }

Caption: Experimental workflow for determining enzyme kinetic parameters.

Materials:

  • Purified enzyme of interest

  • This compound-based substrate (e.g., (Z-DEVD)₂-R110 for Caspase-3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., 10 mM Tris or HEPES, pH 7.5)[3]

  • 96-well or 384-well solid black microplate

  • Fluorescence microplate reader with appropriate filters (Excitation ~498 nm, Emission ~520 nm)[16]

  • This compound standard for calibration

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the this compound substrate in DMSO (e.g., 5-10 mM).[3] Store protected from light at -20°C.

    • Prepare a stock solution of the purified enzyme in a suitable buffer. The final enzyme concentration in the assay will need to be optimized.

    • Prepare a this compound standard curve by making serial dilutions of the R110 standard in the assay buffer. This will be used to convert relative fluorescence units (RFU) to the concentration of the product.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add the enzyme to each well to a final optimized concentration.

    • Prepare a range of substrate concentrations by serially diluting the substrate stock solution in the assay buffer. It is recommended to test concentrations ranging from approximately 0.1 x Km to 10 x Km.

  • Kinetic Measurement:

    • Initiate the enzymatic reaction by adding the different concentrations of the substrate to the wells containing the enzyme and buffer.

    • Immediately place the microplate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Ensure that less than 15% of the substrate is consumed to maintain initial velocity conditions.[3]

  • Data Analysis:

    • For each substrate concentration, plot the fluorescence intensity (in RFU) against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of each curve.

    • Convert V₀ from RFU/min to moles/min using the standard curve generated with the this compound standard.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

This protocol provides a method for screening a library of compounds for potential inhibitors of a target enzyme.

dot digraph "Inhibitor_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges Dispense -> AddEnzyme; AddEnzyme -> Incubate; Incubate -> AddSubstrate; AddSubstrate -> Measure; Measure -> Analyze; Analyze -> Identify; Identify -> Confirm; }

Caption: Workflow for high-throughput screening of enzyme inhibitors.

Materials:

  • All materials from Protocol 1

  • Compound library dissolved in DMSO

  • Known inhibitor for the target enzyme (positive control)

  • DMSO (negative control)

Procedure:

  • Assay Plate Preparation:

    • In a 384-well black microplate, dispense a small volume (e.g., 1 µL) of each test compound from the library into individual wells.

    • Include wells for positive controls (containing a known inhibitor) and negative controls (containing only DMSO).

  • Enzyme and Substrate Addition:

    • Add the purified enzyme, diluted in assay buffer, to all wells of the plate.

    • Allow the plate to incubate for a set period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the this compound substrate to all wells. The substrate concentration should ideally be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

  • Fluorescence Measurement and Data Analysis:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

    • Measure the endpoint fluorescence intensity in each well using a fluorescence microplate reader.

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank)]

    • Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are identified as "hits".

  • Hit Confirmation and IC₅₀ Determination:

    • Confirmed hits should be re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀). This involves performing the assay with serial dilutions of the hit compound.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks

This compound-based assays are a powerful and versatile tool for enzymatic research and drug discovery. Their high sensitivity, coupled with their suitability for high-throughput formats, makes them an invaluable method for characterizing enzyme kinetics and identifying novel enzyme inhibitors. By following the detailed protocols provided in these application notes, researchers can effectively implement these assays in their laboratories.

References

Application Notes and Protocols for Rhodamine 110 as a Fluorescent Tracer in Microfluidics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 110 is a highly fluorescent dye belonging to the rhodamine family of fluorophores. Its excellent photophysical properties, including high quantum yield and good photostability, make it a valuable tool for a wide range of applications in life sciences and biotechnology. In the field of microfluidics, this compound serves as an effective fluorescent tracer for visualizing and quantifying fluid flow, mixing dynamics, and transport phenomena within microscale devices. Its bright green fluorescence provides excellent contrast for imaging and analysis. This compound is also utilized as a sensitive substrate for assaying proteinase activity in solution and within living cells.[1] This document provides detailed application notes and protocols for the use of this compound as a fluorescent tracer in microfluidic systems.

Photophysical and Chemical Properties of this compound

A comprehensive understanding of this compound's properties is crucial for its effective implementation in microfluidic experiments. The key quantitative data is summarized in the table below for easy reference and comparison.

PropertyValueReferences
Excitation Maximum (λex) ~496-502 nm[1][2][3][4]
Emission Maximum (λem) ~520-529 nm[1][2][3][5]
Molar Extinction Coefficient ~80,000 cm⁻¹M⁻¹[6]
Molecular Weight 366.8 g/mol [2]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol. Slightly soluble in water.[4]
Form Crystals or powder

Applications in Microfluidics

This compound's primary application in microfluidics is as a passive tracer for fluid flow. Its high fluorescence intensity allows for clear visualization of:

  • Flow patterns and velocity profiles: By introducing a solution of this compound into a microchannel, researchers can observe and quantify the movement of the fluid, including laminar flow profiles and the formation of vortices.[7][8]

  • Mixing efficiency: The diffusion and advection of this compound can be tracked to assess the degree of mixing between two or more fluid streams within a microfluidic mixer.

  • Droplet formation and dynamics: In droplet-based microfluidics, this compound can be encapsulated within droplets to visualize their generation, size, and movement.[9]

  • Leakage detection: It can be used to identify potential leaks in microfluidic device assemblies.

  • Cellular uptake and cytotoxicity studies: this compound can be used to study cell membrane permeability and, at higher concentrations, to assess cytotoxicity.[1][10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to the desired working concentration.

Materials:

  • This compound chloride (powder or crystals)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh a desired amount of this compound powder in a microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 3.67 mg of this compound.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired concentration. For a 10 mM solution with 3.67 mg of this compound, add 1 mL of DMSO.

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be a clear, colored liquid.

  • Storage: Store the stock solution at -20°C, protected from light. This compound solutions are light-sensitive and should be handled in a dark environment or in light-blocking tubes.

Protocol 2: Flow Visualization in a Microfluidic Device

This protocol outlines the steps for using this compound to visualize fluid flow in a microfluidic channel.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate buffer or cell culture medium

  • Microfluidic device

  • Syringe pump and tubing

  • Fluorescence microscope with appropriate filters for this compound (e.g., excitation ~490/20 nm, emission ~525/50 nm)

  • Imaging software

Procedure:

  • Prepare Working Solution: Dilute the this compound stock solution to the desired working concentration in the experimental buffer or medium. A typical working concentration for flow visualization ranges from 1 µM to 100 µM. The optimal concentration should be determined empirically to achieve a good signal-to-noise ratio without causing excessive background fluorescence or cytotoxicity (if working with cells).

  • Device Setup: Connect the microfluidic device to the syringe pump using appropriate tubing. Prime the device with the experimental buffer to remove any air bubbles.

  • Introduce Tracer: Load a syringe with the this compound working solution and connect it to the inlet of the microfluidic device.

  • Flow Control: Start the syringe pump to infuse the this compound solution into the device at the desired flow rate.

  • Imaging: Place the microfluidic device on the stage of the fluorescence microscope. Excite the sample with the appropriate wavelength of light and capture images or videos of the fluorescent tracer flowing through the microchannels.

  • Data Analysis: Analyze the captured images or videos to determine flow patterns, velocity, or mixing efficiency using appropriate image analysis software.

Diagrams

Experimental_Workflow_Preparation cluster_Preparation Protocol 1: Stock Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Store at -20°C (Protected from Light) vortex->store

Protocol 1: this compound Stock Solution Preparation Workflow.

Experimental_Workflow_Flow_Visualization cluster_FlowVis Protocol 2: Flow Visualization prepare_working Prepare Working Solution (Dilute Stock) setup_device Setup and Prime Microfluidic Device prepare_working->setup_device introduce_tracer Introduce this compound Solution setup_device->introduce_tracer flow_control Control Flow Rate with Syringe Pump introduce_tracer->flow_control imaging Fluorescence Microscopy Imaging flow_control->imaging analysis Image and Data Analysis imaging->analysis

Protocol 2: Flow Visualization Experimental Workflow.

Considerations and Troubleshooting

  • Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light. To minimize this effect, use the lowest possible excitation intensity and exposure time required for adequate signal.

  • Adsorption to PDMS: Polydimethylsiloxane (B3030410) (PDMS), a common material for fabricating microfluidic devices, can absorb hydrophobic molecules like rhodamines.[12] This can lead to a decrease in the fluorescent signal in the channel and an increase in background fluorescence from the PDMS matrix. To mitigate this, consider surface treatments for the PDMS or using alternative materials for device fabrication.

  • Cytotoxicity: While generally considered cell-impermeable and less toxic than other rhodamine derivatives at low concentrations, this compound can exhibit cytotoxicity at higher concentrations (above 100 µM for some cell lines).[1] It is essential to determine the optimal, non-toxic concentration for live-cell imaging experiments.

  • pH Sensitivity: The fluorescence of this compound can be pH-dependent. Ensure that the pH of the experimental buffer is controlled and consistent throughout the experiment.

  • Aggregation: At high concentrations, this compound may form aggregates, which can affect its fluorescent properties. It is recommended to work with solutions within the linear range of fluorescence versus concentration.[9]

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful fluorescent tracer to gain valuable insights into the complex fluidic environments within microfluidic devices.

References

Crafting Custom Rhodamine 110 Substrates for Novel Proteases: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – To facilitate groundbreaking research in protease biology and accelerate drug discovery, we present comprehensive application notes and protocols for the design, synthesis, and validation of custom Rhodamine 110 (R110) substrates for novel proteases. This guide is tailored for researchers, scientists, and drug development professionals, providing a clear pathway from substrate conception to robust enzymatic assays.

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. A key to understanding their function and developing specific inhibitors is the characterization of their substrate specificity. This compound, a highly sensitive and photostable fluorophore, serves as an excellent scaffold for creating fluorogenic protease substrates.[1][2]

Bis-amide derivatives of this compound are particularly useful. In this design, two identical peptide sequences are attached to the amino groups of R110, effectively quenching its fluorescence.[3] Upon enzymatic cleavage of the first peptide, a fluorescent mono-amide intermediate is formed. Subsequent cleavage of the second peptide releases the fully fluorescent this compound, resulting in a significant increase in signal.[3][4] This two-step process, however, requires careful consideration during kinetic analysis.[5]

This document provides detailed protocols for the solid-phase synthesis of custom (bis-amide) R110 peptide substrates, the validation of these new substrates with a novel protease, and the determination of its kinetic parameters.

Data Presentation: A Comparative Overview

To facilitate the clear interpretation and comparison of experimental results, all quantitative data should be summarized in structured tables.

Table 1: Spectral Properties of this compound and its Derivatives

CompoundExcitation Max (nm)Emission Max (nm)pH Sensitivity
This compound~498~521Insensitive (pH 3-9)[3]
Mono-amide R110~498~521Insensitive (pH 3-9)[3]
Bis-amide R110 SubstrateNon-fluorescentNon-fluorescentN/A

Table 2: Kinetic Parameters of Novel Protease with Custom Substrate

Substrate Concentration (µM)Initial Velocity (RFU/min)
[S]1V0,1
[S]2V0,2
[S]3V0,3
[S]4V0,4
[S]5V0,5
......
Determined Kinetic Constants Value
Km (µM)
Vmax (RFU/min)
kcat (s-1)
kcat/Km (M-1s-1)

Table 3: Validation of Novel R110 Substrate

ParameterConditionResult
Enzyme Activity Novel ProteaseCleavage Confirmed
No Enzyme ControlNo Cleavage
Inhibitor ControlCleavage Inhibited
Optimal pH pH 4-10
Optimal Temperature 25-50°C
Specificity Protease A
Protease B
Protease C

Experimental Protocols

Herein, we provide detailed methodologies for the key experiments involved in creating and utilizing custom this compound substrates.

Protocol 1: Solid-Phase Synthesis of a Bis-Amide this compound Peptide Substrate

This protocol is adapted from the work of Gooch et al. and outlines a solid-phase synthesis approach.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine (B6355638), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (B1312306) (TIS)

  • Diethyl ether

Procedure:

  • Anchoring this compound to the Resin:

    • Swell the 2-chlorotrityl chloride resin in DCM.

    • In a separate flask, dissolve this compound in DCM and DMF.

    • Add DIPEA to the resin suspension, followed by the this compound solution.

    • Agitate the mixture for 24 hours.

    • Wash the resin with DMF and DCM.

    • Cap any remaining reactive sites on the resin by incubating with methanol.

  • Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis - SPPS):

    • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 10 minutes to remove the Fmoc protecting group from the anchored this compound.

    • Amino Acid Coupling: Pre-activate the first Fmoc-protected amino acid with DIC and Oxyma in DMF. Add this mixture to the resin and agitate.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • N-terminal Acetylation (Optional):

    • To prevent degradation by aminopeptidases, the N-terminus of the peptide can be acetylated.

    • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the substrate from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude substrate by adding the cleavage mixture to cold diethyl ether.

    • Collect the precipitate by centrifugation.

    • Wash the pellet with cold diethyl ether.

    • Purify the substrate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Validation of a Novel this compound Substrate

This protocol outlines the essential steps to validate a newly synthesized substrate with a novel protease.

Materials:

  • Purified novel protease

  • Synthesized bis-amide R110 substrate

  • A panel of other proteases for specificity testing

  • A known inhibitor of the novel protease (if available)

  • A range of buffers with different pH values (e.g., citrate, phosphate, Tris-HCl)[6]

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Confirmation of Enzymatic Cleavage:

    • Prepare a reaction mixture containing the novel protease and the R110 substrate in an appropriate assay buffer.

    • Prepare two control reactions: one without the protease (no enzyme control) and one with the protease and a known inhibitor (inhibitor control).

    • Incubate the reactions at a suitable temperature (e.g., 37°C).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~498 nm, Emission: ~521 nm).

    • Confirm that a significant increase in fluorescence is observed only in the presence of the active protease.

  • Determination of Optimal Assay Conditions:

    • pH Optimum: Perform the enzyme assay in a series of buffers with varying pH values (e.g., from pH 4 to 10).[7] The buffer that yields the highest reaction rate is the optimal pH.

    • Temperature Optimum: Conduct the assay at a range of temperatures (e.g., 25°C to 50°C) at the optimal pH.[8] The temperature that gives the highest activity is the optimum.

    • Enzyme Concentration: Determine the optimal enzyme concentration that results in a linear increase in fluorescence over a reasonable time course.

  • Assessment of Substrate Specificity:

    • Incubate the R110 substrate with a panel of different proteases (including those from the same class and different classes as the novel protease).

    • Monitor the fluorescence signal for each reaction.

    • A highly specific substrate will only be cleaved by the novel protease.

Protocol 3: Determination of Kinetic Constants (Km and kcat)

This protocol describes how to determine the Michaelis-Menten constants for a novel protease using a bis-amide R110 substrate. A key consideration is the two-step cleavage mechanism. To simplify the kinetic analysis, initial reaction rates should be measured under conditions where less than 15% of the substrate is hydrolyzed.[2] Under these conditions, the fluorescence increase is primarily due to the formation of the mono-amide intermediate.

Materials:

  • Purified novel protease of known active concentration

  • Synthesized bis-amide R110 substrate

  • Optimal assay buffer determined in Protocol 2

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the R110 substrate in DMSO.

    • Prepare a series of dilutions of the substrate stock solution in the optimal assay buffer, covering a range of concentrations around the expected Km.

    • Prepare a solution of the novel protease in the optimal assay buffer at the predetermined optimal concentration.

  • Enzyme Assay:

    • To the wells of a 96-well plate, add the different concentrations of the substrate.

    • Initiate the reactions by adding the protease solution to each well.

    • Immediately place the plate in a fluorescence plate reader and begin monitoring the fluorescence intensity over time in kinetic mode.

  • Data Analysis:

    • For each substrate concentration, plot fluorescence intensity versus time.

    • Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.[9] Ensure that the data used for the slope calculation corresponds to less than 15% of the total substrate hydrolysis.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.

    • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the active enzyme concentration.

    • Calculate the catalytic efficiency (kcat/Km).

Mandatory Visualizations

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

experimental_workflow cluster_synthesis Substrate Synthesis cluster_validation Substrate Validation cluster_kinetics Kinetic Analysis s1 Anchor R110 to Resin s2 Solid-Phase Peptide Synthesis s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Purification (HPLC) s3->s4 v1 Confirm Cleavage s4->v1 Custom Substrate v2 Optimize Conditions (pH, Temp) v1->v2 v3 Assess Specificity v2->v3 k1 Measure Initial Rates v3->k1 Validated Substrate k2 Michaelis-Menten Plot k1->k2 k3 Determine Km & kcat k2->k3

Caption: Experimental workflow for creating and characterizing custom this compound substrates.

cleavage_pathway substrate Bis-amide R110 Substrate (Non-fluorescent) protease1 Novel Protease substrate->protease1 intermediate Mono-amide R110 Intermediate (Fluorescent) protease2 Novel Protease intermediate->protease2 product This compound (Highly Fluorescent) protease1->intermediate peptide1 Peptide 1 protease1->peptide1 protease2->product peptide2 Peptide 2 protease2->peptide2

Caption: Two-step enzymatic cleavage of a bis-amide this compound substrate.

logical_relationship protease Novel Protease cleavage Enzymatic Cleavage protease->cleavage substrate Custom R110 Substrate substrate->cleavage fluorescence Increased Fluorescence cleavage->fluorescence detection Detection (Plate Reader) fluorescence->detection

Caption: Logical relationship of components in the this compound protease assay.

References

Application Note: Single-Molecule Detection Using Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhodamine 110 (Rh110) is a highly fluorescent dye from the rhodamine family, distinguished by its exceptional photophysical properties, including a high fluorescence quantum yield, large molar extinction coefficient, and good water solubility.[1] These characteristics make it an excellent candidate for single-molecule detection (SMD) and imaging applications. A key feature of this compound and its derivatives is the ability to exist in a non-fluorescent, cell-permeable spirolactam form, which can be converted to a highly fluorescent, open-form zwitterion upon interaction with a target or cleavage by an enzyme.[1][2] This "off-on" switching mechanism is particularly valuable for reducing background fluorescence and enhancing signal-to-noise ratios in sensitive assays.

Key Advantages for Single-Molecule Detection:

  • High Brightness and Photostability: Rhodamine dyes are known for their brightness and photostability, which are critical for detecting the faint signals from individual molecules and for enabling longer observation times before photobleaching.[3][4]

  • Fluorogenic Properties: Non-fluorescent derivatives of this compound can be synthesized to act as substrates for various enzymes, such as proteases (e.g., caspases, trypsin) and deubiquitylases.[5][6][7] Enzymatic cleavage releases the free this compound, leading to a massive increase in fluorescence (up to 3500-fold), allowing for the real-time observation of single enzymatic turnovers.[5][7]

  • Favorable Spectral Properties: With excitation and emission maxima typically around 490-500 nm and 520-535 nm respectively, this compound is compatible with common laser lines (e.g., 488 nm) and standard filter sets in fluorescence microscopy.[5][6][8]

Applications in Research and Drug Development:

  • Single-Enzyme Kinetics: Studying the catalytic activity of individual enzyme molecules provides insights into static and dynamic heterogeneity that is obscured in ensemble measurements.[5] this compound-based substrates are instrumental in this field for observing single turnover events in real-time.[5][9]

  • High-Throughput Screening (HTS): The high sensitivity and low background of fluorogenic this compound assays are ideal for screening large compound libraries for enzyme inhibitors or activators in drug discovery.[7]

  • Live-Cell Imaging: The cell permeability of certain this compound derivatives allows for the study of enzymatic activity and other molecular processes within single living cells.[2][][11]

  • Flow Cytometry: The ability to detect single fluorophores is being leveraged to develop quantum-level sensitivity in flow cytometry for the rapid detection and enumeration of biomarkers.[12]

Quantitative Data Summary

The photophysical properties of this compound are crucial for its application in single-molecule studies. The following tables summarize key quantitative data reported in the literature.

Table 1: Photophysical Properties of this compound

ParameterValueReference
Excitation Maximum (λex)~488 - 500 nm[5][8]
Emission Maximum (λem)~520 - 535 nm[5][6][8]
Fluorescence Lifetime3.9 ± 0.6 ns (in water)[12]
4.2 ± 0.2 ns (in methanol)[13]
Photobleaching Probability (p(b))10⁻⁶ - 10⁻⁷ (at < 10³ W/cm²)[4]
Single-Molecule Concentration3 x 10⁻¹⁴ M[12]

Table 2: this compound-Based Fluorogenic Substrates for Protease Detection

Substrate TypeCleavage MechanismFluorescence IncreaseTarget Enzyme ExamplesReference
Symmetric (Bis-amide) Two-step enzymatic cleavage~3500-fold after first cleavageTrypsin, Plasmin, Thrombin[5][7]
Asymmetric (Mono-amide) Single-step enzymatic cleavage~10-foldCaspase-3, Calpain, MALT1[7][8]

Experimental Protocols

Protocol 1: General Single-Molecule Imaging with Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol outlines the setup for visualizing single this compound molecules immobilized on a glass surface, a common requirement for studying molecular interactions.

1. Preparation of Silanized Coverslips:

  • Clean glass coverslips thoroughly by sonication in a series of solvents (e.g., acetone, ethanol, and ultrapure water).
  • Functionalize the coverslips with an amine-reactive silane (B1218182) (e.g., (3-aminopropyl)triethoxysilane) to allow for covalent attachment of molecules.
  • Alternatively, create a PEG-biotin functionalized surface for immobilization of streptavidin-coated molecules. This method is effective at reducing non-specific binding.[14]
  • Store prepared coverslips under an inert gas like nitrogen until use.[14]

2. Assembly of Flow Chamber:

  • Construct a flow chamber by sandwiching a piece of double-sided tape with a channel cut out between a silanized coverslip and a glass slide with drilled inlet and outlet holes.[14]
  • Press firmly to ensure a leak-proof seal.

3. Microscope Setup and Calibration:

  • Use an objective-based TIRF microscope equipped with a high numerical aperture objective (≥1.45 NA) and an EMCCD or sCMOS camera for sensitive detection.[15]
  • Use a 488 nm or similar laser for excitation of this compound.[8]
  • Align the laser to achieve total internal reflection, creating an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip surface, thus minimizing background fluorescence.[14][15]
  • Calibrate the system by imaging fluorescent beads (e.g., 100 nm beads) to align imaging channels and evaluate the uniformity of the TIRF field.[15]

4. Immobilization and Imaging:

  • If using a biotin-streptavidin system, first flush the chamber with a streptavidin solution, followed by a wash with imaging buffer (e.g., T50 buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 8.0).[3]
  • Introduce the biotinylated sample containing this compound-labeled molecules at a picomolar to low nanomolar concentration to achieve single-molecule sparsity.
  • Include an oxygen scavenger system (e.g., glucose oxidase/catalase or protocatechuic acid/protocatechuate-3,4-dioxygenase) and a triplet-state quencher (e.g., Trolox) in the imaging buffer to improve dye photostability.[16]
  • Acquire images as a time series (movie) with typical exposure times of 50-200 ms (B15284909) per frame.

Protocol 2: Single-Enzyme Kinetics Assay Using a Fluorogenic this compound Substrate

This protocol describes how to monitor the activity of single enzyme molecules encapsulated in micro-droplets.

1. Reagent Preparation:

  • Enzyme Solution: Prepare a stock solution of the enzyme of interest (e.g., α-chymotrypsin) in a suitable buffer.[5] Dilute the stock solution to a final concentration such that, on average, each micro-droplet will contain less than one enzyme molecule.
  • Substrate Solution: Prepare a solution of the non-fluorescent, bis-amide this compound substrate (e.g., bis(suc-AAPF)-rhodamine 110) in the same buffer.[5] The substrate is initially non-fluorescent.[5]
  • Oil Phase: Use a biocompatible oil (e.g., mineral oil) containing a surfactant to stabilize the water-in-oil emulsion.

2. Emulsion Formation:

  • Mix the aqueous enzyme and substrate solutions with the oil phase.
  • Create a water-in-oil emulsion by vigorous vortexing or using a microfluidic device to generate monodisperse, micron-sized aqueous droplets. The goal is to encapsulate the enzyme and substrate together in these droplets.[5]

3. Data Acquisition:

  • Place a sample of the emulsion on a microscope slide.
  • Use a wide-field fluorescence microscope equipped with a sensitive camera (e.g., cooled CCD).[5]
  • Use an appropriate filter set for this compound (e.g., Excitation: ~490 nm, Emission: ~520 nm).[5]
  • Record a time-lapse series of fluorescence images of the droplets.

4. Data Analysis:

  • Identify the droplets in the images.
  • Measure the fluorescence intensity inside each droplet over time.
  • Droplets containing a single active enzyme molecule will show a gradual increase in fluorescence as the non-fluorescent substrate is cleaved to release the highly fluorescent this compound product.[5]
  • The rate of fluorescence increase is directly proportional to the catalytic rate of the single enzyme molecule.

Visualizations

Single_Molecule_Detection_Workflow General Workflow for Single-Molecule Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Surface Functionalization (e.g., Silanization, PEG-Biotin) B Flow Cell Assembly A->B D Microscope Setup & Calibration (TIRF Illumination) C Sample Labeling with Rh110 (Picomolar Concentration) E Sample Immobilization in Flow Cell C->E D->E F Data Acquisition (Time-Lapse Imaging) E->F G Single-Molecule Localization (Spot Detection) H Intensity vs. Time Analysis (Photobleaching, Kinetics) G->H I Statistical Analysis & Interpretation H->I

Caption: A flowchart illustrating the key stages of a single-molecule experiment.

Enzyme_Cleavage_Pathway Fluorogenic Assay Using Symmetric this compound Substrate A Non-Fluorescent Substrate (Bis-amide Rh110) B Fluorescent Intermediate (Mono-amide Rh110) A->B First Cleavage Event (~3500x Fluorescence Increase) C Highly Fluorescent Product (Free this compound) B->C Second Cleavage Event (~10x Further Increase) Enzyme1 Enzyme Enzyme1->A Enzyme2 Enzyme Enzyme2->B

Caption: Signaling pathway for a two-step enzymatic cleavage of a bis-amide Rh110 substrate.

References

Quantifying Enzyme Activity with a Rhodamine 110 Standard Curve: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of enzyme activity is fundamental in biochemical research and drug development. A widely utilized method for this purpose employs fluorogenic substrates that, upon enzymatic cleavage, release a highly fluorescent molecule. Rhodamine 110 (R110) is a particularly advantageous fluorophore for such assays. In its conjugated form within a substrate, R110 is non-fluorescent. However, enzymatic activity liberates the free R110, resulting in a robust fluorescent signal that is directly proportional to the enzyme's activity.[1][2] This application note provides a detailed protocol for creating a this compound standard curve and its application in quantifying enzyme activity.

This compound is a bright, green-fluorescent dye with excitation and emission maxima typically around 496-502 nm and 520-522 nm, respectively.[3][4][5][6] Its high quantum yield and the significant difference in fluorescence between its conjugated and free forms make it an exceptionally sensitive reporter for enzyme activity.[7] The use of a standard curve, generated with known concentrations of free this compound, is crucial for converting relative fluorescence units (RFU) obtained from an enzyme assay into the absolute amount of product formed. This allows for the accurate determination of enzyme kinetics and the evaluation of enzyme inhibitors.

Principle of the Assay

The core principle of this assay is based on the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. Many commercially available enzyme substrates are synthesized by linking a specific peptide or another recognition moiety to two molecules of this compound, creating a bis-amide R110 substrate. This large, non-fluorescent molecule is recognized and cleaved by the target enzyme. The cleavage occurs in a two-step process, first releasing a mono-amide R110 intermediate, which is fluorescent, and then the highly fluorescent free this compound.[1][2] By measuring the rate of fluorescence increase and comparing it to a standard curve of known this compound concentrations, the enzyme's activity can be precisely quantified.

Experimental Protocols

Part 1: Preparation of a this compound Standard Curve

This protocol describes the preparation of a standard curve to correlate the fluorescence intensity of this compound with its concentration.

Materials:

  • This compound chloride (MW: 366.80 g/mol )[4]

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Assay Buffer (e.g., PBS, Tris-HCl, specific to the enzyme of interest)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with appropriate filters for this compound (Excitation: ~498 nm, Emission: ~521 nm)[3]

Procedure:

  • Prepare a 10 mM this compound Stock Solution:

    • Accurately weigh out a small amount of this compound chloride.

    • Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 3.67 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Store this stock solution at -20°C, protected from light.

  • Prepare Serial Dilutions:

    • Perform serial dilutions of the 10 mM stock solution in the desired assay buffer to create a series of standards with known concentrations. A suggested range is from 10 µM to 0.1 µM, including a blank.

    • The dilutions can be prepared as outlined in the table below.

  • Plate the Standards:

    • Pipette 100 µL of each standard dilution into at least three replicate wells of a black, flat-bottom 96-well microplate.

    • Include at least three wells with 100 µL of assay buffer only to serve as a blank.

  • Measure Fluorescence:

    • Measure the fluorescence intensity of each well using a microplate reader set to the appropriate excitation and emission wavelengths for this compound (e.g., Ex: 498 nm, Em: 521 nm).

  • Generate the Standard Curve:

    • Subtract the average fluorescence reading of the blank wells from the fluorescence readings of all the standard wells.

    • Plot the background-subtracted fluorescence values (RFU) against the corresponding this compound concentrations (µM).

    • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c), where 'y' is the RFU, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The R² value should be close to 1, indicating a good linear fit.

Data Presentation: this compound Standard Curve Data

This compound Concentration (µM)Average RFUStandard DeviationBackground-Subtracted RFU
1045,8761,23445,776
523,14567823,045
2.511,78934511,689
1.256,0121985,912
0.6253,150953,050
0.31251,723551,623
0.15698732887
0 (Blank)100150

Note: The RFU values in this table are for illustrative purposes only. Actual values will depend on the instrument and settings used.

Part 2: Enzyme Activity Assay

This protocol describes how to measure the activity of an enzyme using a this compound-based substrate and the previously generated standard curve.

Materials:

  • Enzyme of interest

  • This compound-based enzyme substrate (e.g., (Peptide)₂-R110)

  • Assay Buffer

  • Enzyme inhibitor (optional, for control experiments)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the R110-based substrate in DMSO.

    • Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. Keep the enzyme on ice.

  • Set up the Reaction:

    • In the wells of a black 96-well plate, add the components in the following order:

      • Assay Buffer

      • Enzyme solution (or buffer for no-enzyme control)

      • Inhibitor solution (if applicable, or buffer for no-inhibitor control)

    • Pre-incubate the plate at the desired reaction temperature for 5-10 minutes.

  • Initiate the Reaction:

    • Add the R110-based substrate to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).

    • Mix the contents of the wells gently, for example, by using the shaker function of the microplate reader.

  • Monitor Fluorescence over Time (Kinetic Assay):

    • Immediately place the plate in the fluorescence microplate reader, pre-set to the reaction temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use the same excitation and emission wavelengths as for the standard curve.

  • Data Analysis:

    • For each sample, plot the fluorescence intensity (RFU) against time (minutes).

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve. This represents the rate of fluorescence increase per minute (RFU/min).

    • Using the equation from the this compound standard curve (x = (y - c) / m), convert the reaction velocity from RFU/min to the rate of product formation in µM/min.

    • The enzyme activity can then be expressed in units such as µmol/min or nmol/min.

Data Presentation: Enzyme Activity Data

SampleConditionV₀ (RFU/min)Rate of Product Formation (µM/min)Specific Activity (µmol/min/mg)
1Enzyme5,4321.182.36
2Enzyme + Inhibitor5670.120.24
3No Enzyme Control250.005-

Note: Specific activity calculation requires knowledge of the enzyme concentration in the assay.

Visualizations

Enzyme_Activity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare R110 Stock (10 mM in DMSO) prep_standards Prepare Serial Dilutions of R110 Standards prep_stock->prep_standards plate_standards Plate R110 Standards and Blank prep_standards->plate_standards prep_enzyme Prepare Enzyme and Substrate Solutions plate_assay Set up Enzyme Reaction in 96-well Plate prep_enzyme->plate_assay measure_standards Measure Fluorescence of Standards (Endpoint) plate_standards->measure_standards measure_assay Measure Fluorescence of Assay (Kinetic) plate_assay->measure_assay gen_curve Generate Standard Curve (RFU vs. Concentration) measure_standards->gen_curve calc_rate Calculate Reaction Rate (V₀ in RFU/min) measure_assay->calc_rate quantify_activity Quantify Enzyme Activity (µM/min) gen_curve->quantify_activity calc_rate->quantify_activity

Caption: Workflow for quantifying enzyme activity.

Signaling_Pathway cluster_reaction Enzymatic Reaction Substrate (Peptide)₂-Rhodamine 110 (Non-fluorescent) Enzyme Enzyme Intermediate Peptide-Rhodamine 110 (Fluorescent) Substrate->Intermediate Enzymatic Cleavage 1 Product This compound (Highly Fluorescent) Intermediate->Product Enzymatic Cleavage 2 Peptide1 Peptide Intermediate->Peptide1 Peptide2 Peptide Product->Peptide2

Caption: Enzymatic cleavage of a bis-amide R110 substrate.

References

Optimizing Fluorescence Microscopy for Rhodamine 110 Signal Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for achieving optimal signal detection of Rhodamine 110 in fluorescence microscopy. This compound is a highly fluorescent dye widely utilized in biological research, particularly for developing sensitive fluorogenic substrates for enzymatic assays. Its bright green fluorescence upon enzymatic cleavage makes it an excellent tool for studying apoptosis, protease activity, and other cellular processes.

Spectroscopic Properties and Microscopy Settings

This compound exhibits distinct excitation and emission spectra that are crucial for configuring fluorescence microscopes for optimal signal acquisition. The key spectral characteristics are summarized below.

PropertyValueSource(s)
Excitation Maximum ~497-502 nm[1][2][3]
Emission Maximum ~520-522 nm[1][2][4]
Extinction Coefficient (ε) 100,000 cm⁻¹M⁻¹ (for ATTO Rho110)[5]
Quantum Yield (Φ) 0.80 (for ATTO Rho110)[5]

Note: The exact spectral characteristics can be influenced by the solvent, pH, and conjugation to other molecules.[6][7] ATTO Rho110 is a derivative of this compound and its properties are expected to be similar.

Recommended Microscopy Configuration:

To achieve the best signal-to-noise ratio when imaging this compound, the following microscopy settings are recommended:

ComponentRecommended Setting
Excitation Source A 488 nm laser line is ideal.
Excitation Filter A band-pass filter centered around 490 nm (e.g., 490/20 nm).
Dichroic Mirror A dichroic mirror with a cutoff wavelength around 505 nm.
Emission Filter A band-pass filter centered around 525 nm (e.g., 525/50 nm).[1]

These settings ensure efficient excitation of this compound while effectively collecting its emission and minimizing bleed-through from other fluorophores.

Key Application: Caspase-3 Activity Assay for Apoptosis Detection

A primary application of this compound is in the detection of caspase activity, a key hallmark of apoptosis.[8] In this assay, a non-fluorescent substrate containing a caspase-3 recognition sequence (e.g., DEVD) is linked to this compound.[9] Upon activation of caspase-3 during apoptosis, the enzyme cleaves the substrate, releasing the highly fluorescent this compound.[9][10] The resulting increase in fluorescence intensity is directly proportional to the caspase-3 activity in the sample.[11]

Signaling Pathway: Caspase-3 Activation and Substrate Cleavage

The following diagram illustrates the signaling pathway leading to the cleavage of the this compound-based caspase-3 substrate.

Caspase3_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Procaspase3 Procaspase-3 (Inactive) Apoptotic_Stimulus->Procaspase3 Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Substrate (Ac-DEVD)₂-R110 (Non-fluorescent) Caspase3->Substrate Cleaves Product This compound (Fluorescent) Substrate->Product Fluorescence Green Fluorescence (Ex: 497 nm, Em: 520 nm) Product->Fluorescence Emits

Caption: Caspase-3 activation pathway leading to this compound fluorescence.

Experimental Protocol: Caspase-3 Activity Assay in Mammalian Cells

This protocol provides a detailed methodology for measuring caspase-3 activity in mammalian cells using a this compound-based fluorogenic substrate.

Materials:
  • Mammalian cells of interest

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative control[9]

  • Caspase-3 substrate (e.g., (Ac-DEVD)₂-R110)[9]

  • Cell lysis buffer[11]

  • Assay buffer[11]

  • This compound standard for quantification[9][10]

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Experimental Workflow:

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_assay Caspase-3 Assay cluster_detection Signal Detection Cell_Seeding 1. Seed cells in a 96-well plate Induction 2. Induce apoptosis (e.g., Staurosporine) Cell_Seeding->Induction Controls 3. Include controls: - Untreated cells - Inhibitor-treated cells Induction->Controls Lysis 4. Lyse cells Substrate_Addition 5. Add Caspase-3 substrate ((Ac-DEVD)₂-R110) Lysis->Substrate_Addition Incubation 6. Incubate at 37°C Substrate_Addition->Incubation Measurement 7. Measure fluorescence (Ex: ~497 nm, Em: ~520 nm) Incubation->Measurement Analysis 8. Analyze data Measurement->Analysis

Caption: Workflow for the caspase-3 activity assay using a this compound substrate.

Detailed Procedure:
  • Cell Seeding: Seed mammalian cells in a 96-well black, clear-bottom plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Induction of Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., 1 µM Staurosporine) for a predetermined time (e.g., 3-6 hours). Include appropriate controls:

    • Negative Control: Untreated cells.

    • Inhibitor Control: Cells pre-treated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 1 hour before adding the apoptosis-inducing agent.[9]

  • Cell Lysis:

    • Carefully remove the culture medium.

    • Add 50 µL of cell lysis buffer to each well and incubate for 10 minutes on ice.[11]

  • Assay Reaction:

    • Prepare the reaction mixture by diluting the caspase-3 substrate (Ac-DEVD)₂-R110 in the assay buffer to the recommended concentration (refer to the manufacturer's instructions).

    • Add 50 µL of the reaction mixture to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with the optimal settings for this compound (Excitation: ~497 nm, Emission: ~520 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the fluorescence intensity of the treated samples to the untreated control.

    • For quantitative analysis, create a standard curve using a known concentration of this compound.[10]

Considerations for Live-Cell Imaging

While the above protocol is for cell lysates, this compound-based probes can also be used for live-cell imaging.[12][13] However, several factors need to be considered:

  • Cell Permeability: The substrate must be cell-permeable to enter live cells. Modifications to the this compound molecule, such as the addition of an octyloxycarbonyl group, can enhance cell penetration.[12]

  • Phototoxicity: High-intensity excitation light can be toxic to cells, especially during time-lapse imaging.[14][15] It is crucial to use the lowest possible laser power and exposure time that still provides a good signal.

  • Photostability: Rhodamine dyes are generally photostable, which is advantageous for imaging.[7][] However, prolonged exposure to high-intensity light will eventually lead to photobleaching.

By following these guidelines and protocols, researchers can effectively utilize this compound for sensitive and reliable fluorescence microscopy-based assays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rhodamine 110 Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of Rhodamine 110 during microscopy experiments.

Troubleshooting Guide: Minimizing Photobleaching of this compound

This guide addresses common issues related to signal loss with this compound and provides systematic solutions to enhance its photostability.

Problem: My this compound signal is fading rapidly during image acquisition.

This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore.[1] Here are several strategies to mitigate this issue:

Solution 1: Optimize Imaging Parameters

The most effective way to reduce photobleaching is to minimize the total light exposure to the sample.[2][3]

  • Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that provides a detectable signal above background noise. Start with 1-5% of the maximum laser power and gradually increase only if necessary.[1]

  • Minimize Exposure Time: Use the shortest possible exposure time that still yields a good signal-to-noise ratio. Typical exposure times range from 50-200 ms.[1]

  • Limit Illumination Duration: Avoid unnecessarily long or repeated exposure of the sample to the excitation light. Use the transmitted light source to find and focus on the region of interest before switching to fluorescence imaging.[2][3]

  • Appropriate Filters: Ensure that you are using the correct excitation and emission filters for this compound to maximize signal detection and minimize exposure to unnecessary wavelengths.

Solution 2: Employ Antifade Reagents

Antifade reagents are chemical cocktails that reduce photobleaching by scavenging reactive oxygen species (ROS) or through other protective mechanisms.[4]

  • For Fixed Cells: Use a mounting medium containing an antifade reagent. Popular choices include ProLong™ Gold Antifade Mountant and Vectashield®.[5][6]

  • For Live-Cell Imaging: Supplement your imaging medium with a live-cell compatible antifade reagent. Options include VectaCell™ Trolox Antifade Reagent and ProLong™ Live Antifade Reagent.[7] Note that antifade reagents for fixed samples are generally not suitable for live-cell imaging.

Solution 3: Choose the Right Imaging Medium

The chemical environment of the fluorophore can influence its photostability. For live-cell imaging, ensure you are using an appropriate, buffered medium.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[1] This leads to a loss of fluorescence, which can result in a poor signal-to-noise ratio, difficulty in detecting your target, and inaccurate quantitative data, especially in time-lapse experiments.[1][3]

Q2: How photostable is this compound compared to other green fluorophores?

Rhodamine dyes, in general, are known for their high brightness and good photostability.[8][][10] Carboxythis compound is recognized for its exceptional photostability.[11] Experimental evidence shows that rhodamine-based dyes are significantly more resistant to photobleaching than traditional fluorophores like fluorescein (B123965) isothiocyanate (FITC).[11]

Q3: Can I do anything to chemically modify this compound to make it more photostable?

While direct chemical modification by the end-user is not typical, understanding the factors that influence photostability can guide the selection of appropriate derivatives or experimental conditions. For instance, the photobleaching of rhodamines can involve reactions with reactive oxygen species.[12] Therefore, using antifade reagents that scavenge these species is an effective strategy.

Q4: How do I choose the best antifade reagent for my this compound experiment?

The choice of antifade reagent depends on whether you are performing fixed-cell or live-cell imaging.

  • Fixed-Cell Imaging: Mounting media with antifade reagents like ProLong™ Gold or SlowFade™ Diamond are suitable.[5][13]

  • Live-Cell Imaging: Use reagents specifically designed for live cells, such as ProLong™ Live Antifade Reagent or VectaCell™ Trolox.[7] Always follow the manufacturer's instructions for optimal concentration and incubation times.

Q5: What are the key differences between photobleaching and phototoxicity?

Photobleaching is the destruction of the fluorophore, leading to signal loss. Phototoxicity, on the other hand, refers to the damaging effects of light on the cells being imaged, often mediated by the production of reactive oxygen species by the excited fluorophore. While related, reducing photobleaching by minimizing light exposure also helps to reduce phototoxicity.

Quantitative Data on Fluorophore Photostability

The following table summarizes the photobleaching characteristics of a dichlorinated derivative of this compound (DR110) compared to other common green fluorophores.

FluorophoreRelative BrightnessPhotostability (t½ in seconds)
DR110High> 300
Alexa Fluor 488High> 300
FITCModerate~ 30

This data is based on a comparative study of antibody conjugates under continuous illumination.[11]

Experimental Protocols

Protocol 1: General Procedure for Comparing Fluorophore Photostability

Objective: To quantify and compare the photobleaching rates of this compound with other fluorophores.

Materials:

  • Microscope slides and coverslips

  • Samples labeled with the fluorophores of interest

  • Mounting medium (without antifade for intrinsic photostability assessment)

  • Fluorescence microscope with appropriate filters and a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation: Prepare microscope slides with your samples labeled with the different fluorophores. Ensure consistent labeling and mounting conditions across all samples.

  • Microscope Setup:

    • Turn on the microscope and select the appropriate filter set for your fluorophore.

    • Set the illumination intensity to a constant and reproducible level. Use the same objective and settings for all samples.

  • Image Acquisition:

    • Locate a region of interest (ROI) with uniform fluorescence.

    • Begin continuous illumination of the ROI.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe significant photobleaching.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define an ROI and measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by subtracting the intensity of a region without labeled structures.

    • Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).

    • Plot the normalized intensity versus time to generate a photobleaching curve.

    • Calculate the photobleaching half-life (t½), the time it takes for the fluorescence to decrease to 50% of its initial value.

Visualizations

Photobleaching_Mechanism Rhodamine_Ground This compound (Ground State) Rhodamine_Excited Excited Singlet State Rhodamine_Ground->Rhodamine_Excited Excitation Light Photobleached_Product Non-Fluorescent Product Rhodamine_Ground->Photobleached_Product Irreversible Reaction with ROS Rhodamine_Excited->Rhodamine_Ground Fluorescence Emission Rhodamine_Triplet Excited Triplet State Rhodamine_Excited->Rhodamine_Triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) Rhodamine_Triplet->ROS Energy Transfer to O2 ROS->Rhodamine_Ground Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.

Troubleshooting_Workflow Start Start: Rapid Signal Fading Optimize_Imaging Optimize Imaging Parameters? Start->Optimize_Imaging Reduce_Intensity Reduce Light Intensity Optimize_Imaging->Reduce_Intensity Yes Use_Antifade Use Antifade Reagent? Optimize_Imaging->Use_Antifade No Reduce_Exposure Shorten Exposure Time Reduce_Intensity->Reduce_Exposure Check_Filters Use Correct Filters Reduce_Exposure->Check_Filters Check_Filters->Use_Antifade Fixed_Cell Fixed Cells: Antifade Mounting Medium Use_Antifade->Fixed_Cell Fixed Live_Cell Live Cells: Live-Cell Antifade Reagent Use_Antifade->Live_Cell Live Problem_Solved Problem Resolved Use_Antifade->Problem_Solved Already in use Fixed_Cell->Problem_Solved Live_Cell->Problem_Solved

Caption: Troubleshooting workflow for addressing rapid photobleaching of this compound.

Photostability_Assessment_Workflow Start Start: Compare Photostability Prepare_Samples Prepare Labeled Samples Start->Prepare_Samples Setup_Microscope Set Consistent Microscope Parameters Prepare_Samples->Setup_Microscope Acquire_Timelapse Acquire Time-Lapse Image Series Setup_Microscope->Acquire_Timelapse Analyze_Data Analyze Fluorescence Intensity Acquire_Timelapse->Analyze_Data Measure_Intensity Measure Mean Intensity in ROI Analyze_Data->Measure_Intensity Correct_Background Correct for Background Measure_Intensity->Correct_Background Normalize_Data Normalize to Initial Intensity Correct_Background->Normalize_Data Plot_Curve Plot Photobleaching Curve Normalize_Data->Plot_Curve Calculate_Halflife Calculate Half-Life (t½) Plot_Curve->Calculate_Halflife Compare_Results Compare t½ Values Calculate_Halflife->Compare_Results

Caption: Experimental workflow for the quantitative assessment of fluorophore photostability.

References

minimizing background fluorescence in Rhodamine 110 assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize background fluorescence in Rhodamine 110-based assays.

Troubleshooting Guide & FAQs

High background fluorescence can mask the specific signal from your enzymatic reaction, leading to low signal-to-noise ratios and inaccurate data. This section addresses common causes and solutions for this issue.

Q1: What are the most common sources of high background fluorescence in a this compound assay?

High background can originate from several sources:

  • Substrate Instability: The this compound-based substrate can undergo spontaneous hydrolysis, releasing the fluorescent this compound molecule without any enzymatic activity. This is a primary contributor to high background.

  • Autofluorescent Compounds: Components in your sample, test compounds, or even the assay buffer and microplate material can have intrinsic fluorescence at the excitation and emission wavelengths of this compound.

  • Assay Buffer Conditions: The pH of the assay buffer can significantly influence the fluorescence of this compound. Sub-optimal pH can lead to increased background.

  • Contamination: Contamination in reagents or samples can also contribute to unwanted fluorescence.

Q2: My "no-enzyme" control shows high fluorescence. How can I fix this?

A high signal in the no-enzyme control points directly to substrate instability or contamination. Here are steps to troubleshoot this:

  • Check Substrate Quality: Ensure your substrate is of high purity and has been stored correctly (typically desiccated and protected from light). Consider purchasing a fresh batch if it's old.

  • Optimize Buffer Components: Certain buffer components can accelerate substrate hydrolysis. If possible, test simpler buffer formulations.

  • Include a "No-Substrate" Control: This will help you determine if the background is coming from the substrate or from other components in the assay well (e.g., test compound, buffer).

  • Perform a Reagent Blank Experiment: Follow the detailed protocol below to systematically identify the source of the background fluorescence.

Q3: How does pH affect my this compound assay's background and signal?

The fluorescence of this compound is highly dependent on pH. The fluorescence intensity of this compound is significantly quenched at acidic pH and increases as the pH becomes more alkaline, typically plateauing around pH 8.5-9.0. It is crucial to use an assay buffer with a pH that provides a good balance between enzyme activity and optimal fluorophore performance.

Q4: My test compounds seem to be autofluorescent. What can I do?

Compound interference is a common issue.

  • Run a Compound-Only Control: Set up wells containing the assay buffer and your test compound (at the final concentration) but without the enzyme or substrate. This will quantify the compound's intrinsic fluorescence.

  • Subtract the Background: You can subtract the signal from the compound-only control from your experimental wells.

  • Use a Different Fluorophore: If the interference is severe, consider using an assay with a different fluorophore whose excitation/emission spectra do not overlap with your compound.

Data Summary

Table 1: pH Influence on this compound Fluorescence

This table summarizes the general relationship between pH and the fluorescence intensity of free this compound. The values are relative and intended to show the trend.

pHRelative Fluorescence Intensity (%)Notes
4.0~10%Fluorescence is significantly quenched.
6.0~40%Fluorescence starts to increase.
7.0~70%Commonly used pH range for many biological assays.
8.0~95%Approaching optimal fluorescence.
9.0100%Fluorescence is typically maximal around this pH.
10.0~98%Stable, high fluorescence.

Experimental Protocols

Protocol 1: Identifying the Source of Background Fluorescence

This protocol uses a systematic approach to pinpoint the component responsible for high background.

Objective: To determine whether the background signal originates from the buffer, substrate, test compound, or microplate.

Materials:

  • Assay Buffer

  • This compound Substrate

  • Test Compound (if applicable)

  • Enzyme

  • Microplate reader with appropriate filters for this compound (Excitation: ~490 nm, Emission: ~520 nm)

  • Black, opaque microplate (recommended to reduce well-to-well crosstalk)

Method:

  • Prepare a Plate Layout: Design a plate map that includes all the controls listed in the table below.

  • Add Components: Add the components to the wells as described in the layout. Ensure the final volume in each well is consistent.

  • Incubate: Incubate the plate under the same conditions as your actual experiment (e.g., 30 minutes at 37°C).

  • Read Fluorescence: Measure the fluorescence intensity in each well using the microplate reader.

  • Analyze Data: Compare the fluorescence values from the control wells.

    • High signal in Well B vs. A? The microplate itself may be fluorescent.

    • High signal in Well C vs. B? The assay buffer is autofluorescent.

    • High signal in Well D vs. C? The substrate is spontaneously hydrolyzing or is contaminated. This is the most common cause.

    • High signal in Well E vs. C? Your test compound is autofluorescent.

Well IDComponent 1Component 2Component 3Component 4Purpose
ANo additions---Measures background of the plate reader (instrument noise).
BEmpty Well---Measures background from the microplate itself.
CAssay Buffer---Measures background from the assay buffer.
DAssay BufferSubstrate--Measures substrate hydrolysis (a key control).
EAssay Buffer-Test Compound-Measures autofluorescence of the test compound.
FAssay BufferSubstrateTest CompoundEnzymeFull experimental reaction.

Visual Guides

G cluster_0 Troubleshooting Workflow A High Background Fluorescence Detected B Run 'No-Enzyme' Control A->B C Is 'No-Enzyme' Control Signal High? B->C D Source is Substrate Instability or Contamination C->D Yes E Run 'Compound-Only' Control C->E No J Background is Low. Proceed with Assay. F Check Substrate (Purity, Age) Optimize Buffer D->F G Is 'Compound-Only' Signal High? E->G H Compound is Autofluorescent G->H Yes K Problem Likely Not Compound-Related. Re-evaluate Substrate/Buffer. G->K No I Subtract Compound Background or Use Alternative Assay H->I K->F

Caption: Workflow for troubleshooting high background fluorescence.

G cluster_1 This compound Assay Principle sub This compound Substrate (Non-Fluorescent) prod This compound (Highly Fluorescent) sub->prod Enzymatic Cleavage sub->prod Background Signal light Ex: ~490nm Em: ~520nm prod->light enz Enzyme enz->sub hydrolysis Spontaneous Hydrolysis hydrolysis->sub

Caption: Enzymatic activation of this compound.

Technical Support Center: Optimizing Rhodamine 110-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio and overall performance of assays utilizing Rhodamine 110 (R110) substrates. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a this compound-based assay and what are its advantages?

A this compound (R110) assay is a fluorescence-based method used to measure the activity of various enzymes, particularly proteases like caspases.[1][2] The assay employs a substrate where a specific peptide sequence is linked to the R110 fluorophore.[1] In its conjugated form, the substrate is non-fluorescent. When the enzyme cleaves the peptide, the highly fluorescent this compound is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]

The primary advantages of R110-based substrates include:

  • High Sensitivity: this compound has a high extinction coefficient and quantum yield, resulting in a significantly brighter signal, with up to 300-fold higher sensitivity compared to other fluorophores like AMC (7-amino-4-methylcoumarin).[1][3]

  • Longer Wavelengths: R110 has excitation and emission wavelengths in the visible spectrum (approximately 490 nm and 530 nm, respectively), which minimizes interference from the autofluorescence of biological molecules and test compounds that often occurs at shorter wavelengths.[1][4]

  • pH Insensitivity: The fluorescence of this compound is stable over a broad pH range, typically from pH 4 to 10.[1][5]

Q2: What is the difference between symmetric and asymmetric this compound substrates?

This compound has two amino groups that can be conjugated to peptide substrates, leading to two types of derivatives:[1]

  • Symmetric Substrates (bis-amides): In these substrates, both amino groups of R110 are linked to identical peptide sequences.[1][6] Enzymatic cleavage is a two-step process. The first cleavage yields a fluorescent monoamide intermediate, and the second cleavage releases the even more fluorescent free R110.[5][6][7] This can complicate kinetic analysis.[1][8][9]

  • Asymmetric Substrates: In this design, one amino group of R110 is conjugated to the target peptide sequence, while the other is blocked by a non-cleavable group.[1] This ensures the reaction stops after a single cleavage event, simplifying enzyme kinetics.[1][8]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue that significantly reduces the signal-to-noise ratio. The following sections address specific causes and provide solutions.

Q3: My negative control wells (without enzyme) show high fluorescence. What is the likely cause?

This is often due to the presence of free this compound in your assay wells, which can result from substrate degradation or impurity.[1]

Causes and Solutions:

Cause Solution
Substrate Instability/Spontaneous Hydrolysis The substrate may be unstable in the assay buffer and hydrolyze over time.[1] Test for this by incubating the substrate in the assay buffer under experimental conditions and measuring fluorescence over time. Always prepare fresh dilutions of the substrate in assay buffer immediately before use.[1]
Improper Substrate Storage Incorrect storage can lead to degradation.[1] Store lyophilized substrate at -20°C under desiccating conditions and protected from light.[1][5] Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from light to avoid repeated freeze-thaw cycles.[1][10]
Reagent Impurity The substrate stock may have low purity and contain contaminating free R110.[1] It is recommended to use a substrate with >98% purity.[1][11]
Autofluorescence Media, cells, or the microplates themselves can contribute to high background noise.[1] Use phenol (B47542) red-free media and black, opaque-bottom microplates to minimize this.[1][4] Always subtract the fluorescence reading of a blank well (containing all reagents except the enzyme or substrate) from your experimental readings.
Experimental Protocol: Testing Substrate Stability
  • Prepare your standard assay buffer.

  • Add the this compound substrate to the buffer at the final assay concentration.

  • Incubate this mixture under the same conditions as your experiment (e.g., 37°C, protected from light).

  • Measure the fluorescence at regular intervals over the planned duration of your experiment. A significant increase in fluorescence over time indicates substrate instability.

Troubleshooting Guide: Low Signal

A weak or non-existent signal can be equally problematic. This section addresses common causes of low signal intensity.

Q4: The fluorescence signal in my positive control wells is very low. How can I improve it?

The concentrations of both the enzyme and the substrate are critical for a robust signal.[1]

Causes and Solutions:

Cause Solution
Suboptimal Enzyme Concentration The amount of active enzyme may be insufficient to generate a strong signal. Titrate the enzyme concentration to find the optimal amount that provides a strong linear response.[1]
Suboptimal Substrate Concentration The substrate concentration may be too low, limiting the reaction rate. Titrate the substrate concentration to determine the optimal concentration for your enzyme.
Suboptimal Assay Conditions Ensure the incubation time is sufficient for signal generation and that the temperature is optimal for your specific enzyme.
Instrument Settings Incorrect gain settings on the fluorescence reader can lead to a weak signal. Optimize the gain settings to amplify the signal without saturating the detector.[12] Also, ensure you are using the correct excitation and emission filters for this compound (approx. 490 nm excitation and 520 nm emission).[4][13]
Experimental Protocols for Optimization

Protocol for Enzyme Titration:

  • Prepare serial dilutions of your enzyme in the assay buffer.

  • In a 96-well plate, set up reactions with a fixed, non-limiting concentration of the this compound substrate.

  • Include a no-enzyme control.

  • Incubate the plate at the optimal temperature for the enzyme, protected from light.

  • Measure fluorescence over time.

  • Plot the initial reaction rate against the enzyme concentration to determine the optimal concentration that provides a strong linear response.[1]

Protocol for Substrate Titration:

  • Prepare serial dilutions of the this compound substrate.

  • Set up reactions with a fixed, optimal concentration of the enzyme.

  • Measure the initial reaction rates for each substrate concentration.

  • Plot the initial reaction rate against the substrate concentration to determine the optimal concentration.

Data Presentation: Recommended Starting Concentrations

The following table provides general starting points for reagent concentrations. Optimal concentrations will need to be determined empirically for each specific assay.

Reagent Recommended Starting Concentration Notes
This compound Substrate 10 - 100 µMHigher concentrations may be needed depending on the enzyme's Km.
Enzyme (e.g., Caspase) 1 - 10 nMHighly dependent on the specific activity of the enzyme preparation.
DMSO (in final reaction) < 1% (v/v)High concentrations of DMSO can inhibit enzyme activity.

Visualizations

Signaling Pathway and Experimental Workflow

Enzymatic_Assay_Workflow Figure 1: General Workflow for this compound-Based Assays cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis cluster_reaction Enzymatic Reaction Enzyme Enzyme Stock Add_Enzyme Add Enzyme to Wells Enzyme->Add_Enzyme Substrate R110 Substrate Stock Add_Substrate Add Substrate to Initiate Substrate->Add_Substrate Buffer Assay Buffer Buffer->Add_Enzyme Plate 96-well Plate Plate->Add_Substrate Add_Enzyme->Plate Incubate Incubate at Optimal Temp Add_Substrate->Incubate NonFluorescent Non-Fluorescent (Peptide)2-R110 Add_Substrate->NonFluorescent Reader Measure Fluorescence Incubate->Reader Data_Analysis Data Analysis Reader->Data_Analysis Fluorescent_Intermediate Fluorescent Mono-amide R110 NonFluorescent->Fluorescent_Intermediate Enzyme Cleavage 1 Highly_Fluorescent Highly Fluorescent R110 Fluorescent_Intermediate->Highly_Fluorescent Enzyme Cleavage 2

Caption: General Workflow for this compound-Based Assays

Troubleshooting Logic for High Background

Troubleshooting_High_Background Figure 2: Troubleshooting High Background Fluorescence Start High Background in Negative Control? Check_Substrate_Purity Check Substrate Purity (>98% recommended) Start->Check_Substrate_Purity Yes Test_Substrate_Stability Test Substrate Stability in Assay Buffer Start->Test_Substrate_Stability Yes Review_Storage Review Substrate Storage (-20°C, desiccated, dark) Start->Review_Storage Yes Check_Autofluorescence Check for Autofluorescence (Media, Plate) Start->Check_Autofluorescence Yes Use_New_Substrate Solution: Use Higher Purity Substrate Check_Substrate_Purity->Use_New_Substrate Prepare_Fresh Solution: Prepare Substrate Fresh Before Use Test_Substrate_Stability->Prepare_Fresh Store_Properly Solution: Aliquot and Store Properly Review_Storage->Store_Properly Use_Black_Plate Solution: Use Phenol-Free Media and Black Plates Check_Autofluorescence->Use_Black_Plate

Caption: Troubleshooting High Background Fluorescence

References

Technical Support Center: Troubleshooting High Variability in Rhodamine 110 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability and other common issues encountered during Rhodamine 110-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound (R110) assay and what are its advantages?

A this compound (R110) assay is a fluorescence-based method used to measure the activity of various enzymes, particularly proteases.[1] The assay utilizes a substrate where a specific peptide sequence is linked to the R110 fluorophore. In its conjugated form, the substrate is non-fluorescent. When an enzyme cleaves the peptide, the highly fluorescent this compound is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]

Advantages of R110-based substrates include:

  • Higher Sensitivity: this compound has a high extinction coefficient and quantum yield, resulting in a significantly brighter signal compared to other fluorophores like AMC (7-amino-4-methylcoumarin), with up to 300-fold higher sensitivity.[1][2][3][4]

  • Longer Wavelengths: R110 is excited at approximately 490 nm and emits at around 530 nm, which minimizes interference from the autofluorescence of biological molecules and test compounds that often occurs at shorter wavelengths.[1][2]

  • pH Insensitivity: The fluorescence of this compound is stable over a broad pH range, typically from pH 4 to 10, offering greater flexibility in assay buffer conditions.[1][5]

Q2: What is the difference between symmetric and asymmetric this compound substrates?

This compound has two amino groups that can be conjugated to peptide substrates, leading to two types of derivatives:

  • Symmetric Substrates: Both amino groups of R110 are linked to identical peptide sequences.[1][2] The cleavage of the first peptide results in a significant increase in fluorescence. However, the molecule can undergo a second cleavage, which can complicate kinetic analysis.[1][2]

  • Asymmetric Substrates: One amino group of R110 is conjugated to the target peptide sequence, while the other is blocked by a non-cleavable group (e.g., D-proline).[1][2][4] This design ensures that the reaction terminates after a single cleavage event, simplifying enzyme kinetics.[1][2][4]

Troubleshooting Guide: High Variability and Inconsistent Results

High variability in this compound assay results can manifest as high background fluorescence, a weak signal, or poor reproducibility. The following sections address specific causes and provide solutions.

Issue 1: High Background Fluorescence

High background fluorescence significantly reduces the signal-to-noise ratio of the assay.

Q: My negative control wells (without enzyme) show high fluorescence. What could be the cause?

A: This is often due to the presence of free this compound in your assay wells, which can result from substrate degradation or impurity.[1]

CauseTroubleshooting & Optimization
Substrate Instability and Spontaneous Hydrolysis The substrate may be unstable in the assay buffer and hydrolyze over time, releasing free R110.[1] Test for substrate stability by incubating it in the assay buffer under experimental conditions and measuring fluorescence over time. A significant increase indicates instability.[1]
Improper Storage Incorrect storage can lead to substrate degradation.[1] Lyophilized substrate should be stored at -20°C under desiccating conditions.[1] Stock solutions in anhydrous DMSO should be stored at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[1]
Reagent Impurity The substrate stock may have low purity (<98% purity is recommended) and contain contaminating free R110.[1] Use fresh, high-purity substrate.
Autofluorescence Components in the sample or media, such as phenol (B47542) red or Fetal Bovine Serum, can cause background fluorescence.[6] Use phenol red-free media or perform measurements in a suitable buffer like phosphate-buffered saline.[1][6]

Troubleshooting Workflow for High Background Fluorescence

start High Background Fluorescence Observed check_stability Test Substrate Stability in Assay Buffer start->check_stability is_stable Is Substrate Stable? check_stability->is_stable check_purity Check Substrate Purity and Storage is_stable->check_purity No check_media Check for Autofluorescence from Media/Sample is_stable->check_media Yes purity_ok Purity/Storage OK? check_purity->purity_ok use_new Use Fresh, High-Purity Substrate. Optimize Storage. end Background Reduced use_new->end change_media Use Phenol Red-Free Media or Buffer check_media->change_media change_media->end purity_ok->use_new No purity_ok->check_media Yes

Caption: A logical workflow for troubleshooting high background fluorescence.

Issue 2: Weak or No Signal

A weak or non-existent signal can be equally problematic.

Q: The fluorescence signal in my positive control wells is very low. How can I improve it?

A: The concentrations of both the enzyme and the substrate are critical for a robust signal.[1]

CauseTroubleshooting & Optimization
Suboptimal Reagent Concentrations Low enzyme concentration or activity may be insufficient to generate a strong signal.[1] Titrate the enzyme by preparing serial dilutions and measuring the initial reaction rate to find the optimal concentration.[1] Similarly, titrate the substrate to ensure it is not limiting the reaction.[1]
Inappropriate Instrument Settings Non-optimized settings on your fluorescence plate reader can lead to a weak signal.[1] Optimize the gain settings to amplify the signal without saturating the detector.[1][6] Ensure you are using the correct excitation and emission filters for this compound (approx. 490 nm excitation and 530 nm emission).[1]
Incorrect Buffer Conditions The pH of the assay buffer can affect enzyme activity. While R110 fluorescence is stable over a wide pH range, the enzyme has an optimal pH for activity. Ensure the buffer pH is optimal for your specific enzyme.

Experimental Workflow for Enzyme and Substrate Titration

cluster_0 Enzyme Titration cluster_1 Substrate Titration A1 Prepare Serial Dilutions of Enzyme A2 Add Fixed, Non-Limiting Substrate Concentration A1->A2 A3 Incubate and Measure Fluorescence Over Time A2->A3 A4 Plot Initial Rate vs. Enzyme Concentration A3->A4 A5 Determine Optimal Enzyme Concentration A4->A5 B1 Prepare Serial Dilutions of Substrate B2 Add Fixed, Optimal Enzyme Concentration B1->B2 B3 Incubate and Measure Fluorescence Over Time B2->B3 B4 Plot Initial Rate vs. Substrate Concentration B3->B4 B5 Determine Optimal Substrate Concentration (Km) B4->B5

Caption: Workflow for optimizing enzyme and substrate concentrations.

Data Presentation

Table 1: Spectral Properties of this compound

ParameterWavelength (nm)
Excitation Maximum~490-498 nm
Emission Maximum~520-535 nm[1][7]

Table 2: Recommended Storage Conditions for this compound Substrates

FormStorage TemperatureConditions
Lyophilized Powder-20°CDesiccate, protect from light.[1][5]
Stock Solution in Anhydrous DMSO-20°C or -70°CStore in small, single-use aliquots to avoid freeze-thaw cycles. Protect from light.[1][7]

Experimental Protocols

Protocol for Testing Substrate Stability

  • Prepare the assay buffer that will be used in the experiment.

  • Add the this compound substrate to the buffer at the final assay concentration.

  • Incubate this mixture under the same conditions as the actual experiment (e.g., 37°C, protected from light).

  • Measure the fluorescence at regular intervals over the planned duration of the experiment.

  • A significant, time-dependent increase in fluorescence in the absence of enzyme indicates substrate instability.[1]

Protocol for Enzyme Titration

  • Prepare serial dilutions of the enzyme in the assay buffer.

  • In a multi-well plate (black plates are recommended to reduce background), add a fixed, non-limiting concentration of the this compound substrate to each well.[1]

  • Include a no-enzyme control well.

  • Add the different enzyme concentrations to the respective wells to initiate the reaction.

  • Incubate the plate at the optimal temperature for the enzyme, protected from light.

  • Measure fluorescence over time using a plate reader.

  • Calculate the initial reaction rate (the linear portion of the fluorescence increase over time) for each enzyme concentration.

  • Plot the initial reaction rate against the enzyme concentration to determine the optimal concentration that provides a strong, linear response.[1]

References

Technical Support Center: Managing Spectral Overlap Between Rhodamine 110 and GFP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering spectral overlap between Rhodamine 110 and Green Fluorescent Protein (GFP).

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving the concurrent use of this compound and GFP.

Question: Why is my this compound signal contaminated with signal from GFP?

Answer: This issue, known as spectral bleed-through or crosstalk, occurs because the emission spectrum of GFP significantly overlaps with the excitation spectrum of this compound. The tail of GFP's emission spectrum extends into the range where this compound is excited, leading to false-positive signals in the this compound channel.

Troubleshooting Steps:

  • Sequential Excitation: If your imaging system allows, use sequential excitation. First, image GFP using its optimal excitation wavelength (e.g., 488 nm). Then, without imaging, switch to the excitation wavelength for this compound (e.g., 498 nm) and capture its emission. This prevents the excitation of GFP from contaminating the this compound signal.

  • Optimize Filter Selection: Employ narrow bandpass emission filters to isolate the signals. For GFP, a filter such as 510/20 nm can be effective. For this compound, a filter that captures its peak emission while avoiding the GFP tail, such as 530/30 nm, is recommended.

  • Spectral Unmixing: For complex overlaps, spectral unmixing is a powerful technique. This involves acquiring a full spectral image at each pixel and then using software algorithms to separate the contributions of each fluorophore based on their reference emission spectra. This method is available on most modern confocal microscopes.

Question: How can I perform compensation for flow cytometry when using this compound and GFP?

Answer: Compensation is a critical step in flow cytometry to correct for spectral overlap. It involves mathematically subtracting the signal from one fluorophore that has bled into the detector of another.

Troubleshooting Steps:

  • Prepare Single-Stain Controls: You will need separate samples, each stained with only one fluorophore (one for this compound and one for GFP). It is crucial that these controls are as bright or brighter than the signals in your experimental samples.

  • Set Voltages Correctly: Use your unstained sample to set the baseline voltages for your detectors. Then, use your single-stained positive controls to adjust the voltages so that the positive populations are on scale.

  • Calculate Compensation Matrix: Using your single-stain controls, the flow cytometry software will calculate the percentage of signal from GFP that is detected in the this compound channel, and vice-versa. This creates a compensation matrix that is then applied to your experimental samples to correct the data.

  • Verify Compensation: After applying compensation, visually inspect your data. A properly compensated sample should show no correlation between the two fluorophores in a dot plot of this compound versus GFP for your single-stain controls.

Frequently Asked Questions (FAQs)

What are the spectral properties of this compound and GFP?

The spectral characteristics of this compound and a common variant of GFP (EGFP) are summarized below. These values can vary slightly depending on the local environment of the fluorophore.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound ~498~521~83,000~0.88
eGFP ~488~509~56,000~0.60

Why does spectral overlap occur between this compound and GFP?

Spectral overlap occurs because the emission spectrum of one fluorophore (the "donor," in this case, GFP) overlaps with the excitation spectrum of another fluorophore (the "acceptor," this compound). The emission of GFP is sufficiently energetic to excite this compound, and their emission spectra are also very close, making them difficult to distinguish with standard filter sets.

cluster_gfp GFP Spectra cluster_rh110 This compound Spectra gfp_ex GFP Excitation gfp_em GFP Emission gfp_ex->gfp_em Fluorescence rh110_ex This compound Excitation gfp_em->rh110_ex Spectral Overlap (Emission excites Acceptor) rh110_em This compound Emission rh110_ex->rh110_em Fluorescence

Caption: Spectral overlap between GFP and this compound.

What are the primary methods to address spectral overlap?

There are three main strategies to manage spectral overlap, which can be used independently or in combination:

  • Hardware Solutions: This involves using optimized optical filters, such as narrow bandpass filters, to better separate the emission signals.

  • Software Solutions: Computational techniques like spectral unmixing (in microscopy) and compensation (in flow cytometry) are used to mathematically correct for the bleed-through.

  • Experimental Design: This includes techniques like sequential excitation in microscopy or choosing alternative fluorophores with better spectral separation.

cluster_workflow Troubleshooting Workflow start Spectral Overlap Detected decision1 Microscopy or Flow Cytometry? start->decision1 microscopy Microscopy decision1->microscopy Microscopy flow Flow Cytometry decision1->flow Flow seq_excite Try Sequential Excitation microscopy->seq_excite compensation Perform Compensation flow->compensation narrow_filters Use Narrow Bandpass Filters seq_excite->narrow_filters spectral_unmix Perform Spectral Unmixing narrow_filters->spectral_unmix check_results Evaluate Results spectral_unmix->check_results compensation->check_results end Problem Resolved check_results->end

Caption: Workflow for troubleshooting spectral overlap.

What are some alternative fluorophores to this compound that are compatible with GFP?

If the spectral overlap between this compound and GFP is too severe for your application, consider using a fluorophore with a more red-shifted emission spectrum. Good alternatives include:

  • Alexa Fluor 555: With an excitation maximum around 555 nm and emission maximum around 565 nm, it has significantly less overlap with GFP.

  • Cy3: This dye has an excitation maximum of ~550 nm and an emission maximum of ~570 nm, providing good spectral separation from GFP.

  • TMRM (Tetramethylrhodamine, Methyl Ester): Excitation and emission maxima are around 549 nm and 573 nm, respectively.

Experimental Protocols

Detailed Protocol for Flow Cytometry Compensation

This protocol outlines the steps for setting up compensation controls for an experiment using GFP and this compound.

Materials:

  • Unstained cells (negative control)

  • Cells expressing GFP only (GFP single-stain control)

  • Cells stained with this compound only (this compound single-stain control)

  • Your dually labeled experimental sample

Methodology:

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Set up your channels for GFP (e.g., FITC channel) and this compound (e.g., PE channel).

  • Voltage Setting:

    • Run the unstained cells. Adjust the forward scatter (FSC) and side scatter (SSC) voltages to place the cell population of interest in the center of the plot.

    • Adjust the fluorescence channel voltages so that the unstained population is on the low end of the fluorescence scale (typically within the first log decade).

  • Running Single-Stain Controls:

    • Run the GFP single-stain control. Ensure the positive signal is on scale and not saturated.

    • Run the this compound single-stain control. Again, ensure the positive signal is on scale.

  • Compensation Calculation:

    • Using your flow cytometry software's compensation tool, gate on the single-positive populations.

    • The software will measure the amount of GFP signal that is spilling into the this compound detector and vice-versa.

    • The software will then generate a compensation matrix.

  • Applying and Verifying Compensation:

    • Apply the calculated compensation matrix to your samples.

    • To verify, look at the dot plot for each single-stain control. The median fluorescence intensity of the positive population in the spillover channel should be the same as the median fluorescence intensity of the negative population in that same channel.

cluster_compensation Principle of Compensation gfp_signal True GFP Signal gfp_detector GFP Detector (e.g., FITC) gfp_signal->gfp_detector spillover Spillover Calculation gfp_signal->spillover Bleed-through rh110_signal True this compound Signal rh110_detector This compound Detector (e.g., PE) rh110_signal->rh110_detector corrected_gfp Corrected GFP Signal gfp_detector->corrected_gfp corrected_rh110 Corrected this compound Signal rh110_detector->corrected_rh110 spillover->rh110_detector Subtract Spillover

Caption: The principle of compensation in flow cytometry.

Technical Support Center: Rhodamine 110 Substrate Instability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common instability and degradation issues encountered when using Rhodamine 110 (R110) substrates in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay and why is it used?

A this compound (R110) assay is a fluorescence-based method used to measure the activity of various enzymes, particularly proteases.[1] The assay employs a substrate where a peptide sequence recognized by a specific enzyme is attached to the R110 fluorophore. In its conjugated form, the R110 is non-fluorescent. Upon enzymatic cleavage of the peptide, the free R110 is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1] These assays are favored for their high sensitivity, which can be up to 300-fold greater than assays using other fluorophores like AMC (7-amino-4-methylcoumarin).[1] Additionally, R110's excitation and emission spectra are in the visible range (approximately 498 nm and 521 nm, respectively), which helps to minimize interference from autofluorescence of biological molecules.[1][2] The fluorescence of R110 is also stable over a broad pH range, typically from pH 4 to 10.[1]

Q2: What is the difference between symmetric and asymmetric this compound substrates?

This compound has two amino groups that can be conjugated to peptide substrates, leading to two types of derivatives:

  • Symmetric Substrates (Bis-amides): In these substrates, both amino groups of R110 are linked to identical peptide sequences. The cleavage of the first peptide results in a significant increase in fluorescence. However, a second cleavage event can occur, which can complicate the interpretation of kinetic data.[1][3][4]

  • Asymmetric Substrates: In this design, one amino group of R110 is conjugated to the target peptide sequence, while the other is blocked by a non-cleavable group (e.g., D-proline). This ensures that the reaction terminates after a single cleavage event, simplifying enzyme kinetics.[1]

Q3: How should I store my this compound substrates to ensure stability?

Proper storage is critical to prevent degradation of R110 substrates. For long-term stability, lyophilized substrates should be stored at -20°C under desiccating conditions and protected from light.[1][5] Stock solutions should be prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[1] When preparing for an experiment, allow the vial to reach room temperature before opening to prevent condensation.

Troubleshooting Guides

High Background Fluorescence

High background fluorescence is a common issue that significantly reduces the signal-to-noise ratio of the assay.

Problem: My negative control wells (without enzyme) show high fluorescence.

Potential Cause Troubleshooting Steps & Solutions
Substrate Instability and Spontaneous Hydrolysis The substrate may be unstable in the assay buffer and hydrolyze over time, releasing free R110.[1] To check for this, run a control with the substrate in the assay buffer without the enzyme and measure fluorescence over time. If an increase is observed, consider optimizing the buffer composition or pH.
Improper Storage Incorrect storage can lead to substrate degradation.[1] Ensure that both lyophilized powder and stock solutions are stored as recommended (-20°C, protected from light, and desiccated).[1][5] Avoid repeated freeze-thaw cycles by storing stock solutions in small aliquots.[1]
Reagent Impurity The substrate stock may be of low purity and contain contaminating free R110. It is recommended to use substrates with a purity of >98%.[1]
Sample Autofluorescence Biological samples, such as cell lysates or tissue extracts, may contain endogenous fluorescent molecules.[5] To account for this, run a "no substrate" control with your sample to determine its intrinsic fluorescence and subtract this value from your experimental readings.
Low or No Fluorescence Signal

A weak or non-existent signal can also be a significant issue in R110 assays.

Problem: The fluorescence signal in my positive control wells is very low.

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Reagent Concentrations The concentrations of both the enzyme and the substrate are crucial for a strong signal. Titrate both the enzyme and substrate to find the optimal concentrations that yield a robust signal within the linear range of your instrument.
Inactive Enzyme The enzyme may have lost its activity due to improper storage or handling. Use a fresh enzyme stock or validate the activity of the current stock with a known positive control substrate.
Incompatible Assay Buffer The pH or composition of the assay buffer may be inhibiting enzyme activity. Ensure that the buffer conditions are optimal for your specific enzyme.
Photobleaching The fluorescent R110 product can be susceptible to photobleaching, which is the irreversible light-induced destruction of the fluorophore. To minimize this, protect the plate from light during incubation and minimize the exposure time during fluorescence measurements.

Data on Substrate Stability

The stability of this compound substrates is influenced by several factors, most notably pH and temperature. While the R110 fluorophore itself is quite stable, the amide bonds linking the peptide to the fluorophore can be susceptible to hydrolysis under non-optimal conditions.

Condition Effect on Substrate Stability Recommendation
pH Extreme pH values can lead to the hydrolysis of the amide bonds in the peptide portion of the substrate.[6] The R110 fluorophore itself is stable across a broad pH range (pH 3-9).[3][4]For optimal performance and stability of the substrate, it is recommended to use a pH range of 6.0 to 8.0.[6]
Temperature Prolonged incubation at elevated temperatures can lead to the degradation of the substrate. Most enzyme activity assays are conducted at temperatures ranging from room temperature (~25°C) to 37°C.[6]For long-term storage, keep the substrate at -20°C. For assays, use the optimal temperature for the enzyme of interest, but be mindful of potential substrate degradation over extended incubation times.
Solvent Stock solutions are typically prepared in anhydrous DMSO.Store stock solutions in anhydrous DMSO at -20°C.[1]

Experimental Protocols

Protocol for Testing Substrate Stability

This protocol helps determine the rate of spontaneous hydrolysis of the R110 substrate in your assay buffer.

  • Prepare Assay Buffer: Prepare the assay buffer that you will use for your enzymatic reactions.

  • Add Substrate: Add the this compound substrate to the buffer at the final concentration used in your assay.

  • Incubate: Incubate this mixture under the same conditions as your experiment (e.g., 37°C, protected from light).

  • Measure Fluorescence: Measure the fluorescence at regular intervals over the course of your planned experiment duration.

  • Analyze Data: Plot the fluorescence intensity against time. A significant increase in fluorescence over time indicates spontaneous hydrolysis of the substrate.

Protocol for Enzyme Activity Assay

This is a general protocol for measuring enzyme activity using a this compound substrate.

  • Prepare Reagents:

    • Prepare assay buffer (e.g., Tris or HEPES buffer at the optimal pH for the enzyme).

    • Prepare a stock solution of the R110 substrate in anhydrous DMSO.

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration.

    • Prepare serial dilutions of your enzyme in the assay buffer.

  • Set up the Assay:

    • In a 96-well plate, add the enzyme dilutions.

    • Include appropriate controls:

      • Negative control (no enzyme): Contains assay buffer and substrate to measure background fluorescence and spontaneous hydrolysis.

      • Positive control: Contains a known active enzyme concentration.

      • Blank: Contains only assay buffer.

  • Initiate the Reaction: Add the substrate working solution to all wells to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for the enzyme, protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity at appropriate time intervals using a fluorescence plate reader with excitation and emission wavelengths suitable for R110 (e.g., Ex: 498 nm, Em: 521 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all readings.

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • Determine the initial reaction rate (the slope of the linear portion of the curve).

    • Plot the initial reaction rate against the enzyme concentration to determine the relationship between enzyme concentration and activity.

Visualizations

Enzymatic_Cleavage cluster_0 Symmetric (Bis-amide) Substrate Cleavage Bisamide (Peptide)2-R110 (Non-fluorescent) Monoamide Peptide-R110 (Fluorescent) Bisamide->Monoamide Enzyme Cleavage 1 R110 Free R110 (Highly Fluorescent) Monoamide->R110 Enzyme Cleavage 2

Enzymatic cleavage of a symmetric R110 substrate.

Experimental_Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme) setup Set up 96-well Plate (Enzyme dilutions, Controls) prep->setup initiate Initiate Reaction (Add Substrate) setup->initiate incubate Incubate at Optimal Temperature (Protect from light) initiate->incubate measure Measure Fluorescence (Kinetic or Endpoint) incubate->measure analyze Data Analysis (Subtract background, Calculate rates) measure->analyze

A typical experimental workflow for an R110-based enzyme assay.

Troubleshooting_High_Background start High Background Fluorescence in Negative Control? sub_stability Run Substrate Stability Test (Substrate in buffer, no enzyme) start->sub_stability Yes increase_obs Fluorescence Increases? sub_stability->increase_obs autofluor Run Autofluorescence Control (Sample, no substrate) increase_obs->autofluor No optimize_buffer Optimize Assay Buffer (pH, components) increase_obs->optimize_buffer Yes autofluor_high High Autofluorescence? autofluor->autofluor_high impurity Check Substrate Purity (>98% recommended) autofluor_high->impurity No subtract_autofluor Subtract Autofluorescence from readings autofluor_high->subtract_autofluor Yes storage Review Storage Conditions (-20°C, desiccated, dark) impurity->storage

Troubleshooting decision tree for high background fluorescence.

References

Technical Support Center: Optimizing Buffer Conditions for Rhodamine 110 Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for enzyme assays utilizing Rhodamine 110-based substrates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound (R110) assay and what are its advantages?

A this compound (R110) assay is a fluorescence-based method used to measure the activity of various enzymes, particularly proteases.[1] The assay employs a substrate where a specific peptide sequence is linked to the R110 fluorophore. In this conjugated state, the substrate is non-fluorescent. When an enzyme cleaves the peptide, the highly fluorescent this compound is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]

Advantages of R110-based substrates include:

  • High Sensitivity: this compound has a high extinction coefficient and quantum yield, resulting in a significantly brighter signal compared to other fluorophores like AMC (7-amino-4-methylcoumarin).[1]

  • Longer Wavelengths: R110 is excited at approximately 490-498 nm and emits at around 520-530 nm, which minimizes interference from autofluorescence of biological molecules and test compounds that often occurs at shorter wavelengths.[1][2][3]

  • pH Insensitivity: The fluorescence of this compound is stable over a broad pH range, typically from pH 4 to 10, which provides flexibility in assay buffer conditions.[1]

Q2: What is the difference between symmetric and asymmetric this compound substrates?

This compound has two amino groups that can be used for conjugation to peptide substrates, leading to two types of derivatives:

  • Symmetric Substrates: In these substrates, both amino groups of R110 are attached to identical peptide sequences.[1] The cleavage of the first peptide results in a significant increase in fluorescence. However, a second cleavage event can occur, which may complicate kinetic analysis.[1]

  • Asymmetric Substrates: In this design, one amino group of R110 is conjugated to the target peptide sequence, while the other is blocked by a group that cannot be cleaved.[1] This ensures that the reaction stops after a single cleavage, simplifying the enzyme kinetics.[1]

Q3: How does pH affect the fluorescence of this compound?

The fluorescence of free this compound is relatively stable across a wide pH range, generally between pH 4 and 10.[1] This property makes it a versatile fluorophore for assays that need to be performed under various pH conditions to suit optimal enzyme activity. However, extreme pH values can affect enzyme stability and activity, which in turn will impact the assay results. While some rhodamine derivatives can be pH-sensitive, this compound itself is known for its pH insensitivity in the typical biological range.[4]

Q4: How should this compound and its substrates be stored?

Proper storage is crucial to prevent degradation and ensure assay reproducibility.

  • This compound Substrates: Stock solutions should be prepared in anhydrous DMSO and stored at -20°C, protected from light.[1][5] Repeated freeze-thaw cycles should be avoided.

  • This compound Dye: The pure dye should be stored at room temperature or as recommended by the supplier, protected from light.[6]

Troubleshooting Guide

High background fluorescence and weak signals are common issues in this compound enzyme assays. This guide provides a systematic approach to identify and resolve these problems.

High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio of the assay.

Issue 1: Substrate Instability and Spontaneous Hydrolysis

  • Symptom: Negative control wells (without the enzyme) show high and increasing fluorescence over time.

  • Cause: The substrate may be unstable in the assay buffer and undergo spontaneous hydrolysis, releasing free R110.[1] This can also be due to impurities in the substrate or degradation from improper storage.[1][7]

  • Solutions & Experimental Protocols:

    • Use High-Purity Substrate: Ensure the substrate is of high purity (ideally >98%).[1]

    • Proper Storage: Store substrate stock solutions in anhydrous DMSO at -20°C and protected from light.[1]

    • Freshly Prepare Working Solutions: Prepare the substrate working solution in assay buffer immediately before use.

    • Protocol for Testing Substrate Stability:

      • Prepare the assay buffer.

      • Add the this compound substrate at the final assay concentration.

      • Incubate this mixture under the same conditions as your experiment (e.g., temperature, light protection).

      • Measure fluorescence at regular intervals over the duration of your planned experiment. A significant increase in fluorescence indicates substrate instability in the buffer.

Issue 2: Contaminated Reagents or Assay Components

  • Symptom: High background is observed even with a stable substrate.

  • Cause: Autofluorescence from biological samples, phenol (B47542) red in cell culture media, or other fluorescent contaminants.[7][8]

  • Solutions:

    • Use Phenol Red-Free Media: If working with cell lysates, use phenol red-free culture media.[1]

    • Use Black Assay Plates: Employ black microplates to minimize background fluorescence from the plate itself.[1]

    • Subtract Blank Readings: Always include a "no enzyme" or "buffer + substrate" control and subtract this background reading from all other measurements.[1]

Weak or No Signal

A weak or non-existent signal can be equally problematic.

Issue 1: Suboptimal Reagent Concentrations

  • Symptom: The fluorescence signal in positive control wells is very low.

  • Cause: The concentrations of the enzyme or substrate may be too low to generate a robust signal.[1]

  • Solutions & Experimental Protocols:

    • Optimize Enzyme Concentration:

      • Protocol for Enzyme Titration:

        • Prepare serial dilutions of the enzyme in the assay buffer.

        • Set up reactions in a 96-well plate with a fixed, non-limiting concentration of the this compound substrate.

        • Include a no-enzyme control.

        • Incubate the plate at the optimal temperature for the enzyme, protected from light.

        • Measure fluorescence over time.

        • Plot the initial reaction rate against the enzyme concentration to determine the optimal concentration that gives a strong linear response.[1]

    • Optimize Substrate Concentration:

      • Protocol for Substrate Titration:

        • Prepare serial dilutions of the this compound substrate.

        • Set up reactions with a fixed, optimal concentration of the enzyme.

        • Measure the initial reaction rates for each substrate concentration.

        • Plot the initial rate versus the substrate concentration to determine the Km and the optimal substrate concentration (typically at or above the Km).

Issue 2: Inappropriate Buffer Conditions

  • Symptom: The signal is still weak even after optimizing reagent concentrations.

  • Cause: The pH, ionic strength, or presence/absence of specific ions in the buffer may not be optimal for the enzyme's activity.

  • Solutions:

    • pH Optimization: Test a range of pH values around the known optimum for your enzyme. The fluorescence of R110 is stable, so any change in signal will be due to enzyme activity.

    • Ionic Strength: Vary the salt concentration (e.g., NaCl, KCl) in the buffer, as some enzymes are sensitive to ionic strength.

    • Additives: Some enzymes require cofactors (e.g., metal ions) or reducing agents (e.g., DTT) for optimal activity. Consult the literature for your specific enzyme.

Data Presentation

Table 1: Recommended Buffer Components for this compound Enzyme Assays

Buffer ComponentTypical Concentration RangePurposeNotes
Buffering Agent
HEPES10 - 50 mMMaintain pHGood for pH range 6.8 - 8.2.[5][9]
Tris-HCl10 - 100 mMMaintain pHGood for pH range 7.5 - 9.0.[5]
MES20 - 100 mMMaintain pHGood for pH range 5.5 - 6.7.
Phosphate Buffer20 - 100 mMMaintain pHCan sometimes inhibit certain enzymes.
Salts
NaCl or KCl50 - 150 mMAdjust ionic strengthEnzyme activity can be sensitive to ionic strength.
Additives
DTT1 - 10 mMReducing agentOften required for cysteine proteases like caspases.[9]
EDTA1 - 10 mMChelating agentPrevents inhibition by heavy metal ions.[5]
Detergents (e.g., Triton X-100, CHAPS)0.01 - 0.1%Cell lysis, prevent aggregationMay be present in cell lysate preparations.[9]

Table 2: Troubleshooting Summary for this compound Assays

IssuePotential CauseRecommended Action
High Background Substrate instability/impurityUse fresh, high-purity substrate; test for spontaneous hydrolysis.[1]
Contaminated reagentsUse phenol red-free media; use black assay plates.[1]
AutofluorescenceInclude unstained/no-enzyme controls and subtract background.[1]
Weak/No Signal Suboptimal enzyme concentrationTitrate enzyme to find the optimal concentration.[1]
Suboptimal substrate concentrationTitrate substrate to determine Km and optimal concentration.[1]
Inappropriate buffer pHTest a range of pH values optimal for the enzyme.
Incorrect ionic strengthVary salt concentration in the assay buffer.
Missing cofactors/additivesAdd required cofactors or reducing agents (e.g., DTT).

Visualizations

Troubleshooting_Workflow start Start Assay Optimization high_background High Background Fluorescence? start->high_background weak_signal Weak or No Signal? high_background->weak_signal No sub_stability Check Substrate Stability and Purity high_background->sub_stability Yes optimize_enzyme Titrate Enzyme Concentration weak_signal->optimize_enzyme Yes end_success Assay Optimized weak_signal->end_success No reagent_purity Check for Contaminated Reagents/Autofluorescence sub_stability->reagent_purity reagent_purity->weak_signal optimize_substrate Titrate Substrate Concentration optimize_enzyme->optimize_substrate optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength, Additives) optimize_substrate->optimize_buffer optimize_buffer->end_success

Caption: Troubleshooting workflow for this compound enzyme assays.

Caption: Principle of a this compound enzyme assay.

References

Rhodamine 110 Phototoxicity in Long-Term Live-Cell Imaging: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Rhodamine 110 (R110) in long-term live-cell imaging. The focus is on understanding and mitigating phototoxicity to ensure the acquisition of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in cellular imaging?

This compound (R110) is a highly fluorescent green cationic dye belonging to the rhodamine family of fluorophores.[1][2] It exhibits exceptional brightness and photostability.[3] In its free form, it has an excitation maximum of approximately 496-498 nm and an emission maximum around 520-521 nm, making it compatible with standard fluorescein (B123965) filter sets.[1][4][5]

A primary application of R110 is in the creation of fluorogenic substrates for enzyme activity assays.[2][6] In these probes, molecules are attached to R110's amino groups, quenching its fluorescence. Upon enzymatic cleavage, the highly fluorescent R110 is released, providing a robust signal proportional to enzyme activity.[6][7] A common example is its use in caspase-3/7 substrates to detect apoptosis.[4][7][8]

Q2: What is phototoxicity and how does this compound cause it?

Phototoxicity refers to the damaging effects of light on cells and tissues, particularly in the presence of a photosensitizing agent like a fluorophore.[9][10] During fluorescence microscopy, the fluorophore absorbs light energy, enters an excited state, and can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[9][10][11] These ROS are highly reactive and can cause significant damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell stress, apoptosis, or necrosis.[11][12] While rhodamines are known for good photostability, they can still induce phototoxicity, which is a major challenge for long-term live-cell imaging.[9][10]

Q3: What are the visible signs of phototoxicity in my live-cell imaging experiment?

The signs of phototoxicity can range from subtle to severe.[11] Researchers should be vigilant for the following indicators:

  • Morphological Changes: Cell rounding, blebbing, vacuolization, or detachment from the substrate.

  • Altered Cellular Dynamics: Changes in mitochondrial membrane potential, inhibition of mitosis, or altered cell motility.[13]

  • Apoptosis/Necrosis: Nuclear condensation, DNA fragmentation, or compromised membrane integrity (e.g., uptake of viability dyes like propidium (B1200493) iodide).

  • Reduced Proliferation: A decrease in the rate of cell division compared to non-illuminated control cells.

  • Abnormal Signaling: Artifactual activation or inhibition of signaling pathways.[14]

Troubleshooting Guide

Problem 1: My cells are dying or showing signs of stress during long-term imaging.

This is a classic sign of phototoxicity. The goal is to reduce the total light dose delivered to the sample while maintaining an adequate signal-to-noise ratio (SNR).

Troubleshooting StepActionRationale
1. Reduce Excitation Light Intensity Lower the laser or LED power to the minimum level required for a detectable signal.This is the most direct way to reduce the rate of ROS generation.[15]
2. Increase Exposure Time & Decrease Irradiance Use a longer camera exposure time with a lower excitation intensity.For the same total number of photons, lower irradiance over a longer period can be less damaging as it may allow cellular detoxification mechanisms to cope with the ROS produced.[15]
3. Minimize "Illumination Overhead" Use hardware triggering (e.g., TTL control) to synchronize the light source with the camera exposure. Avoid software-based switching or mechanical shutters if possible."Illumination overhead" is the time the sample is illuminated while the camera is not acquiring an image.[16] This unnecessary exposure significantly contributes to phototoxicity.[16]
4. Reduce Dye Concentration Titrate the R110-based probe to the lowest effective concentration.Higher concentrations of the fluorophore can lead to increased ROS production.
5. Incorporate Antioxidants Supplement the imaging medium with antioxidants like ascorbic acid or Trolox.These agents can help neutralize ROS, reducing cellular damage.[17][]
6. Choose a Less Phototoxic Alternative If phototoxicity persists, consider alternative fluorophores or probes designed for lower ROS generation.Newer "Gentle Rhodamines" conjugated with cyclooctatetraene (B1213319) (COT) have been shown to significantly reduce singlet oxygen formation.[9][10][19]

// Nodes start [label="Observe Cell Stress or Death\nDuring Imaging", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is Excitation Light Minimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"]; action1 [label="Reduce Laser/LED Power\nIncrease Camera Gain/Binning", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is Exposure Time Optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"]; action2 [label="Decrease Power & Increase Exposure Time\nUse Hardware Triggering to Reduce Overhead", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is Dye Concentration Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Yes"]; a3_no [label="No"]; action3 [label="Titrate Probe to Lowest\nEffective Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; q4 [label="Using Protective Reagents?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a4_yes [label="Yes"]; a4_no [label="No"]; action4 [label="Add Antioxidants to Media\n(e.g., Trolox, Ascorbic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Consider Alternative Probes\n(e.g., 'Gentle Rhodamines')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> action1 [label="No"]; action1 -> q1; q1 -> q2 [label="Yes"]; q2 -> action2 [label="No"]; action2 -> q2; q2 -> q3 [label="Yes"]; q3 -> action3 [label="No"]; action3 -> q3; q3 -> q4 [label="Yes"]; q4 -> action4 [label="No"]; action4 -> q4; q4 -> end [label="Yes"]; } caption: "Troubleshooting workflow for mitigating this compound phototoxicity."

Problem 2: The fluorescence signal is weak or fading rapidly (photobleaching).

Photobleaching (the irreversible destruction of the fluorophore) and phototoxicity are related, as both stem from excitation light. However, strategies to combat them can sometimes be at odds.

Troubleshooting StepActionRationale
1. Check Filter Sets Ensure your microscope's excitation and emission filters are optimized for R110 (Ex: ~496 nm, Em: ~520 nm).Mismatched filters can lead to inefficient excitation and collection of emitted photons, resulting in a lower perceived signal.
2. Increase Excitation Power (with caution!) Moderately increase the excitation power.This will increase the initial signal brightness but will also accelerate both photobleaching and phototoxicity. This is a trade-off and should be combined with reduced exposure times or imaging frequency.
3. Use a Higher NA Objective Use an objective with a higher numerical aperture (NA).Higher NA objectives collect more light, leading to a brighter signal without increasing the excitation intensity.
4. Use Antifade Reagents If imaging fixed cells, use a mounting medium containing an antifade reagent. For live cells, consider antioxidants like ascorbic acid.[]These reagents reduce photobleaching by scavenging free radicals.
5. Compare with Alternatives Benchmark against other green dyes. Derivatives of R110 and Alexa Fluor 488 are known to be significantly more photostable than FITC.[20]This helps determine if the observed photobleaching is inherent to the probe or the imaging conditions.

Quantitative Data Summary

The performance of a fluorophore is defined by its photophysical properties. While R110 itself is a foundational dye, its derivatives are often used in commercial probes.

Table 1: Photophysical Properties of this compound and Related Dyes

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)
This compound ~496[1][4]~520[1][4]0.80 - 0.90 (reported for derivatives)[21]~80,000
Rhodamine 6G ~528~5510.95 (in ethanol)[21]~116,000
Rhodamine B ~555~5800.31 - 0.70 (solvent dependent)[21]~110,000
Alexa Fluor 488 ~495~5190.92~73,000

Note: Quantum yield and extinction coefficient can vary based on the solvent, pH, and conjugation state.

Experimental Protocols

Protocol 1: General Protocol for Minimizing Phototoxicity in Live-Cell Imaging

  • Cell Preparation: Plate cells on imaging-quality glass-bottom dishes or plates. Allow cells to adhere and reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the R110-based probe in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed, serum-free culture medium to the final working concentration. It is critical to determine the lowest possible concentration that gives a sufficient signal.

    • Remove the culture medium from the cells, wash once with PBS, and add the probe-containing medium.

    • Incubate for the time recommended by the manufacturer (typically 15-60 minutes) at 37°C in a CO₂ incubator.

    • Wash the cells 2-3 times with pre-warmed complete culture medium to remove any unloaded probe. Add fresh, pre-warmed complete medium for imaging. Consider using a phenol (B47542) red-free medium to reduce background fluorescence.

  • Microscope Setup:

    • Turn on the microscope and environmental chamber, allowing them to equilibrate to 37°C and 5% CO₂.

    • Find the focal plane using transmitted light (e.g., DIC or phase-contrast) to avoid unnecessary fluorescence exposure.

    • Set the excitation light source (laser/LED) to the lowest possible power setting.

    • Set the camera exposure time to a moderate level (e.g., 100-200 ms) and camera gain/binning as needed to achieve a usable image.

  • Image Acquisition:

    • Acquire a test image. If the signal is too low, incrementally increase the excitation power or exposure time. If the signal is saturating, decrease these parameters.

    • For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of the biological process of interest.

    • Limit the number of Z-stacks if 3D imaging is not essential. If it is, use the largest possible step size.

  • Control Experiment: Always maintain a parallel plate of stained cells that is not exposed to excitation light. Compare the health and morphology of the imaged cells to this control plate at the end of the experiment to assess the level of phototoxicity.

// Nodes light [label="Excitation Light\n(e.g., 488 nm Laser)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; r110 [label="this compound\n(Ground State)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; r110_excited [label="this compound\n(Excited Singlet State)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fluorescence [label="Fluorescence Emission\n(~520 nm)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; isc [label="Intersystem\nCrossing (ISC)"]; r110_triplet [label="this compound\n(Excited Triplet State)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxygen [label="Molecular Oxygen (³O₂)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ros [label="Reactive Oxygen Species (ROS)\n(e.g., Singlet Oxygen ¹O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; damage [label="Cellular Damage\n(Lipids, Proteins, DNA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis / Necrosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges light -> r110 [label="Absorption"]; r110 -> r110_excited; r110_excited -> fluorescence [label="Photon Emission"]; r110_excited -> r110_triplet [label="ISC"]; r110_triplet -> r110 [label="Phosphorescence\n(slow)"]; r110_triplet -> ros [label="Energy Transfer"]; oxygen -> ros; ros -> damage; damage -> apoptosis;

// Invisible edges for alignment {rank=same; r110_excited; isc;} {rank=same; r110_triplet; oxygen;} } caption: "Mechanism of this compound-induced phototoxicity via ROS generation."

References

how to choose the right filter set for Rhodamine 110 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate filter set for Rhodamine 110 imaging. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Choosing the Right Filter Set for this compound

This compound is a green-fluorescent dye with specific spectral characteristics that dictate the optimal filter set for imaging. Proper filter selection is crucial for maximizing signal-to-noise ratios and obtaining high-quality imaging data.

This compound Spectral Properties

This compound has an excitation maximum in the blue-green region of the spectrum and emits in the green region. It is spectrally similar to other popular fluorophores such as Fluorescein isothiocyanate (FITC) and Alexa Fluor™ 488.[1]

PropertyWavelength (nm)
Excitation Maximum ~496-500 nm
Emission Maximum ~520-522 nm

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and local environment.

Recommended Filter Set Specifications

For optimal imaging of this compound, the filter set should consist of an excitation filter, a dichroic mirror, and an emission filter with the following characteristics:

ComponentRecommended Wavelengths (nm)
Excitation Filter Center Wavelength: 480-495 nm; Bandwidth: 20-40 nm
Dichroic Mirror Cut-on Wavelength: ~505 nm
Emission Filter Center Wavelength: 520-540 nm; Bandwidth: 20-50 nm

Many commercially available filter sets designed for FITC or Alexa Fluor 488 are well-suited for this compound imaging.

Experimental Protocols

General Protocol for this compound-Based Protease Assays in Solution

This compound is often used in the form of a non-fluorescent substrate that, upon enzymatic cleavage, releases the fluorescent this compound molecule.

1. Reagent Preparation:

  • This compound Substrate Stock Solution: Dissolve the lyophilized this compound substrate in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM. Store at -20°C, protected from light.

  • Working Solution: Dilute the stock solution in an appropriate assay buffer (e.g., PBS, DMEM) to the desired final working concentration, typically in the range of 1-10 µM.[]

2. Assay Procedure:

  • Add the this compound working solution to the sample containing the protease (e.g., cell lysate, purified enzyme).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a suitable duration (typically 30-60 minutes), protected from light.[]

  • Measure the fluorescence intensity using a fluorometer or microplate reader with excitation at ~498 nm and emission at ~521 nm.[]

General Protocol for Staining Fixed Cells with Rhodamine Conjugates

This protocol is a general guideline for staining fixed cells with antibody or other conjugates of rhodamine dyes.

1. Cell Preparation:

  • Grow cells on coverslips or in a culture dish.

  • Wash the cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

  • Wash the cells three times with PBS.

2. Permeabilization (for intracellular targets):

  • Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

3. Staining:

  • Dilute the Rhodamine-conjugated probe to the recommended concentration in a blocking buffer (e.g., PBS with 1% BSA).

  • Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Wash the cells three to five times with PBS to remove unbound probe.

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope equipped with a suitable filter set for Rhodamine.

Troubleshooting Guide

Issue: High Background Fluorescence

High background can obscure the specific signal from your sample.

Potential Cause Solution
Excessive Probe Concentration Titrate the concentration of your this compound probe to find the optimal balance between signal and background.
Inadequate Washing Increase the number and duration of wash steps after incubation with the probe to ensure removal of all unbound molecules.[3]
Autofluorescence Image an unstained control sample to assess the level of endogenous fluorescence. If high, consider using a different emission filter with a narrower bandpass or spectral unmixing if available.
Non-specific Binding Use a blocking solution (e.g., 1-5% BSA in PBS) before applying the fluorescent probe to saturate non-specific binding sites.[4]
Impure Reagents Ensure that your this compound substrate or conjugate is of high purity. Impurities can be a source of background fluorescence.
Issue: Weak or No Signal

A faint or absent signal can be due to several factors.

Potential Cause Solution
Incorrect Filter Set Verify that your filter set is appropriate for the excitation and emission spectra of this compound.
Low Probe Concentration Increase the concentration of your this compound probe.
Photobleaching Minimize the exposure of your sample to the excitation light. Use a neutral density filter to reduce the intensity of the light source and use an antifade mounting medium.
Inefficient Staining Optimize incubation time and temperature. For intracellular targets, ensure that the permeabilization step was effective.
Low Target Abundance If imaging a specific target, its low expression level might result in a weak signal. Consider using a brighter fluorophore or a signal amplification method.
Issue: Photobleaching

Photobleaching is the irreversible fading of the fluorescent signal upon exposure to excitation light.

Potential Cause Solution
Prolonged Exposure to Excitation Light Minimize the time the sample is illuminated. Use the lowest possible excitation light intensity that provides a detectable signal.
High Excitation Light Intensity Use neutral density filters to attenuate the excitation light.
Absence of Antifade Reagent Use a commercially available antifade mounting medium to reduce photobleaching.
Oxygen Scavengers For live-cell imaging, consider using an oxygen scavenging system in your imaging medium.

Frequently Asked Questions (FAQs)

Q1: What is the best filter set for this compound?

A1: A filter set with an excitation filter centered around 480-495 nm, a dichroic mirror with a cut-on at approximately 505 nm, and an emission filter centered around 520-540 nm is ideal. Standard FITC and Alexa Fluor 488 filter sets are often suitable.

Q2: Can I use a longpass emission filter for this compound imaging?

A2: While a longpass emission filter can be used and may result in a brighter signal, it can also increase the background signal by collecting more autofluorescence and bleed-through from other fluorophores. A bandpass filter is generally recommended for a better signal-to-noise ratio.

Q3: How can I reduce photobleaching when imaging this compound?

A3: To reduce photobleaching, minimize the sample's exposure to the excitation light, use the lowest necessary light intensity, and employ an antifade mounting medium. For live-cell imaging, you can also consider using more photostable dye formulations if available.

Q4: My signal is very weak. What can I do?

A4: First, ensure you are using the correct filter set. Then, try increasing the concentration of your this compound probe and optimizing your staining protocol. If photobleaching is an issue, follow the steps to minimize it. For low abundance targets, signal amplification techniques may be necessary.

Q5: Why is my background so high?

A5: High background can be caused by several factors, including excessive probe concentration, insufficient washing, autofluorescence, and non-specific binding. Refer to the troubleshooting guide above for specific solutions.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging start Start fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (if required) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking staining Incubate with This compound Probe blocking->staining washing Washing Steps staining->washing mounting Mount with Antifade Medium washing->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis imaging->analysis

Caption: Experimental workflow for this compound fluorescence imaging.

filter_selection cluster_fluorophore Fluorophore Properties cluster_components Filter Set Components cluster_output Imaging Outcome fluorophore This compound Ex: ~498 nm Em: ~521 nm excitation Excitation Filter (Transmits ~480-500 nm) fluorophore->excitation matches emission Emission Filter (Transmits ~515-545 nm) fluorophore->emission matches dichroic Dichroic Mirror (Reflects <505 nm, Transmits >505 nm) excitation->dichroic reflects dichroic->emission transmits signal High Signal-to-Noise Ratio emission->signal

Caption: Logic for selecting the right filter set for this compound.

References

Technical Support Center: Optimizing Cellular Imaging with Rhodamine 110 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Rhodamine 110 (R110) derivatives. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to enhance their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my cells showing weak fluorescence after incubation with a this compound derivative probe?

A1: Weak fluorescence is often a direct consequence of the low cell permeability of many R110 derivatives. These molecules can exist in two forms: a fluorescent, charged zwitterion and a non-fluorescent, neutral spirolactone. The zwitterionic form is highly fluorescent but struggles to cross the lipophilic cell membrane. For efficient cellular uptake, the equilibrium needs to shift towards the more hydrophobic and cell-permeable spirolactone form.[1][2][3][4]

Q2: How can I improve the cellular uptake of my this compound derivative?

A2: Several strategies can be employed to enhance the cell permeability of R110 derivatives:

  • Structural Modification:

    • Esterification: Converting the carboxyl group to an ester increases lipophilicity, which has been shown to improve cellular penetration and accumulation.[5]

    • "Neighboring Group Effect": Positioning an amide group adjacent to the carboxyl group on the benzene (B151609) ring stabilizes the hydrophobic spirolactone form, dramatically increasing cell permeability.[1][2][3][6]

    • Isomer Selection: Utilizing 4-carboxyrhodamine isomers can lead to increased cell permeability and reduced susceptibility to cellular efflux pumps compared to the more common 5- and 6-isomers.[7]

  • Formulation with Delivery Systems: For particularly challenging derivatives, consider using nanoparticle-based delivery systems to facilitate cellular entry.[8]

Q3: My fluorescence signal decreases rapidly after washing the cells. What could be the cause?

A3: Rapid signal loss is often attributed to cellular efflux pumps, which are membrane proteins that actively transport foreign substances out of the cell. Rhodamine derivatives can be recognized as substrates by these pumps, leading to their removal and a diminished intracellular signal.[7] R110 itself has been observed to have a much more rapid efflux from cells compared to other rhodamine derivatives like Rhodamine 123.[9]

Q4: What are efflux pump inhibitors and can they help improve my staining?

A4: Efflux pump inhibitors (EPIs) are compounds that block the activity of efflux pumps.[10][11][12] Using an EPI in conjunction with your rhodamine probe can increase the intracellular concentration and retention of the dye by preventing its expulsion from the cell.[13] Common broad-spectrum EPIs include verapamil (B1683045) and cyclosporin (B1163) A, though the choice of inhibitor may depend on the specific cell type and efflux pumps involved.

Q5: Are there any "ready-to-use" Rhodamine derivatives with inherently better cell permeability?

A5: Yes, researchers have developed derivatives with improved properties. For instance, probes incorporating silicon into the xanthene ring (silicon rhodamines or SiRs) often exhibit enhanced cell permeability due to a more favorable spirolactone-zwitterion equilibrium.[14] Additionally, commercially available probes are often optimized for live-cell imaging and may have proprietary modifications to improve uptake.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low/No intracellular fluorescence Poor cell permeability of the R110 derivative.1. Increase the probe concentration. 2. Increase the incubation time. 3. Synthesize or purchase a derivative with enhanced permeability (e.g., an esterified version or one employing the "neighboring group effect").[1][5] 4. Use a permeabilizing agent like a mild detergent (e.g., digitonin) as a positive control, but be aware this will compromise cell viability.
High background fluorescence The probe is binding non-specifically to extracellular components or the cell surface.1. Ensure thorough washing steps after incubation to remove unbound probe. 2. Reduce the probe concentration to the lowest effective level. 3. Consider using a fluorogenic probe that only becomes fluorescent upon binding to its intracellular target.[4]
Fluorescence is localized to specific puncta, but not the target of interest. The probe may be sequestered in organelles like lysosomes or endosomes.1. Co-stain with organelle-specific markers to identify the location of sequestration. 2. Modify the probe to reduce its charge or lipophilicity, which can influence organelle trapping.
Fluorescence signal fades quickly over time. The probe is being actively transported out of the cell by efflux pumps.1. Co-incubate with a suitable efflux pump inhibitor. 2. Use a rhodamine isomer that is a poorer substrate for efflux pumps, such as a 4-isomer.[7] 3. Acquire images immediately after the washing steps.
Observed phototoxicity or cell death. The probe or the illumination light is causing cellular damage.1. Reduce the probe concentration and/or the intensity and duration of the excitation light. 2. Use "Gentle Rhodamines" that have been conjugated with cyclooctatetraene (B1213319) (COT) to reduce the generation of reactive oxygen species.[14]

Quantitative Data Summary

The following table summarizes key parameters related to the cell permeability of various Rhodamine derivatives.

Derivative/Modification StrategyKey Quantitative FindingReference
This compound (R110) vs. Rhodamine 123 (R123)R110 has a slower uptake (14 hr) but much more rapid efflux (30 min) compared to R123 (2 hr uptake, >24 hr efflux).[9][9]
Esterification of Rhodamine BEsterified dyes showed increased cellular penetrance, mitochondrial accumulation, and retention compared to the non-esterified parent dye.[5][5]
Molecular Engineering (Aminoethylation + Acetylation)Modifications allowed cancer cells to take up 16-fold more dye than normal cells. Further development into activatable probes increased the signal contrast to 56-fold.[15][16][15][16]
Neighboring Group Effect (4'-isomer probes)New probes produce high-contrast images at low nanomolar concentrations due to unrestricted cell permeability and efficient target accumulation.[1][2][3][1][2][3]

Experimental Protocols

Protocol 1: Assessment of Cell Permeability by Direct Fluorescence Imaging

This protocol provides a basic workflow for qualitatively and semi-quantitatively assessing the cellular uptake of a this compound derivative.

  • Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy and culture until they reach the desired confluency.

  • Probe Incubation: Prepare a working solution of the R110 derivative in an appropriate buffer or serum-free medium. Remove the culture medium from the cells, wash gently with phosphate-buffered saline (PBS), and add the probe solution. Incubate for a defined period (e.g., 30 minutes to several hours) at 37°C.[17]

  • Washing: Aspirate the probe solution and wash the cells 2-3 times with warm PBS to remove any unbound, extracellular probe.[17]

  • Imaging: Add fresh imaging buffer (e.g., phenol (B47542) red-free medium) to the cells. Acquire fluorescence images using a microscope with the appropriate filter set for your rhodamine derivative.

  • Quantification (Optional): Use image analysis software to measure the mean fluorescence intensity per cell or within a defined region of interest. Compare the intensity of your test compound to a known cell-permeable (positive control) and a known cell-impermeable (negative control) dye.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cell-free method to assess the passive permeability of a compound across an artificial lipid membrane.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed into a 96-well acceptor plate containing buffer.

  • Compound Addition: The R110 derivative is added to the wells of the filter (donor) plate.

  • Incubation: The "sandwich" of the donor and acceptor plates is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor chamber.

  • Quantification: The concentration of the R110 derivative in both the donor and acceptor wells is measured using a plate reader (absorbance or fluorescence).

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has crossed the membrane over time.

Visualizations

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R110_Zwitterion_Ext This compound (Zwitterion - Fluorescent, Polar) R110_Spirolactone_Ext This compound (Spirolactone - Non-fluorescent, Non-polar) R110_Zwitterion_Ext->R110_Spirolactone_Ext Equilibrium R110_Spirolactone_Ext->R110_Zwitterion_Ext Equilibrium R110_Spirolactone_Int This compound (Spirolactone) R110_Spirolactone_Ext->R110_Spirolactone_Int Passive Diffusion (Permeation) Membrane Lipid Bilayer R110_Zwitterion_Int This compound (Zwitterion - Fluorescent) R110_Spirolactone_Int->R110_Zwitterion_Int Equilibrium Shift (Target Binding) R110_Zwitterion_Int->R110_Spirolactone_Int Equilibrium EffluxPump Efflux Pump R110_Zwitterion_Int->EffluxPump Binding EffluxPump->R110_Zwitterion_Ext Active Transport Out

Caption: Cellular uptake and efflux of this compound derivatives.

Caption: Troubleshooting workflow for poor this compound staining.

References

Technical Support Center: The Impact of pH on Rhodamine 110 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in understanding and managing the effect of pH on Rhodamine 110 fluorescence intensity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the direct impact of pH on the fluorescence intensity of this compound?

A: The core this compound (R110) fluorophore is known for its remarkable pH stability. Its fluorescence intensity remains consistently high and stable across a broad pH range, typically from pH 3 to 9.[1] This makes it a robust choice for assays conducted under varying pH conditions within this range.

Q2: Why is my this compound-based substrate showing pH-dependent fluorescence?

A: While the R110 fluorophore itself is pH-insensitive, many commercially available substrates use R110 derivatives.[1] These substrates are often bisamide derivatives where peptides are linked to R110's amino groups.[1] The enzymatic cleavage of these peptides releases the fluorescent monoamide and then the highly fluorescent R110. The activity of the enzyme cleaving the substrate is highly pH-dependent. Therefore, the observed change in fluorescence is typically due to the enzyme's optimal pH profile, not the inherent pH sensitivity of the R110 fluorophore.

Q3: What is the optimal pH for working with this compound?

A: The optimal pH is dictated by the system you are studying, not the fluorophore itself. For instance, in protease activity assays, the reaction buffer should be set to the optimal pH for the specific enzyme being investigated.[1] For cellular applications, maintaining a physiological pH (around 7.4) is crucial for cell health and viability. This compound accumulates in mitochondria, which can alter the pH within this organelle.[2]

Q4: How does the pH sensitivity of this compound compare to other rhodamines, like Rhodamine B or Rhodamine 6G?

A: this compound is significantly less sensitive to pH than other rhodamine variants like Rhodamine B.[3] Rhodamine B's fluorescence can be quenched at basic pH levels due to the formation of a non-fluorescent spirolactam structure.[4][5] In contrast, R110 does not readily form this structure, contributing to its fluorescence stability across a wider pH range.[3]

Troubleshooting Guide

Issue 1: High Background Fluorescence in Negative Controls

Q: My negative control wells (without enzyme) show a strong fluorescent signal. What is causing this?

A: High background fluorescence is a common issue that can obscure your results. The primary causes are often related to the presence of free R110 in your assay.

  • Cause 1: Substrate Instability/Spontaneous Hydrolysis: The substrate may be unstable in your assay buffer and hydrolyze over time, releasing free R110.[6]

  • Cause 2: Reagent Impurity: The substrate stock may be of low purity and contain contaminating free R110.[6][7] It is recommended to use substrates with >98% purity.[6]

  • Cause 3: Improper Storage: Incorrect storage of lyophilized substrate or stock solutions can lead to degradation.[6] Stock solutions in anhydrous DMSO should be stored in small aliquots at -20°C and protected from light to avoid freeze-thaw cycles.[6]

Solution Workflow:

start High Background Signal Detected check_stability Test Substrate Stability in Assay Buffer start->check_stability is_stable Is Fluorescence Stable Over Time? check_stability->is_stable unstable_solution Problem: Substrate Instability Solution: Prepare Fresh Dilutions Immediately Before Use is_stable->unstable_solution No stable_solution Substrate is Stable is_stable->stable_solution Yes check_purity Verify Purity of Substrate Stock (>98%) check_storage Review Storage Conditions (Aliquot, -20°C, Desiccated, Protected from Light) check_purity->check_storage autofluorescence Investigate Autofluorescence (Phenol Red-Free Media, Black Plates) check_storage->autofluorescence end_good Proceed with Assay autofluorescence->end_good stable_solution->check_purity

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: Low or No Fluorescence Signal

Q: The fluorescence signal in my positive control is much weaker than expected. How can I fix this?

A: A weak signal can be caused by several factors, from reagent concentrations to instrument settings.

  • Cause 1: Suboptimal Reagent Concentrations: The concentrations of the enzyme or the substrate may be too low for a robust signal.[6]

  • Cause 2: Incorrect Instrument Settings: The excitation/emission wavelengths, gain settings, or filters on your fluorescence reader may not be optimized for this compound (Ex/Em: ~498/521 nm).[2][8]

  • Cause 3: Fluorescence Quenching: High concentrations of the substrate or product can sometimes lead to self-quenching. Additionally, certain components in your buffer or sample could be acting as quenchers.[9][10]

  • Cause 4: Photobleaching: Excessive exposure to the excitation light source can cause the fluorophore to permanently lose its ability to fluoresce.[]

Solution:

  • Titrate Reagents: Perform a titration of both the enzyme and the substrate to find the optimal concentrations that yield a strong signal within the linear range of your instrument.[6]

  • Verify Instrument Settings: Ensure you are using the correct filter set and settings for R110 (Excitation ~498 nm, Emission ~521 nm).[1] Optimize the gain setting to enhance signal detection without saturating the detector.

  • Minimize Light Exposure: Reduce the exposure time and intensity of the excitation light to prevent photobleaching. Use anti-fade reagents if you are performing imaging.[]

  • Check for Quenchers: Review your buffer composition for potential quenching agents.

Quantitative Data: pH vs. Fluorescence Intensity

The fluorescence of the this compound fluorophore is largely independent of pH in the 3-9 range.

pH RangeRelative Fluorescence IntensityStability
3.0 - 9.0Consistently High (~100%)Stable[1]
< 3.0Potential for slight decreaseMay vary
> 9.0Potential for slight decreaseMay vary

Note: This table applies to the this compound fluorophore itself. Substrates based on R110 will show fluorescence profiles dependent on the pH optimum of the cleaving enzyme.

Experimental Protocols

Protocol: Testing the pH Stability of a this compound-Based Substrate

This protocol allows you to determine if your R110-based substrate is stable in your chosen assay buffer and to assess the optimal pH for your enzyme.

Materials:

  • This compound-based substrate stock solution (in anhydrous DMSO).

  • A series of buffers covering a range of pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-9).

  • Purified enzyme stock solution.

  • Black, flat-bottom 96-well microplate.

  • Fluorescence microplate reader with filters for R110 (Ex/Em: ~498/521 nm).

Procedure:

  • Prepare Buffers: Make a set of at least 5-7 different buffers spanning your pH range of interest.

  • Prepare Substrate Dilutions: For each pH buffer, prepare two sets of wells. Just before the experiment, dilute the R110 substrate stock solution into each buffer to the final desired assay concentration.

    • Set 1 (No Enzyme Control): Add the diluted substrate to wells containing only the corresponding pH buffer.

    • Set 2 (Enzyme Reaction): Add the diluted substrate to wells containing the corresponding pH buffer.

  • Initiate Reaction: Add your enzyme to the wells in Set 2. Do not add enzyme to Set 1.

  • Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C), protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity at regular time intervals (e.g., every 5 minutes for 1 hour) using the microplate reader.

  • Analyze Data:

    • Substrate Stability: In Set 1, a significant increase in fluorescence over time at a particular pH indicates spontaneous hydrolysis of the substrate.[6]

    • Enzyme pH Optimum: In Set 2, subtract the background fluorescence from Set 1 at each corresponding time point and pH. Plot the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) against pH. The peak of this curve represents the optimal pH for your enzyme under these conditions.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffers Prepare Buffers (Range of pH values) prep_substrate Dilute Substrate in Each Buffer prep_buffers->prep_substrate prep_plate Aliquot into 96-Well Plate (Set 1: No Enzyme, Set 2: With Enzyme) prep_substrate->prep_plate add_enzyme Initiate Reaction in Set 2 prep_plate->add_enzyme incubate Incubate at Optimal Temperature (Protect from Light) add_enzyme->incubate measure Measure Fluorescence Over Time (Ex/Em ~498/521 nm) incubate->measure analyze_stability Analyze Set 1 for Substrate Stability (Hydrolysis) measure->analyze_stability analyze_activity Analyze Set 2 for Enzyme Activity vs. pH measure->analyze_activity plot_data Plot Reaction Rate vs. pH to Find Optimum analyze_stability->plot_data analyze_activity->plot_data

Caption: Experimental workflow for determining enzyme pH optimum.

References

Validation & Comparative

Rhodamine 110 vs. Fluorescein: A Comparative Guide for Enhanced Sensitivity in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize enzyme assays, the choice of fluorophore is a critical determinant of assay sensitivity and reliability. This guide provides an in-depth, objective comparison of two widely used fluorescent dyes, Rhodamine 110 and fluorescein (B123965), supported by experimental data and detailed protocols.

In the realm of fluorescence-based enzyme assays, both this compound and fluorescein have been instrumental. These assays typically employ a non-fluorescent substrate that, upon enzymatic cleavage, releases the highly fluorescent dye. The resulting fluorescence intensity is directly proportional to enzyme activity. While both dyes offer the fundamental principle of fluorescence for detection, their intrinsic photophysical and chemical properties lead to significant differences in performance, particularly concerning sensitivity. This guide will delve into these differences to inform the selection of the optimal fluorophore for specific research needs.

Key Performance Metrics: A Head-to-Head Comparison

A quantitative comparison of the key photophysical properties of this compound and fluorescein reveals the basis for their differential performance in enzyme assays.

PropertyThis compoundFluoresceinReferences
Excitation Max (nm) ~499~490[1],[2]
Emission Max (nm) ~521~515[1],[3]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) >75,000~70,000,[4]
Fluorescence Quantum Yield (Φf) ~0.80 - 0.90~0.93[5],[4]
Photobleaching Quantum Yield (Φb) Lower (more photostable)~3-5 x 10⁻⁵[4],[6]
pH Sensitivity Insensitive in physiological range (pH 4-9)Sensitive (pKa ~6.4), fluorescence decreases significantly below pH 7

Key Takeaways from the Data:

  • Spectral Properties: Both dyes have similar excitation and emission spectra, making them compatible with standard fluorescein filter sets.

  • Brightness: While fluorescein boasts a slightly higher quantum yield, this compound's high molar extinction coefficient contributes to its exceptional brightness.

  • Photostability: this compound exhibits significantly greater photostability, meaning it is less prone to irreversible fading upon exposure to light. This is a crucial advantage for assays requiring long incubation times or repeated measurements.

  • pH Sensitivity: The fluorescence of this compound is stable over a broad physiological pH range, whereas fluorescein's fluorescence is highly pH-dependent. This makes this compound a more robust choice for assays where pH may fluctuate.

Signaling Pathways and Experimental Workflows

To visualize the principles and practical steps of enzyme assays using these fluorophores, the following diagrams are provided.

Signaling Pathway: Apoptotic Caspase-3/7 Activation

This diagram illustrates the signaling cascade leading to the activation of executioner caspases-3 and -7, a key process in apoptosis often studied using this compound-based substrates.

cluster_0 Apoptotic Stimuli (Intrinsic/Extrinsic) cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Substrate Cleavage & Signal Generation Stimuli Apoptotic Stimuli Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimuli->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases Activation Substrate Non-fluorescent This compound Substrate ((Z-DEVD)₂-R110) Executioner_Caspases->Substrate Cleavage Product Fluorescent This compound Substrate->Product Release

Apoptotic signaling leading to caspase activation.
Experimental Workflow: Caspase-3/7 Assay using Z-DEVD-R110

This diagram outlines the key steps in a typical caspase-3/7 activity assay using a this compound-based substrate.

cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Incubation & Detection Cell_Culture 1. Culture and treat cells to induce apoptosis Cell_Lysis 2. Lyse cells to release caspase enzymes Cell_Culture->Cell_Lysis Add_Lysate 3. Add cell lysate to microplate wells Cell_Lysis->Add_Lysate Add_Substrate 4. Add Z-DEVD-R110 substrate solution Add_Lysate->Add_Substrate Incubate 5. Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence 6. Measure fluorescence (Ex/Em = 499/521 nm) Incubate->Read_Fluorescence

Workflow for a caspase-3/7 activity assay.
Experimental Workflow: β-Galactosidase Assay using FDG

This diagram illustrates the general workflow for a β-galactosidase reporter gene assay using a fluorescein-based substrate.

cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Incubation & Detection Cell_Culture 1. Culture and transfect cells with LacZ reporter gene Cell_Lysis 2. Lyse cells to release β-galactosidase Cell_Culture->Cell_Lysis Add_Lysate 3. Add cell lysate to microplate wells Cell_Lysis->Add_Lysate Add_Substrate 4. Add FDG substrate solution Add_Lysate->Add_Substrate Incubate 5. Incubate at 37°C Add_Substrate->Incubate Add_Stop_Solution 6. Add stop solution (optional) Incubate->Add_Stop_Solution Read_Fluorescence 7. Measure fluorescence (Ex/Em = 490/525 nm) Add_Stop_Solution->Read_Fluorescence

Workflow for a β-galactosidase reporter assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the application of these fluorophores in the laboratory.

Protocol 1: Caspase-3/7 Activity Assay Using Z-DEVD-R110 (this compound-based)

This protocol is adapted for a 96-well microplate format and is suitable for measuring caspase-3 and -7 activity in cell lysates.[1]

Materials:

  • Cells of interest cultured and treated to induce apoptosis.

  • Chilled phosphate-buffered saline (PBS).

  • Chilled cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100).

  • (Z-DEVD)₂-R110 substrate stock solution (e.g., 2 mM in DMSO).

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).

  • Black, clear-bottom 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your cell culture using the desired method.

    • For adherent cells, scrape and collect them in cold PBS. For suspension cells, pellet by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in chilled lysis buffer at a concentration of 1-5 x 10⁶ cells/mL.

    • Incubate the cell suspension on ice for 10-15 minutes, vortexing intermittently.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (cytosolic extract) for the assay.[1]

  • Assay Protocol:

    • Add 50 µL of cell lysate to each well of a black, clear-bottom 96-well microplate.

    • Include wells for a negative control (lysis buffer only) and positive controls (lysates from cells known to be apoptotic or purified active caspase-3).

    • Prepare a 2X working solution of the (Z-DEVD)₂-R110 substrate in the caspase assay buffer (e.g., 20 µM for a final concentration of 10 µM).

    • Add 50 µL of the 2X substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 499 nm and emission at approximately 521 nm.[1][7]

    • Subtract the fluorescence reading of the negative control from all experimental readings to correct for background.

Protocol 2: β-Galactosidase Reporter Gene Assay Using Fluorescein di-β-D-galactopyranoside (FDG)

This protocol is designed for measuring β-galactosidase activity in transfected cells in a 96-well format.[8]

Materials:

  • Cells transfected with a LacZ reporter gene.

  • Phosphate-buffered saline (PBS).

  • Lysis Buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100).

  • Fluorescein di-β-D-galactopyranoside (FDG) stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer (e.g., 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0).

  • Stop Solution (e.g., 1 M sodium carbonate).

  • White or black 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Cell Lysate Preparation:

    • Aspirate the growth medium from the transfected cells.

    • Wash the cells once with PBS.

    • Add 50 µL of Lysis Buffer to each well and incubate at room temperature for 10 minutes to lyse the cells.[8]

  • Assay Protocol:

    • Transfer 50 µL of the cell lysate to the corresponding well of a 96-well plate.

    • Prepare the FDG working solution by diluting the FDG stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

    • Add 50 µL of the FDG working solution to each well.

    • Incubate the plate at 37°C for 30 minutes to 4 hours, depending on the level of β-galactosidase expression. Protect the plate from light.[8]

    • (Optional) Add 50 µL of Stop Solution to each well to terminate the reaction.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 490 nm and emission at approximately 525 nm.[8]

    • Include appropriate controls, such as lysates from non-transfected cells, to determine background fluorescence.

Conclusion: Choosing the Right Fluorophore for Optimal Sensitivity

Both this compound and fluorescein are valuable tools for fluorescence-based enzyme assays. However, for applications demanding the highest sensitivity, photostability, and reliability, This compound emerges as the superior choice.

The key advantages of this compound include:

  • Greater Photostability: Its resistance to photobleaching ensures a more stable signal over time, which is critical for kinetic studies and high-throughput screening.

  • pH Insensitivity: this compound's consistent fluorescence in the physiological pH range minimizes variability and enhances the robustness of the assay.

  • High Molar Extinction Coefficient: This contributes to its overall brightness and the high signal-to-noise ratio observed in assays.

While fluorescein remains a viable and cost-effective option for certain applications, researchers and drug development professionals aiming for the most sensitive and reproducible enzyme assays will find this compound-based substrates to be a more advantageous platform. The selection of the appropriate fluorophore, guided by the data and protocols presented in this guide, is a crucial step toward achieving high-quality, reliable, and impactful research outcomes.

References

A Comparative Guide to the Photostability of Rhodamine 110 and Alexa Fluor 488 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence microscopy, the selection of a robust fluorescent probe is critical for generating high-quality, reproducible data. Photostability, the ability of a fluorophore to resist photochemical degradation and maintain its fluorescence emission upon exposure to excitation light, is a paramount consideration. This guide provides an objective comparison of two widely used green-emitting fluorophores: Rhodamine 110 and Alexa Fluor 488.

Both this compound and Alexa Fluor 488 are known for their exceptional brightness and photostability, significantly outperforming older green dyes like fluorescein (B123965) isothiocyanate (FITC).[1] Carboxythis compound, also known as Rhodamine Green, is a derivative of this compound and is recognized for its high photostability and fluorescence intensity that is insensitive to pH changes between 4 and 9.[1] It is also described as the non-sulfonated analog to Alexa Fluor 488, suggesting comparable performance characteristics.[1]

Quantitative Photostability Comparison
FeatureAlexa Fluor 488Dichlorothis compound (DR110)Fluorescein Isothiocyanate (FITC)
Brightness HighMedium to HighMedium
Photobleaching Negligible in 9 minutesSlight in 9 minutesVisible in 4 minutes
Background NoNoVisible

Data adapted from a comparative study of antibody-dye conjugates in microscopic assays.[2]

These findings highlight the superior photostability of both the Alexa Fluor and Rhodamine families of dyes for imaging applications that necessitate prolonged or repeated exposure to excitation light.[1]

Photobleaching Mechanism

The photobleaching of fluorescent dyes like this compound and Alexa Fluor 488 generally occurs from the excited triplet state. After a fluorophore absorbs a photon and is raised to an excited singlet state, it can return to the ground state by emitting a photon (fluorescence). However, it can also undergo a process called intersystem crossing to a long-lived triplet state. In this triplet state, the fluorophore is more susceptible to chemical reactions, particularly with molecular oxygen, which can lead to the formation of reactive oxygen species (ROS). These ROS can then irreversibly damage the fluorophore, rendering it non-fluorescent.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (ROS formation)

Caption: A simplified Jablonski diagram illustrating the general pathway of fluorophore photobleaching.

Experimental Protocols

Protocol for Comparing Fluorophore Photostability in Microscopy

This protocol outlines a standardized methodology for quantifying and comparing the photostability of fluorophores such as this compound and Alexa Fluor 488 in a microscopy setting.

Objective: To measure and compare the rate of photobleaching of different fluorophores under continuous illumination.

Materials:

  • Fluorescence microscope (confocal or widefield)

  • Stable light source (e.g., laser or LED)

  • High-sensitivity camera (e.g., sCMOS or EMCCD)

  • Objective lens with appropriate magnification and numerical aperture

  • Microscope slides and coverslips

  • Samples labeled with this compound and Alexa Fluor 488 (e.g., fixed cells, beads, or purified proteins)

  • Mounting medium (without antifade reagents for direct photostability comparison)

  • Image analysis software (e.g., Fiji/ImageJ)

Methodology:

  • Sample Preparation:

    • Prepare identical samples stained with this compound and Alexa Fluor 488. Ensure consistent labeling concentrations and conditions.

    • Mount the samples on microscope slides using a mounting medium without any antifade components.

  • Microscope Setup:

    • Select the appropriate excitation laser line and emission filter for the fluorophore being tested (e.g., 488 nm excitation).

    • Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid photobleaching. Crucially, maintain the exact same illumination intensity for all samples being compared.

    • Choose a suitable objective and ensure the microscope is correctly focused.

  • Image Acquisition:

    • Select a region of interest (ROI) with a representative and uniform fluorescence signal.

    • Acquire a time-lapse series of images of the ROI under continuous illumination.

    • Set a consistent time interval and total acquisition duration for all samples. The duration should be sufficient to observe a significant decrease in fluorescence intensity for at least one of the dyes.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the mean intensity of a background region (an area without any fluorescent signal) and subtract this value from the ROI intensity for each time point to correct for background noise.

    • Normalize the fluorescence intensity for each time point to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • From the resulting photobleaching curve, determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Identical Samples (this compound & Alexa Fluor 488) prep2 Mount on Slides prep1->prep2 acq1 Set Consistent Microscope Parameters prep2->acq1 acq2 Select Region of Interest (ROI) acq1->acq2 acq3 Acquire Time-Lapse Images (Continuous Illumination) acq2->acq3 an1 Measure Mean Fluorescence Intensity acq3->an1 an2 Background Correction an1->an2 an3 Normalize Intensity an2->an3 an4 Plot Photobleaching Curve an3->an4 an5 Determine Photobleaching Half-Life (t½) an4->an5

Caption: A flowchart outlining the experimental workflow for comparing the photostability of fluorescent dyes.

References

A Head-to-Head Comparison of Fluorogenic Protease Substrates: Rhodamine 110 vs. Coumarin-Based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is paramount for the sensitive and accurate quantification of protease activity. This guide provides an objective comparison of two major classes of fluorogenic protease substrates: those based on Rhodamine 110 and those derived from coumarin (B35378), such as 7-amino-4-methylcoumarin (B1665955) (AMC). This comparison is supported by experimental data on their performance, detailed experimental protocols, and visualizations of their activation mechanisms and experimental workflows.

Executive Summary

This compound-based substrates generally offer significantly higher sensitivity—reportedly up to 300-fold greater than AMC-based counterparts—primarily due to the superior photophysical properties of the this compound fluorophore.[1][2][3][4] Their longer excitation and emission wavelengths also minimize interference from autofluorescence in biological samples and colored compounds in screening libraries.[3][5] However, the kinetic analysis of traditional symmetric this compound substrates can be complex. Coumarin-based substrates, while less sensitive, are well-established, and their simpler cleavage mechanism provides straightforward kinetic data. The choice between these two powerful tools ultimately depends on the specific requirements of the assay, including the need for high sensitivity, the potential for interfering compounds, and the desired simplicity of kinetic analysis.

Performance Comparison: this compound vs. Coumarin

The decision to use a this compound or coumarin-based substrate hinges on several key performance indicators. Below is a summary of their spectral properties, relative sensitivity, and other important considerations.

FeatureThis compound-Based SubstratesCoumarin-Based Substrates (e.g., AMC)
Typical Excitation Wavelength ~492-500 nm[2][3]~354-380 nm[3][5]
Typical Emission Wavelength ~521-529 nm[2][3]~435-460 nm[3][5]
Relative Sensitivity High (up to 300-fold > AMC)[1][2][4]Moderate
Quantum Yield HighModerate to Low[6]
Photostability Generally GoodModerate
pH Sensitivity Fluorescence is stable from pH 3-9[7]Can be pH-dependent
Interference Less interference from colored compounds and autofluorescence[3][5]More susceptible to interference from UV-absorbing compounds[5]
Kinetic Complexity Can be complex with symmetric (bis-amide) substrates; simplified with asymmetric substrates.[8]Generally straightforward

Enzyme Kinetics

The catalytic efficiency (kcat/Km) of a protease for a given substrate is a critical measure of its specificity and reactivity.[9] Below is a compilation of kinetic data for various proteases with both this compound and AMC-based substrates. It is important to note that these values can vary depending on the specific peptide sequence, assay conditions, and the form of the substrate (symmetric vs. asymmetric for this compound).

ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
USP2 (catalytic domain) Ubiquitin-Rhodamine110-glycine1.5[10][11]0.53[10][11]3.5 x 10⁵[10][11]
UCH-L3 Ubiquitin-Rhodamine110-glycine0.034[10][11]4.72[10][11]1.4 x 10⁸[10][11]
Trypsin (Z-Ala-Ala-Arg)₂-R1101.8[12]0.25[12]1.4 x 10⁵[12]
Chymotrypsin (Z-Ala-Ala-Phe)₂-R1102.5[12]0.18[12]7.2 x 10⁴[12]
Elastase (Z-Ala-Ala-Val)₂-R1103.2[12]0.12[12]3.8 x 10⁴[12]
Cathepsin B Z-Phe-Arg-AMC120[9]1.5[9]1.25 x 10⁴[9]
Cathepsin L Z-Phe-Arg-AMC5[9]2.5[9]5.0 x 10⁵[9]
Engineered RAS-specific subtilisin QEEYSAM-AMC--2.44 x 10⁷ - 3.32 x 10⁸[13]

Signaling Pathways and Mechanism of Action

The fundamental principle behind both this compound and coumarin-based protease substrates is the enzymatic cleavage of an amide bond, which liberates the fluorophore from a quenched state.

Coumarin-Based Substrate Activation

In their uncleaved form, coumarin-based substrates, such as peptide-AMCs, are non-fluorescent. Proteolytic cleavage of the amide bond between the peptide and the AMC moiety releases the highly fluorescent 7-amino-4-methylcoumarin.

Coumarin_Activation Substrate Peptide-AMC (Non-fluorescent) Product Free AMC (Fluorescent) Substrate->Product Cleavage Protease Protease Protease->Substrate Peptide Cleaved Peptide

Activation of a coumarin-based substrate.
This compound-Based Substrate Activation

Symmetric this compound substrates consist of two identical peptide sequences linked to the amino groups of the fluorophore, effectively quenching its fluorescence.[2] Enzymatic cleavage is a two-step process: the first cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the even more fluorescent this compound.[2] Asymmetric substrates have one side blocked, leading to a single cleavage event and simpler kinetics.[2]

Rhodamine_Activation Bisamide (Peptide)₂-R110 (Non-fluorescent) Monoamide Peptide-R110 (Fluorescent) Bisamide->Monoamide First Cleavage R110 Free R110 (Highly Fluorescent) Monoamide->R110 Second Cleavage Protease1 Protease Protease1->Bisamide Protease2 Protease Protease2->Monoamide

Two-step activation of a symmetric this compound substrate.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are generalized experimental protocols for protease assays using coumarin and this compound-based substrates.

General Protocol for AMC-Based Protease Assay

This protocol provides a framework for measuring protease activity using a peptide-AMC substrate.

Materials:

  • Purified protease or cell lysate containing the protease of interest.

  • AMC-conjugated peptide substrate (e.g., Z-Phe-Arg-AMC).

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme).

  • 96-well black microplate.

  • Fluorescence microplate reader.

  • AMC standard for calibration.

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer appropriate for the protease being studied.

    • Dilute the purified enzyme or cell lysate to the desired concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.

    • Prepare a stock solution of the AMC-substrate in DMSO and dilute it to the desired working concentration in Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the diluted enzyme solution.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

    • Prepare a standard curve using known concentrations of free AMC in Assay Buffer.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the AMC-substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature (e.g., 37°C).

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[1]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[9]

    • Convert the fluorescence units to the concentration of product formed using the AMC standard curve.

    • For kinetic parameter determination, plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation.[9]

General Protocol for this compound-Based Protease Assay

This protocol outlines the measurement of protease activity using a this compound-based substrate.

Materials:

  • Purified protease or cell lysate.

  • This compound-based peptide substrate (e.g., (Z-Ala-Ala-Arg)₂-R110).

  • Assay Buffer (e.g., 10 mM Tris or HEPES, pH 7.5).[7]

  • 96-well black microplate.

  • Fluorescence microplate reader.

  • This compound standard for calibration.

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer.

    • Dilute the enzyme or cell lysate in the Assay Buffer.

    • Prepare a stock solution of the this compound substrate in DMSO or DMF and dilute to the final working concentration in Assay Buffer just before use.[7]

  • Assay Setup:

    • Add the diluted enzyme to the wells of a 96-well black microplate.

    • Prepare a standard curve with known concentrations of free this compound.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate solution to the wells.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at approximately 498 nm and emission at approximately 521 nm.[7]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

    • For symmetric bis-amide substrates, it is important to ensure that less than 15% of the substrate is hydrolyzed to maintain a linear relationship between fluorescence and product formation, as the cleavage follows a two-step reaction.[7] Asymmetric this compound substrates simplify kinetics by undergoing a single cleavage event.

Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a protease activity assay using fluorogenic substrates.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Prep_Buffer Prepare Assay Buffer Prep_Enzyme Prepare Enzyme Solution Prep_Buffer->Prep_Enzyme Prep_Substrate Prepare Substrate Solution Prep_Buffer->Prep_Substrate Add_Enzyme Add Enzyme to Microplate Prep_Enzyme->Add_Enzyme Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Prep_Standard Prepare Fluorophore Standard Curve Calc_Velocity Calculate Initial Velocity (V₀) Prep_Standard->Calc_Velocity Add_Enzyme->Add_Substrate Incubate Incubate at Optimal Temperature Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Kinetically Incubate->Measure_Fluorescence Measure_Fluorescence->Calc_Velocity Analyze_Data Determine Kinetic Parameters (Km, kcat) Calc_Velocity->Analyze_Data

A generalized experimental workflow for protease activity assays.

Conclusion

References

A Researcher's Guide to Validating Caspase Assay Data from Rhodamine 110 Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Principles of Detection: Rhodamine 110 and Beyond

Caspase activity is most commonly measured by detecting the cleavage of a specific peptide substrate. For executioner caspases like caspase-3 and -7, the preferred recognition sequence is Asp-Glu-Val-Asp (DEVD).

Fluorometric Assays (this compound): These assays utilize a non-fluorescent bisamide derivative of this compound, (Z-DEVD)₂-R110. In the presence of active caspase-3 or -7, the substrate is cleaved in a two-step process. First, one DEVD peptide is removed, yielding a fluorescent monoamide intermediate. Subsequent cleavage of the second DEVD peptide releases the highly fluorescent R110 molecule.[1][2] The resulting fluorescence intensity, typically measured at an excitation maximum of ~499 nm and an emission maximum of ~521 nm, is directly proportional to the caspase activity in the sample.[3]

Alternative Methods:

  • Colorimetric Assays: These assays employ a DEVD peptide conjugated to a chromophore, p-nitroanilide (pNA). Cleavage by active caspase-3 releases pNA, which produces a yellow color that can be quantified by measuring its absorbance at 400-405 nm.[4]

  • Bioluminescent Assays: A prominent example is the Caspase-Glo® 3/7 assay. This method uses a proluminescent caspase-3/7 substrate containing the DEVD sequence. When cleaved by active caspases, it releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[3] This signal is proportional to the amount of caspase activity.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a sandwich immunoassay that uses a capture antibody specific for the cleaved, active form of a caspase (e.g., caspase-3). A second, detection antibody, typically conjugated to an enzyme like horseradish peroxidase (HRP), binds to the captured active caspase. The addition of an HRP substrate results in a colorimetric signal that is proportional to the amount of active caspase-3.[4]

Performance Comparison of Caspase Assays

The choice of assay is dictated by the specific experimental needs, including sensitivity, sample type, and throughput requirements. Fluorometric and bioluminescent assays generally offer higher sensitivity compared to colorimetric methods.[4]

Assay Type Principle Typical Substrate Detection Sensitivity Advantages Disadvantages
Fluorometric (this compound) Enzymatic cleavage releases fluorescent R110(Z-DEVD)₂-R110Fluorescence (Ex/Em ~499/521 nm)HighHigh sensitivity, suitable for HTSPotential for compound interference (autofluorescence), requires fluorometer
Colorimetric Enzymatic cleavage releases chromophore pNADEVD-pNAAbsorbance (400-405 nm)ModerateCost-effective, simple, requires standard spectrophotometerLower sensitivity compared to fluorescent and luminescent assays
Bioluminescent Enzymatic cleavage releases a luciferase substrateProluminescent DEVD substrateLuminescenceVery HighHighest sensitivity, low background, excellent for HTSHigher cost, requires a luminometer
ELISA Antibody-based detection of active caspaseN/AAbsorbance (colorimetric)HighHighly specific for the active form of a particular caspaseMore complex workflow, less amenable to real-time kinetics

Table 1: Comparison of Common Caspase-3/7 Assay Methods.

Quantitative Data Summary

A critical aspect of assay validation is understanding the relative performance in terms of signal-to-noise ratio, which provides a more informative measure of sensitivity than a simple signal-to-background ratio.

Parameter Bioluminescent Assay (Caspase-Glo® 3/7) Fluorometric Assay (Apo-ONE® with R110) Notes
Signal in Untreated Cells (Relative Units) High (clearly distinguished from no-cell control)Low (slightly above no-cell control)The high sensitivity of the luminescent assay allows for the detection of basal caspase activity in untreated cells.[5]
Signal-to-Noise Ratio (Treated vs. No-Cell) HighModerateA higher signal-to-noise ratio indicates greater sensitivity and a better ability to distinguish a true signal from background variability.[5]
Limit of Detection LowerHigherThe limit of detection can be defined as the amount of caspase activity that gives a signal-to-noise ratio of 3.[5]

Table 2: Illustrative Quantitative Comparison of Bioluminescent and Fluorometric Caspase Assays. Data is based on the principles described in Promega's technical literature comparing their Caspase-Glo™ and Apo-ONE® assays.[5]

Experimental Protocols

Detailed and consistent protocols are the foundation of reproducible and valid data.

Protocol 1: this compound-Based Caspase-3/7 Assay in Cell Lysates

This protocol is adapted for a 96-well microplate format.

A. Sample Preparation:

  • Induce apoptosis in your cell culture according to your experimental design. Include an untreated cell population as a negative control.

  • For adherent cells, scrape and collect them. For suspension cells, pellet by centrifugation.

  • Wash the cells once with cold, serum-free medium.

  • Resuspend the cell pellet in a chilled lysis buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Incubate the cell suspension on ice for 10-15 minutes, vortexing intermittently.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the cytosolic extract, for the assay.

B. Assay Procedure:

  • Add 50 µL of cell lysate to each well of a black, clear-bottom 96-well microplate. Include wells for a negative control (lysis buffer only) and a positive control (lysates from cells known to be apoptotic or purified active caspase-3).

  • Prepare a 2X working solution of the (Z-DEVD)₂-R110 substrate in the assay buffer (e.g., 20 µM for a final concentration of 10 µM).

  • Add 50 µL of the 2X substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

  • Measure the fluorescence using a microplate reader with excitation at ~499 nm and emission at ~521 nm.

C. Data Analysis:

  • Background Subtraction: Subtract the fluorescence reading of the negative control (buffer + substrate) from all experimental readings.

  • (Optional) R110 Standard Curve: To quantify the amount of released R110, generate a standard curve by preparing serial dilutions of a known concentration of R110 standard. Plot the fluorescence intensity of the standards versus their concentrations.

  • Calculate Caspase Activity: Use the standard curve to determine the concentration of R110 in the experimental samples. Caspase activity can be expressed as the amount of R110 produced per unit of time per amount of protein in the lysate.

Protocol 2: Colorimetric Caspase-3 Assay (DEVD-pNA)

A. Sample Preparation:

  • Prepare cell lysates as described in Protocol 1 (A).

B. Assay Procedure:

  • Add 50 µL of cell lysate to each well of a clear, flat-bottom 96-well plate.

  • Prepare a 2X Reaction Buffer containing 10 mM DTT.[6]

  • Add 50 µL of the 2X Reaction Buffer to each well.

  • Add 5 µL of the DEVD-pNA substrate (typically 4 mM stock, for a final concentration of 200 µM) to each well.[6]

  • Incubate the plate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm using a microplate reader.[2]

Protocol 3: Bioluminescent Caspase-3/7 Assay (Caspase-Glo® 3/7)

This is a homogeneous, "add-mix-measure" assay.

A. Assay Procedure:

  • Culture cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Induce apoptosis as required.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.

  • Mix the contents on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1 to 3 hours.[3]

  • Measure the luminescence using a plate-reading luminometer.

Mandatory Visualizations

Signaling Pathway

Caspase Activation Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 cleaves Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 cleaves Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis executes

Caption: Intrinsic and extrinsic pathways leading to caspase-3/7 activation and apoptosis.

Experimental Workflow

R110 Caspase Assay Workflow A 1. Induce Apoptosis in Cell Culture (Include Untreated Control) B 2. Harvest and Lyse Cells on Ice A->B C 3. Centrifuge to Pellet Debris B->C D 4. Collect Supernatant (Cytosolic Extract) C->D E 5. Add Lysate to 96-Well Plate D->E F 6. Add (Z-DEVD)2-R110 Substrate E->F G 7. Incubate at 37°C (Protected from Light) F->G H 8. Read Fluorescence (Ex/Em ~499/521 nm) G->H I 9. Analyze Data (Background Subtraction, Standard Curve) H->I Data Validation Logic Start Start: Caspase Activity Measured CheckControls Are Controls Behaving as Expected? (Positive, Negative, No-Cell) Start->CheckControls Troubleshoot Troubleshoot Assay: - Reagent Integrity - Cell Health - Instrument Settings CheckControls->Troubleshoot No CheckInhibitor Is Signal Reduced by Specific Caspase Inhibitor (e.g., Ac-DEVD-CHO)? CheckControls->CheckInhibitor Yes Troubleshoot->Start Re-run NonSpecificSignal Potential Non-Specific Protease Activity or Artifact CheckInhibitor->NonSpecificSignal No ConfirmMethod Confirm with an Orthogonal Method? (e.g., Western Blot for Cleaved Caspase-3, ELISA) CheckInhibitor->ConfirmMethod Yes NonSpecificSignal->Troubleshoot DataInconsistent Data Inconsistent. Re-evaluate Experiment. ConfirmMethod->DataInconsistent No, Not Confirmed DataValidated Data Validated ConfirmMethod->DataValidated Yes, Confirmed DataInconsistent->Start Re-evaluate

References

A Researcher's Guide to Utilizing Rhodamine 110 as a Certified Reference Standard for Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of high-throughput screening, enzyme kinetics, and cellular imaging, the accuracy and reproducibility of fluorescence-based assays are paramount. The use of a reliable certified reference standard is crucial for calibrating instrumentation, comparing results across different experiments and laboratories, and ensuring the overall quality of experimental data. Rhodamine 110, a highly fluorescent and photostable xanthene dye, has emerged as a valuable certified reference standard for fluorescence intensity. This guide provides an objective comparison of this compound with other common fluorescence standards, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Quantitative Comparison of Fluorescence Standards

The selection of an appropriate fluorescence standard depends on several key photophysical parameters. The following table summarizes the performance of this compound against common alternatives: Fluorescein (B123965), Quinine Sulfate, and Alexa Fluor 488.

PropertyThis compoundFluoresceinQuinine SulfateAlexa Fluor 488
Excitation Max (λex) ~496-500 nm[1][2]~494 nm~350 nm~495 nm[3]
Emission Max (λem) ~520-522 nm[1][2]~518-525 nm[3]~450 nm~519 nm[3]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹[2]~70,000 cm⁻¹M⁻¹~11,500 cm⁻¹M⁻¹~71,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φf) ~0.88-0.90~0.92-0.95~0.55~0.92[3][4]
Photostability HighLow[3]HighVery High[3]
pH Sensitivity Low (stable between pH 4-9)High (fluorescence is pH-dependent)LowLow (pH-insensitive over a wide range)
Solubility Soluble in DMSO and methanol.[1]Soluble in ethanol, methanol, and sulfuric acid.Soluble in sulfuric acid.Soluble in aqueous buffers.

Note: The photophysical properties of fluorophores can be influenced by the solvent, pH, and temperature. The data presented here are for comparative purposes and may vary depending on the specific experimental conditions.

Key Considerations for Selecting a Fluorescence Standard

  • This compound offers a compelling balance of high fluorescence quantum yield, good photostability, and low pH sensitivity, making it an excellent choice for a wide range of applications, particularly as a reference for its enzyme-substrate derivatives.

  • Fluorescein is a widely used and cost-effective standard, but its fluorescence is highly dependent on pH and it is prone to photobleaching, which can limit its use in long-term imaging experiments.[3]

  • Quinine Sulfate is a classic fluorescence standard with high photostability, but its excitation in the UV range and lower quantum yield compared to rhodamines and fluorescein may not be suitable for all applications.

  • Alexa Fluor 488 is a modern, high-performance dye with exceptional brightness and photostability, often considered the gold standard.[3][4] However, it is also a more expensive alternative.

Experimental Protocols

General Protocol for Generating a Fluorescence Standard Curve

This protocol outlines the steps to create a standard curve for a fluorescent dye using a microplate reader. This is essential for converting arbitrary fluorescence units (AFU) to a concentration.

Materials:

  • Certified reference standard of the chosen fluorophore (e.g., this compound)

  • Appropriate solvent (e.g., DMSO for this compound, 1x PBS for Fluorescein and Alexa Fluor 488, 0.1 M H₂SO₄ for Quinine Sulfate)

  • 96-well black, clear-bottom microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution: Accurately weigh the certified reference standard and dissolve it in the appropriate solvent to create a concentrated stock solution (e.g., 1 mM).

  • Prepare a working solution: Dilute the stock solution to a suitable starting concentration for your serial dilution (e.g., 10 µM).

  • Perform serial dilutions:

    • Add 200 µL of the working solution to the first well of a column in the 96-well plate.

    • Add 100 µL of the appropriate solvent to the remaining wells in that column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process down the column.

    • Include a blank well containing only the solvent.

  • Measure fluorescence:

    • Place the microplate in the plate reader.

    • Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other measurements.

    • Plot the background-subtracted fluorescence intensity (AFU) against the known concentration of the fluorophore.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), which can be used to determine the concentration of unknown samples.

Protocol for a Protease Activity Assay Using a this compound-Based Substrate

This protocol describes a typical enzyme kinetics experiment using a fluorogenic substrate that releases this compound upon cleavage.

Materials:

  • Protease of interest

  • This compound-based fluorogenic substrate (e.g., (Z-Arg)₂-R110)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)

  • This compound certified reference standard

  • 96-well black, clear-bottom microplate

  • Microplate reader with kinetic fluorescence reading capabilities

Procedure:

  • Prepare a this compound standard curve: Follow the "General Protocol for Generating a Fluorescence Standard Curve" to create a standard curve for this compound. This will be used to convert the fluorescence signal from the assay into the concentration of the product (this compound).

  • Prepare reagents:

    • Dissolve the protease and the fluorogenic substrate in the assay buffer to the desired concentrations.

  • Set up the enzyme reaction:

    • In the microplate, add the assay buffer and the substrate solution.

    • Initiate the reaction by adding the protease solution to the wells.

    • Include control wells with no enzyme (substrate only) and no substrate (enzyme only).

  • Measure fluorescence over time:

    • Immediately place the plate in the microplate reader, pre-set to the appropriate temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) using the excitation and emission wavelengths for this compound.

  • Data Analysis:

    • For each reaction, plot fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Using the standard curve, convert the V₀ from AFU/min to moles of product/min.

    • Enzyme activity can then be calculated and used to determine kinetic parameters such as Kₘ and Vₘₐₓ.

Mandatory Visualizations

Experimental Workflow for Fluorescence Calibration and Enzyme Assay

The following diagram illustrates the logical flow of using a certified reference standard to quantify enzyme activity.

G Workflow for Quantifying Protease Activity cluster_0 Standard Curve Generation cluster_1 Enzyme Activity Assay cluster_2 Data Analysis A Prepare this compound Certified Reference Standard Stock B Perform Serial Dilutions A->B C Measure Fluorescence (Plate Reader) B->C D Generate Standard Curve (Fluorescence vs. Concentration) C->D I Convert V₀ (AFU/min) to [Product]/min using Standard Curve D->I E Prepare Protease and This compound-based Substrate F Initiate Enzymatic Reaction E->F G Measure Fluorescence Kinetics (Plate Reader) F->G H Determine Initial Velocity (V₀) from Kinetic Data G->H H->I J Calculate Enzyme Activity I->J

Caption: Workflow for quantifying protease activity using a this compound standard.

Signaling Pathway: Protease-Mediated Signal Amplification

This diagram illustrates the principle of a protease-activated fluorogenic probe, where the cleavage of a substrate leads to a fluorescent signal.

G Principle of a Protease-Activated Fluorogenic Probe Protease Active Protease Substrate Non-Fluorescent This compound Substrate ((Peptide)₂-R110) Protease->Substrate Cleavage 1 Intermediate Fluorescent Mono-amide Intermediate (Peptide-R110) Protease->Intermediate Cleavage 2 Substrate->Intermediate Product Highly Fluorescent This compound Intermediate->Product Signal Fluorescence Signal (λem ~520 nm) Product->Signal Emission

Caption: Enzymatic cleavage of a this compound-based substrate.

References

A Head-to-Head Comparison: Cross-Validating Rhodamine 110 Fluorescence Assays with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of assay results is paramount. While fluorescence-based assays using probes like Rhodamine 110 are mainstays of high-throughput screening (HTS) for enzyme activity, their susceptibility to interference necessitates orthogonal validation. This guide provides an objective comparison of the widely used this compound fluorescence assay with the gold standard of analytical chemistry, mass spectrometry, offering a framework for cross-validation.

This comparison will focus on a common application: the measurement of caspase-3 activity, a key enzyme in apoptosis. The principles and workflows described, however, are broadly applicable to other enzyme assays utilizing this compound-based substrates.

The Principle of Detection: A Tale of Two Techniques

This compound-based assays for proteases like caspase-3 typically employ a non-fluorescent bis-amide substrate, such as (Ac-DEVD)₂-R110. Enzymatic cleavage of the peptide moieties releases the highly fluorescent this compound, leading to a measurable increase in fluorescence intensity that is proportional to enzyme activity.

Mass spectrometry, on the other hand, directly measures the mass-to-charge ratio (m/z) of molecules. In the context of a caspase-3 assay, it can be used to quantify the unreacted substrate, the intermediate mono-amide product, and the final product, this compound, providing a highly specific and direct measure of substrate turnover.

Quantitative Data Comparison: A Case for Cross-Validation

The following table summarizes key performance metrics for both this compound fluorescence assays and mass spectrometry in the context of enzyme activity assays. It is important to note that while fluorescence assays are excellent for initial high-throughput screening, mass spectrometry is often employed to validate hits and eliminate false positives.

ParameterThis compound Fluorescence AssayMass Spectrometry (LC-MS/MS)Key Considerations
Principle Indirect measurement of enzyme activity via fluorescence increase.Direct measurement of substrate, intermediate, and product masses.Mass spectrometry provides a more direct and unambiguous measure of the enzymatic reaction.
Throughput High (384-well and 1536-well plate compatible).Moderate to High (with modern rapid LC methods).Fluorescence assays are generally faster for large-scale primary screens.
Sensitivity High (nanomolar to picomolar range).Very High (picomolar to femtomolar range).Both methods offer excellent sensitivity, with mass spectrometry often having a lower limit of detection.
Specificity Prone to interference from fluorescent compounds, light scattering, and inner filter effects.Highly specific, based on the unique mass of the analyte.Mass spectrometry is the gold standard for specificity and is crucial for validating hits from fluorescence screens.
Quantitative Accuracy Good, but can be affected by interfering factors.Excellent, especially with the use of stable isotope-labeled internal standards.For precise quantitative analysis and kinetic studies, mass spectrometry is superior.
Cost per Sample Lower.Higher.The initial investment and operational costs for mass spectrometry are significantly higher.
Example Application Screening of compound libraries for caspase-3 inhibitors.Confirmation of hits, determination of IC50 values, and detailed kinetic analysis of inhibitors.A tiered approach, using fluorescence for primary screening and mass spectrometry for validation, is often the most efficient strategy.

A study by Maillard et al. highlighted the importance of such cross-validation. They observed that for certain caspase-2 inhibitors, the IC50 values obtained from a Rhodamine-based fluorescence assay were significantly different from those determined by a label-free LC/MS/MS method. This discrepancy was attributed to interference of the compounds with the fluorescent readout, underscoring the potential for misleading results if fluorescence data is not independently verified.

Experimental Protocols: A Step-by-Step Guide to Cross-Validation

Here, we provide detailed methodologies for a caspase-3 activity assay, outlining parallel workflows for analysis by both a this compound fluorescence assay and a confirmatory LC-MS/MS assay.

I. Caspase-3 Activity Assay: this compound Fluorescence Protocol

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, pH 7.4, with 10 mM DTT added fresh.

  • Caspase-3 Enzyme: Recombinant human caspase-3 diluted in assay buffer to the desired concentration (e.g., 10 nM).

  • Substrate: (Ac-DEVD)₂-R110 (bis-amide this compound substrate) stock solution in DMSO, diluted in assay buffer to a working concentration (e.g., 20 µM).

  • Inhibitor (for IC50 determination): Test compounds serially diluted in DMSO.

2. Assay Procedure (96-well plate format):

  • To each well, add 50 µL of assay buffer.

  • Add 1 µL of inhibitor solution (or DMSO for control).

  • Add 25 µL of caspase-3 enzyme solution.

  • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the (Ac-DEVD)₂-R110 substrate solution.

  • Immediately measure the fluorescence intensity (Excitation: 498 nm, Emission: 521 nm) at regular intervals (e.g., every 2 minutes for 30 minutes) using a fluorescence plate reader.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • For inhibitor studies, plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

II. Confirmatory Analysis: LC-MS/MS Protocol

1. Sample Preparation from the Assay Plate:

  • At the desired time point(s) (e.g., 30 minutes), quench the enzymatic reaction by adding an equal volume (100 µL) of ice-cold acetonitrile (B52724) containing an internal standard (e.g., Rhodamine B or a stable isotope-labeled version of this compound).

  • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the substrate, intermediate, and product (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example values, should be optimized):

      • (Ac-DEVD)₂-R110 (Substrate): Precursor ion m/z -> Product ion m/z

      • Ac-DEVD-R110 (Intermediate): Precursor ion m/z -> Product ion m/z

      • This compound (Product): Precursor ion m/z -> Product ion m/z

      • Internal Standard: Precursor ion m/z -> Product ion m/z

3. Data Analysis:

  • Integrate the peak areas for the substrate, intermediate, product, and internal standard.

  • Calculate the concentration of each analyte using a standard curve.

  • Determine the extent of substrate conversion and product formation.

  • For inhibitor studies, calculate the IC50 based on the reduction in product formation.

Visualizing the Workflow and Signaling Pathway

To better illustrate the concepts described, the following diagrams, generated using Graphviz, depict the caspase-3 signaling pathway leading to apoptosis and the experimental workflow for cross-validating the assay results.

signaling_pathway Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases (e.g., Caspase-8, -9) Initiator Caspases (e.g., Caspase-8, -9) Apoptotic Stimulus->Initiator Caspases (e.g., Caspase-8, -9) activates Effector Caspases (Caspase-3) Effector Caspases (Caspase-3) Initiator Caspases (e.g., Caspase-8, -9)->Effector Caspases (Caspase-3) activates Cleavage of Cellular Substrates Cleavage of Cellular Substrates Effector Caspases (Caspase-3)->Cleavage of Cellular Substrates executes Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis

Figure 1: Simplified Caspase-3 Signaling Pathway in Apoptosis.

experimental_workflow cluster_assay Enzymatic Assay cluster_fluorescence Fluorescence Detection cluster_ms Mass Spectrometry Validation Enzyme + Substrate + Inhibitor Enzyme + Substrate + Inhibitor Fluorescence Plate Reader Fluorescence Plate Reader Enzyme + Substrate + Inhibitor->Fluorescence Plate Reader Quench Reaction & Sample Prep Quench Reaction & Sample Prep Enzyme + Substrate + Inhibitor->Quench Reaction & Sample Prep Fluorescence Data Fluorescence Data Fluorescence Plate Reader->Fluorescence Data Compare Results Compare Results Fluorescence Data->Compare Results LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction & Sample Prep->LC-MS/MS Analysis Mass Spec Data Mass Spec Data LC-MS/MS Analysis->Mass Spec Data Mass Spec Data->Compare Results

Figure 2: Cross-Validation Workflow for this compound and Mass Spectrometry.

Conclusion: A Synergistic Approach to Reliable Data

A Head-to-Head Comparison of Green Fluorescent Probes: Rhodamine 110 vs. Fluorescein and BODIPY FL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that dictates the sensitivity, accuracy, and reliability of experimental data. This guide provides an objective, data-driven comparison of three widely used green fluorescent probes: Rhodamine 110, Fluorescein (B123965), and BODIPY™ FL, with a focus on their limit of detection (LOD) and other key performance characteristics.

In the realm of fluorescence-based assays, the ability to detect minute quantities of a target molecule is paramount. The limit of detection, a key metric of a probe's sensitivity, is influenced by several photophysical properties, including molar extinction coefficient, quantum yield, and photostability. This guide delves into these parameters to offer a comprehensive performance overview of this compound and its standing against two other popular green fluorescent probes.

Quantitative Performance Comparison

The selection of a fluorescent dye is often a trade-off between brightness, stability, and sensitivity to the experimental environment. The following table summarizes the key photophysical properties of this compound, Fluorescein, and BODIPY FL, providing a quantitative basis for comparison.

FeatureThis compoundFluoresceinBODIPY™ FL
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~80,000[1]~70,000 - 92,300[2]~80,000[3]
Fluorescence Quantum Yield (Φ) ~0.85 - 0.90 (in ethanol)~0.79 - 0.97 (in ethanol/basic ethanol)[4]>0.9 (often approaching 1.0)[2][3]
Excitation Maximum (λex) (nm) ~497 - 502[5][6]~490 - 494[2]~500 - 505[1][7]
Emission Maximum (λem) (nm) ~520 - 522[1][5]~514 - 518[2]~509 - 513[1][7]
Photostability Moderate to HighLow[2]High[2][8][9]
pH Sensitivity LowHighLow[2][3]
Limit of Detection (LOD) 0.7 nM (quenching method)[10]; 3 x 10⁻¹⁴ M (single-molecule detection)0.45 pM[11]0.14 µM - 0.18 µM (for specific probes)

Key Observations:

  • Brightness: All three probes are exceptionally bright, a desirable characteristic for sensitive detection. Brightness is a function of both the molar extinction coefficient and the quantum yield. While all have high molar extinction coefficients, BODIPY FL and this compound often exhibit higher and more stable quantum yields compared to Fluorescein, especially in varying environmental conditions.

  • Sensitivity: Fluorescein demonstrates an exceptionally low limit of detection in the picomolar range under optimized conditions.[11] A fluorescence quenching method using this compound has shown a limit of detection in the sub-nanomolar range.[10] Furthermore, single-molecule detection experiments have identified this compound at femtomolar concentrations, highlighting its ultimate sensitivity. While direct LOD values for the free BODIPY FL dye are not as readily available, the low micromolar to high nanomolar LODs of its derivative probes suggest high intrinsic sensitivity.

  • Photostability: BODIPY FL is renowned for its superior photostability compared to Fluorescein, which is notoriously prone to photobleaching.[2][8][9] This makes BODIPY FL a more suitable choice for applications requiring prolonged or intense light exposure, such as time-lapse imaging. This compound also offers good photostability, generally outperforming Fluorescein.

  • Environmental Sensitivity: Fluorescein's fluorescence is highly dependent on pH, which can be a significant drawback in biological experiments where pH fluctuations can occur. In contrast, both this compound and BODIPY FL exhibit fluorescence that is relatively insensitive to changes in pH and solvent polarity, leading to more reliable and reproducible results.[2][3]

Experimental Methodologies

A standardized approach is crucial for the accurate determination and comparison of the limit of detection for fluorescent probes.

General Protocol for Determining the Limit of Detection (LOD)

The limit of detection is typically determined from a calibration curve of fluorescence intensity versus the concentration of the fluorophore. The LOD is calculated using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurements (a solution containing all components except the fluorescent probe).

  • k is the slope (or sensitivity) of the calibration curve in the linear range.

Experimental Steps:

  • Preparation of a Stock Solution: A concentrated stock solution of the fluorescent probe is prepared in a suitable solvent (e.g., DMSO or ethanol).

  • Preparation of a Dilution Series: A series of dilutions of the stock solution are prepared in the assay buffer to create a range of known concentrations.

  • Preparation of Blank Samples: Several replicate samples containing only the assay buffer are prepared.

  • Fluorescence Measurement: The fluorescence intensity of each dilution and the blank samples is measured using a spectrofluorometer or a microplate reader at the optimal excitation and emission wavelengths for the probe.

  • Data Analysis:

    • The average and standard deviation of the fluorescence intensity of the blank samples are calculated.

    • A calibration curve is generated by plotting the fluorescence intensity (with the average blank intensity subtracted) against the concentration of the probe.

    • The slope of the linear portion of the calibration curve is determined.

    • The LOD is calculated using the formula mentioned above.

Signaling Pathways and Applications

The utility of a fluorescent probe is best demonstrated in its application. Enzyme-activated probes, where the fluorophore is initially non-fluorescent (caged) and releases its fluorescence upon enzymatic cleavage, are powerful tools for studying biological processes.

This compound in Caspase-3/7 Activity Assays

This compound is a preferred fluorophore for developing sensitive substrates for measuring caspase activity, a hallmark of apoptosis. In its non-fluorescent bis-amide form, the this compound core is linked to peptides containing the caspase recognition sequence (e.g., DEVD). Upon cleavage by active caspases, the highly fluorescent this compound is released, providing a direct measure of enzyme activity.[12][13][14]

Caspase_Activation_Pathway Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 activates Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 cleavage (Z-DEVD)₂-Rhodamine 110 (Non-fluorescent) (Z-DEVD)₂-Rhodamine 110 (Non-fluorescent) Active Caspase-3->(Z-DEVD)₂-Rhodamine 110 (Non-fluorescent) cleaves This compound (Fluorescent) This compound (Fluorescent) (Z-DEVD)₂-Rhodamine 110 (Non-fluorescent)->this compound (Fluorescent) releases

Caspase-3/7 mediated release of fluorescent this compound.
Fluorescein in β-Glucuronidase (GUS) Assays

Fluorescein di-β-D-glucuronide (FDGlcU) is a widely used substrate for detecting β-glucuronidase activity, particularly as a reporter gene in plant biology. FDGlcU is colorless and non-fluorescent until the glucuronide groups are cleaved by GUS, releasing the highly fluorescent fluorescein.[15]

GUS_Assay_Pathway β-Glucuronidase (GUS) β-Glucuronidase (GUS) Fluorescein di-β-D-glucuronide (Non-fluorescent) Fluorescein di-β-D-glucuronide (Non-fluorescent) β-Glucuronidase (GUS)->Fluorescein di-β-D-glucuronide (Non-fluorescent) hydrolyzes Fluorescein (Fluorescent) Fluorescein (Fluorescent) Fluorescein di-β-D-glucuronide (Non-fluorescent)->Fluorescein (Fluorescent) Glucuronic Acid Glucuronic Acid Fluorescein di-β-D-glucuronide (Non-fluorescent)->Glucuronic Acid

β-Glucuronidase catalyzed hydrolysis of FDGlcU to fluorescent Fluorescein.
BODIPY FL in Lipase Activity Assays

BODIPY FL-labeled lipids are effective substrates for measuring the activity of lipases. In these assays, the BODIPY FL molecules are incorporated into lipid structures such as triglycerides or phospholipids (B1166683) at a high density, leading to self-quenching of their fluorescence. Lipase-mediated hydrolysis releases the BODIPY FL-labeled fatty acids or other lipid fragments, relieving the quenching and resulting in a significant increase in fluorescence.[8]

Lipase_Assay_Workflow Lipase Lipase BODIPY FL-labeled Triglyceride (Self-quenched) BODIPY FL-labeled Triglyceride (Self-quenched) Lipase->BODIPY FL-labeled Triglyceride (Self-quenched) hydrolyzes BODIPY FL-labeled Fatty Acid (Fluorescent) BODIPY FL-labeled Fatty Acid (Fluorescent) BODIPY FL-labeled Triglyceride (Self-quenched)->BODIPY FL-labeled Fatty Acid (Fluorescent) Diacylglycerol Diacylglycerol BODIPY FL-labeled Triglyceride (Self-quenched)->Diacylglycerol

Lipase-mediated hydrolysis of a self-quenched BODIPY FL-labeled triglyceride.

Conclusion

The choice between this compound, Fluorescein, and BODIPY FL depends on the specific requirements of the experiment.

  • Fluorescein offers unparalleled sensitivity with a picomolar limit of detection, making it an excellent choice for assays where the target is present in extremely low concentrations. However, its susceptibility to photobleaching and pH sensitivity must be carefully managed.

  • BODIPY FL is the probe of choice for applications demanding high photostability and minimal environmental sensitivity, such as live-cell imaging and high-throughput screening. Its consistently high quantum yield ensures bright and reliable signals.

  • This compound provides a robust balance of high sensitivity, good photostability, and low environmental sensitivity. Its proven performance in enzyme activity assays, such as those for caspases, makes it a highly reliable and versatile green fluorescent probe.

By carefully considering the quantitative data and the specific experimental context, researchers can select the optimal green fluorescent probe to achieve the desired sensitivity and robustness in their fluorescence-based applications.

References

A Head-to-Head Comparison of Enzyme Kinetic Assays: Rhodamine 110 vs. Absorbance-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is a cornerstone of biological research and therapeutic discovery. The choice of assay methodology can profoundly impact the quality and reliability of kinetic data. This guide provides an objective, data-driven comparison between the highly sensitive Rhodamine 110 (Rh110) fluorescence-based assays and traditional absorbance-based methods, primarily those utilizing p-nitrophenol (pNP) generating substrates.

Principles of Detection: A Tale of Two Signals

Absorbance-Based Assays: These classic methods rely on the enzymatic conversion of a colorless substrate into a colored product. A widely used example is the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) by phosphatases. The enzyme cleaves the phosphate group, releasing p-nitrophenol (pNP). Under alkaline conditions, pNP converts to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring the increase in absorbance at approximately 405 nm. The rate of color development is directly proportional to the enzyme's activity.

This compound-Based Fluorescence Assays: This method leverages the highly fluorescent properties of this compound. The core principle involves a non-fluorescent substrate derivative where the fluorophore is "caged" by covalent linkage to a peptide or other recognition moiety. Upon enzymatic cleavage of this moiety, the free this compound is released, resulting in a dramatic increase in fluorescence upon excitation (typically around 498 nm). The rate of fluorescence increase corresponds directly to the rate of the enzymatic reaction. These assays are noted for their high sensitivity, often being 50- to 300-fold more sensitive than assays using other fluorophores like coumarin.[1]

Quantitative Performance Metrics

The selection of an assay is often dictated by its quantitative performance. While direct head-to-head comparisons for the same enzyme under identical conditions are sparse in the literature, the following table summarizes typical performance characteristics gleaned from various sources to illustrate the relative strengths of each method.

MetricAbsorbance-Based (pNP) AssaysThis compound-Based AssaysKey Advantage
Detection Principle ColorimetricFluorometric-
Typical Wavelength ~405 nm (Absorbance)~498 nm (Ex) / ~521 nm (Em)This compound
Sensitivity Moderate (ng of enzyme)High (pg to fg of enzyme)This compound
Limit of Detection Nanomolar to MicromolarPicomolar to NanomolarThis compound
Signal-to-Background LowerHigherThis compound
Z'-Factor 0.5 - 0.7 (Good)> 0.7 (Excellent)This compound
Dynamic Range Narrow (2-3 orders of magnitude)Wide (4-5 orders of magnitude)This compound
Cost LowerHigherAbsorbance

Note: Z'-factor is a statistical indicator of assay quality, where a value > 0.5 is considered excellent for high-throughput screening.[2] The higher Z'-factor often observed in fluorescence assays is due to a larger signal window and comparable or lower data variation.

Signaling Pathways and Reaction Mechanisms

The fundamental difference in the signal generation of these two methods is visualized below.

G Figure 1. Absorbance-Based Assay Mechanism cluster_absorbance Absorbance Method pNPP p-Nitrophenyl Phosphate (Colorless Substrate) Enzyme_A Enzyme (e.g., Phosphatase) pNPP->Enzyme_A Hydrolysis pNP p-Nitrophenol (Yellow Product) Enzyme_A->pNP Alkaline Alkaline Conditions pNP->Alkaline converts to ion Signal_A Increased Absorbance (405 nm) Alkaline->Signal_A results in

Caption: Enzymatic hydrolysis of a chromogenic substrate leads to a colored product.

G Figure 2. This compound Fluorescence Assay Mechanism cluster_fluorescence This compound Method R110_Sub Peptide-Rhodamine 110 (Non-Fluorescent Substrate) Enzyme_F Enzyme (e.g., Protease) R110_Sub->Enzyme_F Cleavage R110_Free Free this compound (Highly Fluorescent) Enzyme_F->R110_Free Excitation Excitation Light (~498 nm) R110_Free->Excitation absorbs Signal_F Fluorescence Emission (~521 nm) Excitation->Signal_F results in

Caption: Enzymatic cleavage releases a highly fluorescent reporter molecule.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic analysis. Below are representative protocols for each assay type.

Absorbance-Based Assay: p-Nitrophenyl Phosphate (pNPP) for Phosphatase Activity
  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 10 mM KCl, and 5 mM MgCl₂.

    • pNPP Substrate Stock : Prepare a 100 mM stock solution of pNPP in deionized water. Store at -20°C.

    • Stop Solution : 2 M NaOH.

    • Enzyme Dilutions : Prepare serial dilutions of the phosphatase in cold assay buffer immediately before use.

  • Assay Procedure (96-well plate format) :

    • Add 50 µL of each enzyme dilution to triplicate wells of a clear, flat-bottom 96-well plate.

    • Include a blank control containing 50 µL of assay buffer without the enzyme.

    • Prepare the pNPP working solution by diluting the stock to the desired final concentration in the assay buffer.

    • Initiate the reaction by adding 50 µL of the pNPP working solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a fixed time (e.g., 15-30 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

This compound-Based Assay for Protease Activity
  • Reagent Preparation :

    • Assay Buffer : 10 mM HEPES, pH 7.5.

    • This compound Substrate Stock : Prepare a 10 mM stock solution of the bis-amide this compound peptide substrate in DMSO. Store desiccated at -20°C.

    • Enzyme Dilutions : Prepare serial dilutions of the protease in assay buffer.

  • Assay Procedure (96-well plate format) :

    • Add 50 µL of your enzyme solution to the wells of a black, opaque-bottom 96-well plate to minimize background fluorescence.

    • Include negative control wells containing assay buffer instead of the enzyme.

    • Prepare the substrate working solution by diluting the DMSO stock into the assay buffer to the desired final concentration (e.g., 10-100 µM). This should be done just before use.

    • Start the reaction by adding 50 µL of the substrate working solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the increase in fluorescence intensity (Excitation: 498 nm, Emission: 521 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

Experimental Workflow Comparison

The operational flow for these assays differs, particularly in the measurement phase.

G Figure 3. Comparative Experimental Workflow cluster_abs Absorbance Assay (Endpoint) cluster_fluor This compound Assay (Kinetic) A1 Prepare Reagents (Buffer, Substrate, Enzyme) A2 Dispense Enzyme & Blanks to Plate A1->A2 A3 Initiate Reaction (Add Substrate) A2->A3 A4 Incubate (Fixed Time, e.g., 30 min) A3->A4 A5 Stop Reaction (Add Stop Solution) A4->A5 A6 Read Absorbance (Single Time Point) A5->A6 F1 Prepare Reagents (Buffer, Substrate, Enzyme) F2 Dispense Enzyme & Blanks to Plate F1->F2 F3 Initiate Reaction (Add Substrate) F2->F3 F4 Read Fluorescence (Kinetic, e.g., 60 min) F3->F4

Caption: Workflow for endpoint absorbance vs. kinetic fluorescence assays.

Conclusion and Recommendations

The choice between this compound-based fluorescent assays and absorbance-based methods is contingent on the specific experimental requirements.

This compound assays are the superior choice when:

  • High sensitivity is paramount , such as when working with low-abundance enzymes, expensive reagents, or for the detection of subtle changes in enzyme activity.

  • A wide dynamic range is necessary for screening large compound libraries with diverse inhibitory potentials.

  • High-throughput screening (HTS) is being performed, where the robustness and high Z'-factor of the assay are critical for identifying true hits.

  • The sample matrix contains compounds that absorb light around 400 nm, which would interfere with pNP detection.

Absorbance-based assays remain a viable and practical option for:

  • Routine enzyme assays where high sensitivity is not a limiting factor.

  • Educational settings or laboratories where cost is a primary concern , as both the substrates and the required instrumentation (a standard spectrophotometer or plate reader) are generally less expensive.

  • Assays where potential interference from fluorescent compounds in the sample or screening library is a major concern.

References

A Comparative Analysis of Rhodamine 110 and Cy3 for Protein Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a fluorescent label is critical for the success of various applications, from immunofluorescence microscopy to flow cytometry. The efficiency with which a protein is labeled directly impacts signal intensity and data quality. This guide provides an objective comparison of two widely used fluorescent dyes, Rhodamine 110 and Cy3, focusing on their protein labeling efficiency and performance, supported by experimental data and detailed protocols.

Physicochemical and Spectroscopic Properties

This compound and Cy3 are popular fluorescent dyes, but they possess distinct characteristics that influence their suitability for different applications. This compound is a xanthene dye, while Cy3 belongs to the cyanine (B1664457) family of dyes.[1][2] These structural differences result in varied spectroscopic properties, which are fundamental to their performance as fluorescent labels.

Key performance indicators for fluorescent dyes include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[] The brightness of a fluorophore is proportional to the product of these two values.

Table 1: Comparison of Physicochemical and Spectroscopic Properties

PropertyThis compoundCy3
Dye Family Xanthene[2]Cyanine[1]
Excitation Max (nm) ~498 - 502[4][5]~550[6][7]
Emission Max (nm) ~521 - 529[5][8]~570[6][7]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~78,000[5]~150,000 - 162,000[9][10]
Quantum Yield (Φ) ~0.91[5]~0.15 - 0.24[10][11]
Brightness (ε × Φ) ~70,980~22,500 - 38,880
Photostability Generally high[12][13]Good, but can be susceptible to photobleaching[1][14]
pH Sensitivity Insensitive between pH 4-9[4][12]Insensitive between pH 4-10[15]

Note: Exact values can vary depending on the solvent, conjugation state, and specific derivative.

Labeling Chemistry: NHS Ester Reaction

Both this compound and Cy3 are commonly supplied as N-hydroxysuccinimidyl (NHS) esters for protein labeling.[4][16] This is one of the most prevalent methods for labeling proteins.[13] The NHS ester group is amine-reactive and readily forms a stable amide bond with primary amino groups (-NH₂) found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[13][17][18]

The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[17] At this pH, the primary amines are sufficiently deprotonated and reactive. It is crucial to use buffers free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye, thereby reducing labeling efficiency.[16]

Experimental Workflow for Protein Labeling and Efficiency Determination

The following diagram outlines the general workflow for labeling a protein with an NHS ester dye and subsequently determining the labeling efficiency, also known as the Degree of Labeling (DOL).

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis Prot_Prep 1. Protein Preparation (Buffer exchange to amine-free buffer, pH 8.3-8.5) Conjugation 3. Conjugation Reaction (Mix protein and dye solution, incubate) Prot_Prep->Conjugation Dye_Prep 2. Dye Preparation (Dissolve NHS ester in anhydrous DMSO/DMF) Dye_Prep->Conjugation Purification 4. Purification (Remove unreacted dye via gel filtration/dialysis) Conjugation->Purification Spectro 5. Spectroscopic Measurement (Measure Abs at 280 nm and Dye's A_max) Purification->Spectro DOL_Calc 6. Degree of Labeling (DOL) Calculation Spectro->DOL_Calc

Caption: Experimental workflow for protein conjugation and DOL calculation.

Experimental Protocols

Protein and Dye Preparation

Protein Preparation:

  • The protein solution should be at a concentration of 2-10 mg/mL for optimal labeling.[16]

  • If the protein buffer contains primary amines (e.g., Tris, glycine) or ammonium (B1175870) ions, it must be exchanged for an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), with a pH adjusted to 8.3-8.5.[16][17] This can be achieved through dialysis or by using a desalting column.[]

Dye Preparation:

  • Allow the vial of NHS ester dye (this compound or Cy3) to equilibrate to room temperature before opening to prevent moisture condensation.[13]

  • Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[16][] This stock solution should be prepared fresh for each labeling reaction.[20]

Protein Conjugation Reaction
  • Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring.[16] A molar excess of 5:1 to 20:1 (dye:protein) is commonly used, with the optimal ratio being determined empirically for each specific protein.[][21]

  • Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.[13]

Purification of the Labeled Protein
  • After incubation, it is essential to remove any unreacted, free dye from the protein-dye conjugate.[22]

  • This is typically accomplished using a gel filtration column (e.g., Sephadex G-25) or through extensive dialysis against an appropriate buffer (e.g., PBS pH 7.2-7.4).[16][22]

Calculation of Labeling Efficiency (Degree of Labeling)

The Degree of Labeling (DOL), or dye-to-protein ratio, is a measure of the average number of dye molecules conjugated to each protein molecule.[23] It is determined using spectrophotometry.[22]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein absorbance.

  • Measure the absorbance at the maximum absorption wavelength (A_max) of the specific dye (e.g., ~498 nm for this compound, ~550 nm for Cy3).[22]

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max.[22]

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • ε_protein = Molar extinction coefficient of the protein (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A_max / ε_dye

      • ε_dye = Molar extinction coefficient of the dye (see Table 1).

  • Calculate the Degree of Labeling:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Performance Comparison Summary

While both dyes can be effectively conjugated to proteins, their performance characteristics differ, which can influence the final labeling efficiency and experimental outcome.

Table 2: Performance Comparison for Protein Labeling

FeatureThis compoundCy3
Labeling Chemistry Amine-reactive NHS ester[4]Amine-reactive NHS ester[7][16]
Intrinsic Brightness Very HighModerate to High
Quenching Effects Susceptible to self-quenching at high DOL[2]Can exhibit enhanced fluorescence upon protein binding, less prone to quenching than Cy5[24]
Labeling Efficiency Dependent on protein and reaction conditionsGenerally efficient; larger proteins with more lysine residues tend to label better[25]
Typical Applications Fluorescence microscopy, protease assays[][8]Immunocytochemistry, flow cytometry, FRET[6]

It has been observed that for some cyanine dyes like Cy3, attachment to a protein can lead to an enhancement in fluorescence.[24] Conversely, rhodamine conjugates can be susceptible to self-quenching if too many dye molecules are attached to a single protein.[2][13] Therefore, achieving an optimal DOL is crucial for maximizing the fluorescent signal.

Conclusion

Both this compound and Cy3 are excellent fluorescent dyes for protein labeling, each with its own set of advantages.

  • This compound offers exceptional intrinsic brightness and high photostability, making it a strong candidate for applications requiring intense and stable signals.[][12] However, care must be taken to avoid over-labeling, which can lead to fluorescence quenching.[2]

  • Cy3 is a versatile and widely used dye that provides a bright orange-red fluorescence and good stability.[1][6] It is particularly effective in immunolabeling and can even show enhanced fluorescence upon conjugation.[24]

The optimal choice between this compound and Cy3 will depend on the specific protein being labeled, the experimental application, and the instrumentation available. For applications demanding the highest possible brightness, this compound is a compelling choice, provided the labeling ratio is carefully optimized. For general immunofluorescence and applications where a robust and reliable orange-red signal is needed, Cy3 remains a standard and highly effective option. It is recommended to empirically determine the optimal labeling conditions and DOL for any given protein-dye pair to achieve the best results.

References

A Researcher's Guide to Evaluating the Specificity of Rhodamine 110-Based Protease Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible data. Rhodamine 110 (R110)-based substrates have emerged as a popular choice due to their high sensitivity and favorable spectral properties. This guide provides an objective comparison of this compound-based substrates with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.

Principles of Detection: this compound and its Alternatives

The core principle behind fluorogenic protease substrates lies in the enzymatic cleavage of a peptide sequence linked to a fluorophore. This cleavage event leads to a measurable increase in fluorescence, which is proportional to the protease activity.

This compound-Based Substrates: These substrates typically consist of a peptide sequence attached to the this compound fluorophore. In its conjugated form, the fluorescence of this compound is quenched. Upon proteolytic cleavage of the peptide, the free this compound is released, resulting in a significant increase in fluorescence. A key characteristic of many R110 substrates is the use of a bis-amide structure, where two identical peptide chains are attached to the fluorophore. This design effectively quenches the fluorescence of the substrate. However, it also introduces a two-step cleavage process, which can complicate kinetic analysis. To address this, asymmetric R110 substrates have been developed, featuring a single cleavable peptide and a blocking group on the other amino group of the R110 molecule, resulting in simpler, single-step kinetics.[1][2][3][4]

Alternative Fluorogenic Substrates:

  • Aminocoumarin-Based Substrates (AMC and AFC): 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC) are widely used fluorophores in protease assays.[5] Similar to R110 substrates, the peptide-conjugated form is non-fluorescent, and cleavage releases the fluorescent coumarin (B35378) derivative.[5]

  • FRET-Based Substrates: Förster Resonance Energy Transfer (FRET) substrates employ a donor and an acceptor fluorophore linked by a protease-cleavable peptide. In the intact substrate, the close proximity of the pair allows for energy transfer from the donor to the acceptor, resulting in quenched donor fluorescence and/or sensitized acceptor fluorescence. Cleavage separates the pair, leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[6][7]

  • Chromogenic Substrates (pNA): p-nitroanilide (pNA)-based substrates release a colored product upon cleavage, which can be measured by absorbance. While simple and cost-effective, they are generally less sensitive than fluorogenic substrates.[5]

Performance Comparison: Sensitivity and Specificity

The choice of a fluorogenic substrate is often dictated by the need for high sensitivity, especially when working with low enzyme concentrations or in high-throughput screening applications.

This compound-based substrates are renowned for their superior sensitivity, often reported to be 50- to 300-fold more sensitive than their AMC-based counterparts.[8] This increased sensitivity is attributed to the higher quantum yield and extinction coefficient of the this compound fluorophore.[8]

Specificity, however, is primarily determined by the peptide sequence of the substrate. It is crucial to select a peptide sequence that is selectively cleaved by the protease of interest. It's important to note that many proteases exhibit some level of substrate promiscuity, and a substrate designed for one protease may be cleaved by others.[9][10] Therefore, the use of specific inhibitors is often recommended to confirm the identity of the protease responsible for the observed activity.

Quantitative Data Comparison

Direct comparison of kinetic parameters (Km and kcat) across different studies can be challenging due to variations in experimental conditions such as buffer composition, pH, and temperature. The following tables provide a summary of available kinetic data for this compound-based substrates and their alternatives. Researchers are strongly encouraged to determine these parameters under their specific experimental conditions for the most accurate comparison.

Table 1: Kinetic Parameters for Caspase-3 Substrates

SubstrateFluorophoreKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Ac-DEVD-R110This compound9.70.4647,400(Data derived from various sources)
Ac-DEVD-AMCAMC10.10.2827,700[5]
Ac-DEVD-AFCAFC13.00.5542,300[5]
Ac-DEVD-pNApNA23.00.031,300[5]

Table 2: Kinetic Parameters for Various Protease Substrates

ProteaseSubstrateFluorophore/ChromophoreKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
ThrombinBoc-Val-Pro-Arg-AMCAMC25853,400,000(Illustrative data)
Thrombin(Bz-Phe-Val-Arg)₂-R110This compound1.512080,000,000(Illustrative data)
ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMCAMC40761,900,000(Illustrative data)
Chymotrypsin(Suc-Ala-Ala-Pro-Phe)₂-R110This compound510020,000,000[1]
HIV ProteaseAc-Arg-Val-Nle-(pNO₂-Phe)-Glu-Ala-Nle-NH₂FRET (EDANS/DABCYL)135.3410,000(Illustrative data)

Experimental Protocols

To aid researchers in their evaluation of substrate specificity, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Kinetic Parameters (Km and kcat)

This protocol outlines the steps to determine the Michaelis constant (Km) and the catalytic rate constant (kcat) for a given protease and fluorogenic substrate.

Materials:

  • Purified protease of interest

  • Fluorogenic substrate (e.g., this compound-based, AMC-based)

  • Assay buffer (optimized for the specific protease)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO). Create a series of dilutions of the substrate in assay buffer to cover a range of concentrations (typically 0.1x to 10x the expected Km).

  • Enzyme Preparation: Dilute the purified protease to a final concentration that will result in a linear rate of fluorescence increase over the desired measurement period.

  • Assay Setup: Add a fixed volume of the enzyme solution to each well of the 96-well plate.

  • Reaction Initiation: Initiate the reaction by adding a fixed volume of each substrate dilution to the wells containing the enzyme.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the fluorescence intensity at regular intervals. Use excitation and emission wavelengths appropriate for the specific fluorophore (e.g., ~498 nm excitation and ~521 nm emission for this compound).

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

Protocol 2: Comparative Specificity Profiling using a Protease Panel

This protocol allows for the evaluation of a substrate's specificity by testing its cleavage by a panel of different proteases.

Materials:

  • Fluorogenic substrate of interest

  • A panel of purified proteases (including the target protease and other related or potentially cross-reactive proteases)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the substrate and all proteases as described in Protocol 1.

  • Assay Setup: In separate wells of a 96-well plate, add each of the different proteases. Include a "no enzyme" control well containing only assay buffer.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to a final concentration that is typically at or below the Km for the target protease.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time as described in Protocol 1.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each protease.

    • Compare the rate of cleavage by the target protease to the rates of cleavage by the other proteases in the panel. A highly specific substrate will be predominantly cleaved by the target protease.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measure Data Acquisition cluster_analysis Data Analysis Enzyme Prepare Enzyme Stock DiluteEnzyme Dilute Enzyme in Assay Buffer Enzyme->DiluteEnzyme Substrate Prepare Substrate Stock (R110, AMC, FRET, etc.) DiluteSubstrate Prepare Substrate Dilution Series Substrate->DiluteSubstrate Buffer Prepare Assay Buffer Buffer->DiluteEnzyme Buffer->DiluteSubstrate Plate Add Enzyme to 96-well Plate DiluteEnzyme->Plate Initiate Add Substrate to Initiate Reaction DiluteSubstrate->Initiate Plate->Initiate Reader Measure Fluorescence over Time Initiate->Reader V0 Calculate Initial Velocities (V₀) Reader->V0 Plot Plot V₀ vs. [S] V0->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Kinetics Determine Km, Vmax, kcat Fit->Kinetics G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Active Caspase-8 DISC->Casp8 ProCasp8 Pro-caspase-8 ProCasp8->DISC ProCasp3 Pro-caspase-3 Casp8->ProCasp3 DnaDamage DNA Damage, Stress Mitochondrion Mitochondrion DnaDamage->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

A Comparative Guide to Rhodamine 110 and Its Derivatives for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical determinant of experimental success in live-cell imaging. Rhodamine dyes, a class of exceptionally bright and photostable fluorophores, have long been mainstays in biological research. This guide provides an objective comparison of Rhodamine 110 and other key rhodamine derivatives—Rhodamine 123, Rhodamine B, and Rhodamine 6G—supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Properties of Rhodamine Derivatives

The utility of a fluorescent dye in live-cell imaging is dictated by its photophysical properties, cell permeability, and potential for cytotoxicity. While all rhodamines share a common xanthene core, substitutions on this structure give rise to a spectrum of characteristics, making each derivative uniquely suited for different applications.

PropertyThis compoundRhodamine 123Rhodamine BRhodamine 6G
Excitation Max (nm) ~499[1]~507[1][]~545-568[1]~524[1]
Emission Max (nm) ~521[1]~529[1][]~567-583~547[1]
Quantum Yield (Φ) ~0.80 (ATTO Rho110)[3]~0.90[3]0.31 (in water) - 0.70 (in ethanol)[3]~0.95[3]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~78,000~85,200~106,000~116,000
Primary Application General labeling, multicolor imaging[]Mitochondrial membrane potential[][]General staining, tracer dyeHigh brightness applications, P-gp efflux assays[1][]
Cell Permeability Good, water-soluble[]Cationic, accumulates in mitochondria[]GoodGood
Cytotoxicity Low for short-term imaging[5]Selectively toxic to carcinoma cells with prolonged exposure[6]Can be cytotoxic at higher concentrationsCan be cytotoxic at higher concentrations

In-Depth Comparison

This compound: The Versatile Foundation

As the parent rhodamine, this compound provides a highly water-soluble and versatile platform for live-cell imaging.[] Its excitation and emission spectra are well-suited for the common 488 nm laser line, making it an excellent candidate for multicolor imaging experiments where spectral overlap needs to be minimized.[] While its cellular uptake is slower compared to more lipophilic derivatives like Rhodamine 123, it exhibits low cytotoxicity for short-term imaging, a crucial factor for maintaining cell health during observation.[5] However, its efflux from cells can be rapid.[5]

Rhodamine 123: The Mitochondrial Specialist

Rhodamine 123 is a cationic dye that specifically accumulates in the mitochondria of living cells, driven by the mitochondrial membrane potential.[][] This property makes it an invaluable tool for assessing mitochondrial health and function. A decrease in mitochondrial membrane potential, an early hallmark of apoptosis, leads to a reduction in Rhodamine 123 accumulation and a corresponding decrease in fluorescence intensity.[] It is important to note that prolonged exposure to Rhodamine 123 can be selectively toxic to carcinoma cells, a characteristic that has been explored for therapeutic applications.[6]

Rhodamine B: The General Workhorse

Rhodamine B is a widely used, general-purpose fluorescent dye for a variety of applications, including the staining of cell membranes and as a tracer dye.[] Its fluorescence quantum yield is highly dependent on the solvent environment.[3] While effective for many staining purposes, its potential for higher cytotoxicity compared to other derivatives necessitates careful optimization of concentration and incubation times in live-cell experiments.

Rhodamine 6G: The Brightest Star

With a quantum yield approaching 0.95, Rhodamine 6G is one of the brightest commercially available rhodamine dyes.[3] This exceptional brightness makes it ideal for applications requiring high sensitivity and for rapid labeling.[] It is also frequently used in P-glycoprotein (Pgp) efflux assays.[1] Similar to Rhodamine B, higher concentrations of Rhodamine 6G can be cytotoxic and require careful consideration in live-cell imaging protocols.

Experimental Protocols

General Live-Cell Staining Protocol

This protocol provides a general guideline for staining live cells with rhodamine derivatives. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.

Materials:

  • Rhodamine dye stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare a working solution of the rhodamine dye in pre-warmed live-cell imaging medium. The final concentration typically ranges from 100 nM to 10 µM.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the rhodamine working solution to the cells and incubate at 37°C in a CO2 incubator. Incubation times can vary from 15 to 60 minutes depending on the dye and cell type.

  • Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen rhodamine derivative.

Mitochondrial Membrane Potential Assay using Rhodamine 123

This protocol outlines the use of Rhodamine 123 to assess changes in mitochondrial membrane potential.

Materials:

  • Rhodamine 123 stock solution (1 mM in DMSO)

  • Live-cell imaging medium

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) stock solution (10 mM in DMSO) - as a positive control for mitochondrial depolarization

  • Cells cultured on glass-bottom dishes

Procedure:

  • Prepare a 1 µM working solution of Rhodamine 123 in pre-warmed live-cell imaging medium.

  • Treat cells with the experimental compound for the desired duration. For a positive control, treat a separate set of cells with 10 µM CCCP for 10-15 minutes prior to staining.

  • Wash the cells once with PBS.

  • Add the Rhodamine 123 working solution to all cell sets and incubate for 30 minutes at 37°C.

  • Wash the cells twice with pre-warmed live-cell imaging medium.

  • Image the cells using a fluorescence microscope. A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Visualizing the Workflow: Mitochondrial Membrane Potential Assay

The following diagram illustrates the key steps in a typical mitochondrial membrane potential assay using a fluorescent probe like Rhodamine 123.

Mitochondrial_Membrane_Potential_Assay Start Start: Healthy Cells Treat Treat with Experimental Compound Start->Treat Experimental Condition Positive_Control Treat with CCCP (Depolarizer) Start->Positive_Control Positive Control Stain Stain with Rhodamine 123 Treat->Stain Positive_Control->Stain Wash Wash to Remove Unbound Dye Stain->Wash Image Fluorescence Microscopy Wash->Image Healthy_Result Result: High Fluorescence (Polarized Mitochondria) Image->Healthy_Result Healthy Cells Depolarized_Result Result: Low Fluorescence (Depolarized Mitochondria) Image->Depolarized_Result Apoptotic/ Unhealthy Cells

Caption: Workflow for assessing mitochondrial membrane potential.

Conclusion

The choice between this compound and its derivatives hinges on the specific demands of the live-cell imaging experiment. For general labeling and multicolor applications where low cytotoxicity is paramount, This compound is an excellent choice. For studies focused on mitochondrial health and apoptosis, the specificity of Rhodamine 123 is unparalleled. When the highest brightness is required, Rhodamine 6G stands out, while Rhodamine B remains a versatile, albeit more cytotoxic, option for general staining. By carefully considering the photophysical properties, cell permeability, and potential for cytotoxicity, researchers can select the optimal rhodamine derivative to generate high-quality, reliable data in their live-cell imaging studies.

References

A Researcher's Guide to High-Throughput Screening: Assessing Assay Accuracy with Rhodamine 110 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and accurate assay platform is a critical first step in any high-throughput screening (HTS) campaign. This guide provides an in-depth comparison of Rhodamine 110-based assays with common alternatives, offering experimental data and detailed protocols to inform your choice and ensure the reliability of your screening results.

At the heart of many HTS assays for proteases and other enzymes lies the use of fluorogenic substrates. Among these, this compound has gained prominence due to its superior sensitivity and favorable spectral properties. However, like any technology, it is not without its nuances. This guide will objectively assess the performance of this compound, comparing it with established alternatives such as aminomethylcoumarin (AMC) and luminescence-based systems, to provide a clear framework for selecting the most appropriate assay for your specific needs.

Performance Comparison: this compound vs. Alternatives

The choice of a reporter system in HTS is a trade-off between sensitivity, potential for interference, and cost. Here, we compare three widely used platforms: this compound, Aminomethylcoumarin (AMC), and Luciferase-based assays.

This compound-based substrates are recognized for their significantly higher sensitivity, in some cases being 50- to 300-fold more sensitive than their AMC counterparts.[1][2] This heightened sensitivity is a key advantage in detecting low levels of enzyme activity. Furthermore, the red-shifted excitation and emission spectra of this compound (approximately 492 nm and 529 nm, respectively) help to minimize interference from autofluorescence of biological samples and colored compounds, which are often problematic in the UV range where AMC is excited (around 380 nm).[2][3]

Luminescence-based assays, such as those employing luciferase, offer an alternative with inherently low background signals, as light is generated by the reaction itself rather than from an external excitation source.[4] This can lead to excellent signal-to-noise ratios. However, these assays can be susceptible to false positives from compounds that inhibit the luciferase enzyme.[5][6][7][8][9]

FeatureThis compound-based AssaysAMC-based AssaysLuciferase-based Assays
Principle FluorescenceFluorescenceLuminescence
Excitation (nm) ~492~380N/A
Emission (nm) ~529~460~560 (Firefly)
Sensitivity Very High (up to 300x > AMC)[1][2]ModerateVery High
Signal-to-Background ExcellentGoodExcellent
Interference Less interference from colored compounds and autofluorescence due to red-shifted spectra.[2][10]Prone to interference from compounds absorbing in the UV region and biological autofluorescence.[11][12]Can have false positives from luciferase inhibitors.[6][7][8][9]
Kinetic Analysis Can be complex with symmetric substrates.[2]StraightforwardGenerally straightforward
Z' Factor Typically > 0.5 (Excellent for HTS)Generally 0.5 - 1.0 (Good for HTS)Typically > 0.7 (Excellent for HTS)

Table 1: Quantitative Comparison of HTS Assay Platforms. This table summarizes the key performance characteristics of this compound, AMC, and Luciferase-based assays in the context of high-throughput screening.

Understanding the Mechanism: The Chemistry of Detection

The accuracy of any HTS assay is fundamentally tied to the underlying chemical reactions that generate the signal. Understanding these mechanisms is crucial for troubleshooting and data interpretation.

This compound: A Two-Step Activation

This compound-based substrates typically employ a bis-amide structure where two peptide chains are attached to the fluorophore, quenching its fluorescence. Enzymatic cleavage occurs in a two-step process. The first cleavage yields a mono-amide intermediate that is fluorescent. A second cleavage event releases the free, and even more fluorescent, this compound.[1] This sequential cleavage can lead to significant signal amplification.

However, this two-step reaction with symmetric substrates can complicate the determination of kinetic parameters.[2] To address this, asymmetric this compound substrates have been developed. These have one side of the fluorophore blocked, resulting in a single cleavage event and simpler kinetics.[2][3]

Bis-amide (Non-fluorescent) Bis-amide (Non-fluorescent) Mono-amide (Fluorescent) Mono-amide (Fluorescent) Bis-amide (Non-fluorescent)->Mono-amide (Fluorescent) Enzyme Cleavage 1 This compound (Highly Fluorescent) This compound (Highly Fluorescent) Mono-amide (Fluorescent)->this compound (Highly Fluorescent) Enzyme Cleavage 2

Symmetric this compound Cleavage Pathway.

AMC and Luciferase: Simpler Signal Generation

In contrast, AMC-based substrates involve a single enzymatic cleavage to release the fluorescent AMC molecule. Similarly, in luciferase-based assays, the enzyme acts on a substrate (luciferin) in the presence of ATP to produce light in a single, continuous reaction.

cluster_amc AMC Assay cluster_luciferase Luciferase Assay Peptide-AMC (Quenched) Peptide-AMC (Quenched) Free AMC (Fluorescent) Free AMC (Fluorescent) Peptide-AMC (Quenched)->Free AMC (Fluorescent) Enzyme Cleavage Luciferin + ATP Luciferin + ATP Oxyluciferin + Light Oxyluciferin + Light Luciferin + ATP->Oxyluciferin + Light Luciferase

Signal Generation in AMC and Luciferase Assays.

Experimental Protocols: A Practical Guide

Reproducible and reliable data are the cornerstones of successful HTS. The following are detailed, generalized protocols for performing protease assays using this compound, AMC, and a luciferase-based system in a 384-well format.

This compound-based Protease Assay Protocol

Materials:

  • This compound-based substrate (e.g., (Peptide)₂-R110)

  • Purified enzyme or cell lysate

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound substrate in DMSO.

    • Dilute the enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically.

  • Assay Plate Preparation:

    • Add 5 µL of test compound or vehicle (DMSO) to the appropriate wells.

    • Add 20 µL of the enzyme working solution to all wells except the "no enzyme" control wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Prepare the substrate working solution by diluting the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).

    • Add 5 µL of the substrate working solution to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

AMC-based Protease Assay Protocol

Materials:

  • AMC-based substrate (e.g., Peptide-AMC)

  • Purified enzyme or cell lysate

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% Glycerol, 2 mM DTT)

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the AMC substrate in DMSO.

    • Dilute the enzyme to the desired working concentration in assay buffer.

  • Assay Plate Preparation:

    • Add 5 µL of test compound or vehicle (DMSO) to the appropriate wells.

    • Add 20 µL of the enzyme working solution to all wells except the "no enzyme" control wells.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Prepare the substrate working solution by diluting the stock solution in assay buffer.

    • Add 5 µL of the substrate working solution to all wells.

    • Incubate at 37°C for 30-60 minutes, protected from light.

    • Measure fluorescence intensity at an excitation of ~360-380 nm and an emission of ~440-460 nm.

Luciferase-based Protease Assay (e.g., Proteasome-Glo™) Protocol

Materials:

  • Proteasome-Glo™ Reagent (contains luminogenic substrate and luciferase)

  • Purified proteasome or cell lysate

  • Assay Buffer (provided with the kit)

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Reconstitute the Proteasome-Glo™ Reagent according to the manufacturer's instructions.

    • Dilute the proteasome to the desired working concentration in the appropriate buffer.

  • Assay Plate Preparation:

    • Add 5 µL of test compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the proteasome working solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Add 15 µL of the prepared Proteasome-Glo™ Reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10-30 minutes.

    • Measure the luminescence.

Experimental Workflow for HTS Assay Validation

A rigorous validation process is essential to ensure the accuracy and reliability of your HTS assay. The following workflow outlines the key steps in this process.

cluster_validation Assay Validation A Assay Development & Optimization V1 Z' Factor Calculation (> 0.5) A->V1 V2 Signal-to-Background Ratio (> 10) A->V2 V3 DMSO Tolerance A->V3 V4 Reproducibility A->V4 B Primary Screening C Hit Confirmation B->C D Dose-Response & IC50 Determination C->D E Secondary/Orthogonal Assays D->E F Hit-to-Lead E->F V4->B Proceed to HTS

References

A Comparative Guide to Inter-Laboratory Validation of Rhodamine 110-Based Caspase-3/7 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of caspase activity is a cornerstone of apoptosis research. This guide provides an objective comparison of the widely used Rhodamine 110 (R110)-based caspase-3/7 assay with its common alternatives: AMC-based fluorometric assays and bioluminescent assays. The focus is on inter-laboratory performance, supported by experimental data and detailed protocols to guide assay selection and implementation.

Performance Characteristics: A Quantitative Comparison

Performance MetricThis compound-Based AssayAMC-Based AssayBioluminescent Assay (Caspase-Glo®)
Principle FluorometricFluorometricBioluminescent
Substrate (Z-DEVD)₂-R110Ac-DEVD-AMCPro-luminescent DEVD-aminoluciferin
Limit of Detection High sensitivity (hundreds of cells)Moderate sensitivityVery high sensitivity (as few as 10-20 cells)[1]
Signal-to-Background HighModerateVery High[1]
Z'-Factor Typically > 0.5 (Good for HTS)Generally lower than R110 and luminescent assaysTypically > 0.7 (Excellent for HTS)
Reproducibility (CV%) Inter-laboratory CV% can be < 30% with standardized protocols[2]Variable, can be higher than R110Generally low CV% due to high signal-to-background
Compound Interference Less susceptible to autofluorescence than UV-excited fluorophoresSusceptible to interference from compounds that absorb/emit in the UV/blue rangeMinimal interference from fluorescent compounds
Assay Format Homogeneous "add-mix-read"Typically requires cell lysis and substrate additionHomogeneous "add-mix-read"

Signaling Pathway and Experimental Workflows

A fundamental understanding of the underlying biological pathways and experimental procedures is crucial for the successful execution and interpretation of caspase assays.

Caspase-3/7 Activation Signaling Pathway

Caspase-3 and -7 are key executioner caspases in the apoptotic signaling cascade. Their activation is a downstream event triggered by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caspase_Pathway Caspase-3/7 Activation Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 forms Apoptosome Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 cleavage Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-9->Pro-Caspase-3/7 Death Ligands (e.g., FasL, TNF) Death Ligands (e.g., FasL, TNF) Death Receptors Death Receptors Death Ligands (e.g., FasL, TNF)->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 cleavage Caspase-8->Pro-Caspase-3/7 Active Caspase-3/7 Active Caspase-3/7 Apoptotic Substrates Apoptotic Substrates Active Caspase-3/7->Apoptotic Substrates cleavage Cell Death Cell Death Apoptotic Substrates->Cell Death Pro-Caspase-3/7->Active Caspase-3/7 cleavage Assay_Workflows Comparison of Caspase-3/7 Assay Workflows cluster_r110 This compound Assay cluster_amc AMC Assay cluster_lum Bioluminescent Assay Add R110 Reagent (Lysis Buffer + Substrate) Add R110 Reagent (Lysis Buffer + Substrate) Incubate (e.g., 30-60 min) Incubate (e.g., 30-60 min) Add R110 Reagent (Lysis Buffer + Substrate)->Incubate (e.g., 30-60 min) Read Fluorescence (Ex/Em ~499/521 nm) Read Fluorescence (Ex/Em ~499/521 nm) Incubate (e.g., 30-60 min)->Read Fluorescence (Ex/Em ~499/521 nm) Cell Seeding & Treatment Cell Seeding & Treatment Cell Seeding & Treatment->Add R110 Reagent (Lysis Buffer + Substrate) Cell Lysis Cell Lysis Cell Seeding & Treatment->Cell Lysis Add Caspase-Glo Reagent Add Caspase-Glo Reagent Cell Seeding & Treatment->Add Caspase-Glo Reagent Add AMC Substrate Add AMC Substrate Cell Lysis->Add AMC Substrate Incubate (e.g., 1-2 hours) Incubate (e.g., 1-2 hours) Add AMC Substrate->Incubate (e.g., 1-2 hours) Read Fluorescence (Ex/Em ~380/460 nm) Read Fluorescence (Ex/Em ~380/460 nm) Incubate (e.g., 1-2 hours)->Read Fluorescence (Ex/Em ~380/460 nm) Incubate (e.g., 1-3 hours) Incubate (e.g., 1-3 hours) Add Caspase-Glo Reagent->Incubate (e.g., 1-3 hours) Read Luminescence Read Luminescence Incubate (e.g., 1-3 hours)->Read Luminescence

References

A Head-to-Head Comparison: Single-Cleavage vs. Dual-Cleavage Rhodamine 110 Substrates in Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. Fluorogenic substrates based on Rhodamine 110 (R110) are popular choices due to their favorable spectral properties and high sensitivity. These substrates are broadly categorized into single-cleavage (asymmetric) and dual-cleavage (symmetric) designs, each with distinct mechanisms and implications for data interpretation. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate substrate for your research needs.

Mechanism of Action: A Tale of One vs. Two Cuts

The core difference between these two substrate classes lies in their activation mechanism. Dual-cleavage substrates are bisamide derivatives of R110, where two identical peptide sequences are attached to the fluorophore. In contrast, single-cleavage substrates have one peptide recognition sequence and a non-cleavable blocking group on the other amino group of the R110 core.

Dual-Cleavage (Symmetric) R110 Substrates

These substrates undergo a two-step enzymatic cleavage. The initial cleavage of one peptide arm generates a fluorescent monoamide intermediate. A second cleavage event is then required to release the fully fluorescent this compound molecule. This two-step process complicates kinetic analysis because the monoamide intermediate exhibits fluorescence at the same wavelength as the final product, albeit at a lower intensity (approximately 10% of the final product).[1][2][3]

Single-Cleavage (Asymmetric) R110 Substrates

These substrates are designed for a single enzymatic cleavage event. The presence of a blocking group prevents the second cleavage from occurring. This results in a direct, one-step conversion from a non-fluorescent state to a fluorescent product, simplifying the reaction kinetics and allowing for a more accurate determination of kinetic parameters.[1][3]

cluster_dual Dual-Cleavage Mechanism cluster_single Single-Cleavage Mechanism Dual_Substrate (Peptide)₂-R110 (Non-fluorescent) Intermediate Peptide-R110 (Monoamide Intermediate) ~10% Fluorescent Dual_Substrate->Intermediate Protease (Cleavage 1) Product_Dual This compound (Highly Fluorescent) Intermediate->Product_Dual Protease (Cleavage 2) Single_Substrate Peptide-R110-Blocker (Non-fluorescent) Product_Single Peptide-R110 (Fluorescent Product) Single_Substrate->Product_Single Protease (Single Cleavage)

Figure 1. Cleavage mechanisms of dual- vs. single-cleavage R110 substrates.

Performance Data: A Quantitative Comparison

The primary advantage of single-cleavage substrates is the accuracy they afford in determining enzyme kinetic parameters. Dual-cleavage substrates often yield apparent Michaelis-Menten constant (Km) and catalytic rate constant (kcat) values that can differ significantly from the true values due to the presence of the fluorescent intermediate.[1]

A study comparing a single-cleavage (monosubstituted) and a dual-cleavage substrate for the protease α-chymotrypsin highlights these differences:

Substrate TypeSubstrateEnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Single-Cleavage suc-AAPF-Rh110-MCα-chymotrypsin18 ± 21.1 ± 0.161,111
Dual-Cleavage (suc-AAPF)₂-Rh110α-chymotrypsin1.2 ± 0.2 (apparent)0.09 ± 0.01 (apparent)75,000

Data sourced from Leytus et al., 2011.[1]

This data illustrates that the apparent Km and kcat values obtained with the dual-cleavage substrate are notably different from those determined with the single-cleavage substrate, which are considered more accurate representations of the enzyme's kinetics.

Relevant Signaling Pathway: Caspase-3 in Apoptosis

This compound substrates are widely used to measure the activity of caspases, key proteases in the apoptotic signaling pathway. For instance, the dual-cleavage substrate (Ac-DEVD)₂-R110 is commonly used to detect the activity of caspase-3, a critical executioner caspase. The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Pro-caspase-8 → Caspase-8 Death_Receptor->Caspase8 Caspase3 Pro-caspase-3 → Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 → Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Simplified apoptotic signaling pathway leading to caspase-3 activation.

Experimental Protocols

General Protocol for a Fluorometric Protease Assay

This protocol provides a general framework that can be adapted for both single- and dual-cleavage R110 substrates.

Materials:

  • Protease of interest

  • This compound substrate (single- or dual-cleavage)

  • Assay Buffer (e.g., 10 mM Tris or HEPES, pH 7.5)

  • DMSO (for dissolving the substrate)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~490-498 nm, Emission ~520-525 nm)

Procedure:

  • Prepare a stock solution of the R110 substrate (e.g., 5-10 mM) in high-quality, anhydrous DMSO.[4]

  • Dilute the substrate to the desired working concentration in the assay buffer immediately before use.

  • Prepare the enzyme solution by diluting the protease in the assay buffer to the desired concentration.

  • Set up the assay in a 96-well plate:

    • Add the enzyme solution to the wells.

    • Include negative controls (assay buffer without enzyme) and positive controls if available.

  • Initiate the reaction by adding the diluted substrate solution to each well.

  • Measure fluorescence immediately and kinetically over a set period at room temperature or 37°C, protected from light. For endpoint assays, incubate for a fixed time and then measure fluorescence.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. For quantitative analysis, a standard curve can be generated using known concentrations of free this compound.

Specific Protocol for Caspase-3 Activity Assay using (Ac-DEVD)₂-R110

This protocol is adapted for measuring caspase-3 activity in cell lysates.

Materials:

  • Cell Lysis Buffer

  • (Ac-DEVD)₂-R110 substrate

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for control

  • Free R110 for standard curve

Procedure:

  • Induce apoptosis in cells using the desired method. Include an uninduced cell population as a negative control.

  • Prepare cell lysates:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).

  • Set up the assay in a 96-well plate:

    • Add 50 µL of cell lysate to each well.

    • Include wells with lysate pre-incubated with a caspase-3 inhibitor to confirm specificity.

    • Include wells with lysis buffer only as a blank.

  • Prepare a 2X substrate working solution (e.g., 20 µM in assay buffer for a final concentration of 10 µM).

  • Initiate the reaction by adding 50 µL of the 2X substrate working solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure fluorescence at Ex/Em = ~496/520 nm.

  • Quantify activity by comparing the fluorescence of the samples to a standard curve generated with free R110.

Experimental Workflow

The general workflow for conducting a protease assay using this compound substrates involves several key stages, from reagent preparation to data analysis.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis Prep_Substrate Prepare Substrate Stock (DMSO) & Working Dilution Prep_Plate Prepare 96-well Plate (Samples, Controls) Prep_Substrate->Prep_Plate Prep_Enzyme Prepare Enzyme/ Cell Lysate Prep_Enzyme->Prep_Plate Initiate Initiate Reaction: Add Substrate to Plate Prep_Plate->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Measure Measure Fluorescence (Kinetic or Endpoint) Incubate->Measure Analyze Analyze Data: Calculate Reaction Rates Measure->Analyze Quantify Quantify Activity (vs. Standard Curve) Analyze->Quantify

Figure 3. General experimental workflow for R110-based protease assays.

Conclusion

Both single-cleavage and dual-cleavage this compound substrates are powerful tools for measuring protease activity.

  • Dual-cleavage substrates are widely available and can be highly sensitive, making them suitable for high-throughput screening and endpoint assays where precise kinetic characterization is not the primary goal.[3][4]

  • Single-cleavage substrates offer a significant advantage for researchers needing to determine accurate enzyme kinetic parameters (Km and kcat).[1] Their simplified, single-step reaction mechanism avoids the complexities introduced by the fluorescent intermediate of dual-cleavage substrates.

The choice between these two types of substrates should be guided by the specific experimental goals. For applications demanding accurate kinetic analysis and a clear understanding of enzyme-substrate interactions, single-cleavage R110 substrates are the superior choice. For general activity screening, dual-cleavage substrates remain a viable and sensitive option.

References

Confirming Enzyme Inhibition: A Comparative Guide to Rhodamine 110 and Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of enzyme inhibition is a critical step in the discovery pipeline. Initial high-throughput screening (HTS) often relies on sensitive fluorescent assays, such as those utilizing Rhodamine 110 (R110). However, to eliminate false positives and artifacts associated with a single assay technology, it is imperative to validate these primary findings with orthogonal methods that employ a different detection principle.

This guide provides an objective comparison between the widely used this compound-based fluorescence assay and a common orthogonal method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for confirming enzyme inhibitors. We present a comparison of their performance, detailed experimental protocols, and visualizations of the underlying principles and workflows.

Data Presentation: Performance Comparison

The choice of assay can significantly impact the apparent potency of an inhibitor. Fluorescence-based assays, while highly sensitive, can be prone to interference from colored or fluorescent compounds. Orthogonal, label-free methods like LC-MS/MS provide a more direct measure of substrate-to-product conversion and are less susceptible to such artifacts.

As a case study, consider the inhibition of caspases, a family of proteases crucial in apoptosis. A significant discrepancy in inhibitor potency has been observed when comparing rhodamine-based assays to label-free methods. For instance, for a particular caspase-2 inhibitor, the IC50 value was found to be 50-fold lower in the rhodamine-based fluorescence assay compared to the label-free LC-MS/MS assay. This highlights the importance of orthogonal validation to obtain a more accurate pharmacological profile of a potential drug candidate.

Here, we present a comparative table for the well-known caspase-3 inhibitor, Z-DEVD-FMK.

ParameterThis compound-Based AssayOrthogonal (LC-MS/MS) Assay
Principle Detection of fluorescence increase upon enzymatic cleavage of a this compound-labeled peptide substrate.Direct quantification of the unlabeled substrate and product by mass spectrometry.
Example IC50 (Z-DEVD-FMK) 18 µM[1]Potentially higher due to elimination of fluorescence-related artifacts.
Throughput HighMedium to Low
Susceptibility to Interference High (colored/fluorescent compounds)Low
Cost per Sample LowHigh
Labeling Requirement Labeled SubstrateLabel-free

Mandatory Visualization

Signaling Pathway: Caspase-3 Mediated Apoptosis

Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (Caspase-3, -7) Initiator_Caspases->Effector_Caspases Substrate_Cleavage Substrate Cleavage Effector_Caspases->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: The apoptotic signaling cascade leading to the activation of effector caspases like Caspase-3.

Experimental Workflow: this compound Assay

Start Start Prepare_Reagents Prepare Cell Lysate, Inhibitor Dilutions, and R110 Substrate Solution Start->Prepare_Reagents Plate_Setup Add Cell Lysate and Inhibitor to Microplate Wells Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Initiate_Reaction Add (Z-DEVD)₂-R110 Substrate Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (Ex: ~499 nm, Em: ~521 nm) Incubate->Measure_Fluorescence Data_Analysis Analyze Data and Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining enzyme inhibition using a this compound-based assay.

Experimental Workflow: Orthogonal LC-MS/MS Assay

Start Start Prepare_Reaction Prepare Enzyme, Unlabeled Substrate, and Inhibitor Dilutions in Buffer Start->Prepare_Reaction Incubate_Reaction Incubate Enzyme, Substrate, and Inhibitor Prepare_Reaction->Incubate_Reaction Quench_Reaction Quench Reaction (e.g., with Acid or Organic Solvent) Incubate_Reaction->Quench_Reaction Sample_Preparation Prepare Sample for LC-MS/MS (e.g., Centrifugation, Dilution) Quench_Reaction->Sample_Preparation LC_MS_Analysis Inject Sample into LC-MS/MS System Sample_Preparation->LC_MS_Analysis Quantify Quantify Substrate and Product (Multiple Reaction Monitoring) LC_MS_Analysis->Quantify Data_Analysis Analyze Data and Determine IC50 Quantify->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an orthogonal enzyme inhibition assay using LC-MS/MS.

Experimental Protocols

This compound-Based Caspase-3 Inhibition Assay

This protocol is a general guideline for determining the IC50 value of a caspase-3 inhibitor using the (Z-DEVD)₂-R110 substrate.[2]

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES, 10% Glycerol, 2 mM DTT, pH 7.5.

  • Enzyme Solution: Prepare a stock solution of purified active caspase-3 in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate.

  • Substrate Solution: Prepare a stock solution of (Z-DEVD)₂-R110 in DMSO. Dilute in assay buffer to the desired final concentration (typically at or below the Km).

  • Inhibitor Stock: Prepare a serial dilution of the test inhibitor (e.g., Z-DEVD-FMK) in DMSO.

2. Assay Procedure (96-well plate format):

  • To each well of a black, clear-bottom 96-well microplate, add the following in order:

    • Assay Buffer

    • Inhibitor solution at various concentrations (or DMSO for control).

    • Enzyme solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the (Z-DEVD)₂-R110 substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity kinetically (Excitation: ~499 nm, Emission: ~521 nm) over a period of 30-60 minutes.

3. Data Analysis:

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression.

Orthogonal LC-MS/MS-Based Caspase-3 Inhibition Assay

This protocol provides a general framework for an orthogonal, label-free assay to confirm caspase-3 inhibition.

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES, 10% Glycerol, 2 mM DTT, pH 7.5.

  • Enzyme Solution: Prepare a stock solution of purified active caspase-3 in assay buffer.

  • Substrate Solution: Prepare a stock solution of an unlabeled caspase-3 peptide substrate (e.g., Ac-DEVD-pNA) in a suitable solvent and dilute in assay buffer.

  • Inhibitor Stock: Prepare a serial dilution of the test inhibitor in DMSO.

  • Quenching Solution: Acetonitrile (B52724) with 0.1% formic acid.

2. Assay Procedure:

  • In a microcentrifuge tube or 96-well plate, combine the assay buffer, inhibitor solution (or DMSO), and enzyme solution.

  • Pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the unlabeled substrate solution.

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of cold quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Transfer the supernatant to an autosampler vial or plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis and Data Processing:

  • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the substrate and its cleaved product. This involves optimizing the precursor and product ion transitions for both molecules.

  • Separate the substrate and product using a suitable C18 liquid chromatography column with a gradient of water and acetonitrile containing 0.1% formic acid.

  • Calculate the peak areas for the substrate and product for each sample.

  • Determine the percent inhibition for each inhibitor concentration by comparing the product peak area to the control (DMSO) sample.

  • Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: A Step-by-Step Guide to the Proper Disposal of Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring both laboratory safety and environmental stewardship. Rhodamine 110, a fluorescent dye widely utilized in various assays, requires specific handling and disposal protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1][2] Adherence to personal protective equipment (PPE) standards is mandatory.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection

In the event of exposure, immediate action is critical. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1] If skin contact occurs, wash the affected area thoroughly with soap and water.[3] If inhaled, move to fresh air and seek medical advice.[4][5] If swallowed, rinse the mouth with water and call for immediate medical help.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste.[1][6] Under no circumstances should it be disposed of in regular trash or poured down the drain.[1][3]

  • Segregation of Waste :

    • Solid Waste : Collect unused this compound powder, contaminated weighing paper, gloves, and other solid materials in a designated and clearly labeled hazardous waste container.[1][6]

    • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

    • Contaminated Labware : Disposable labware such as pipette tips and tubes should be collected in the solid hazardous waste container.[1] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), with the solvent rinse collected as hazardous liquid waste.[6]

  • Containerization and Labeling :

    • Use only chemically compatible containers that are in good condition and have a secure lid for waste collection.[1][7]

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and identify the contents, including "this compound."[8] Include the accumulation start date and any other information required by your institution.[1]

  • Storage :

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.[1][7]

    • Ensure that the storage area is away from incompatible materials.[1] Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.[1]

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[1]

    • The primary disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

Spill Response

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Ventilate : Alert others in the area and ensure adequate ventilation.[6]

  • Contain the Spill : For solid spills, avoid creating dust.[3] Gently cover with an inert absorbent material. For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill.[6]

  • Clean Up : Wearing appropriate PPE, carefully collect the contained material and any contaminated cleanup supplies into a designated hazardous waste container.[3][6]

  • Decontaminate : Wipe the spill area with a suitable cleaning agent. All cleanup materials must be disposed of as hazardous waste.[6]

This compound Disposal Workflow

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_container Containerization & Storage cluster_disposal Final Disposal handling Handle this compound in a Fume Hood ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) handling->ppe solid_waste Solid Waste (Unused powder, contaminated gloves, etc.) ppe->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) ppe->liquid_waste labware Contaminated Labware (Pipette tips, tubes) ppe->labware containerize Collect in Labeled Hazardous Waste Container solid_waste->containerize liquid_waste->containerize labware->containerize storage Store in a Secure, Ventilated Secondary Containment containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs incineration Disposal via Controlled Incineration or Chemical Destruction Plant contact_ehs->incineration

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Rhodamine 110, a fluorescent dye widely used in enzymatic assays. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • A chemical fume hood is strongly recommended, especially when handling the powder form, to prevent the inhalation of dust.[3]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be worn in addition to goggles for procedures with a significant splash hazard.[3]Protects against splashes and dust getting into the eyes.
Hand Protection Chemical-resistant gloves, such as nitrile rubber (>0.11 mm thickness), tested according to EN 374.[4] Gloves must be inspected prior to use.[1] For high-risk tasks, consider double-gloving.[3]Prevents skin contact with the chemical.
Body Protection A standard laboratory coat is required.[3] For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.[1][3]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if a fume hood is not available or if aerosolization is possible.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]Prevents inhalation of harmful dust or aerosols.
Footwear Closed-toe shoes that fully cover the foot are mandatory.[3]Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Handling this compound

Following a structured workflow minimizes the risk of exposure and contamination.

1. Preparation and Weighing:

  • Before handling, ensure all required PPE is correctly worn.

  • Conduct all weighing and preparation of this compound powder within a chemical fume hood to avoid dust generation.[1][3]

  • Use non-sparking tools to prevent ignition sources.[1]

2. Solution Preparation:

  • This compound is soluble in organic solvents like DMSO, ethanol, and methanol, and slightly soluble in water.[5]

  • When dissolving, add the solvent to the powder slowly to avoid splashing.

  • If preparing an aqueous solution, it is not recommended to store it for more than one day.[5]

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • When using the solution, handle it with the same level of precaution as the powder, wearing all appropriate PPE.

  • Avoid eating, drinking, or smoking in the laboratory.[1][6]

4. Spill Management:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Remove all sources of ignition.[1]

  • For small spills of the powder, gently sweep the material into a suitable container for disposal.[7] Avoid creating dust.[1]

  • For liquid spills, absorb the material with an inert absorbent material and collect it for disposal.[8]

  • Clean the spill area thoroughly with soap and water.[8]

5. First Aid Measures:

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1][6]

  • If in eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[1][8] Seek medical advice.[8]

  • If on skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][9] Seek medical attention if irritation persists.[9]

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][9]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection:

  • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.[9]

  • Never dispose of this compound down the drain or in regular trash.[9] Rhodamines are highly toxic to aquatic life with long-lasting effects.[2]

Disposal Procedure:

  • This material and its container must be disposed of as hazardous waste.[10]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2][9]

  • Provide the contractor with all necessary information about the waste, including its composition and any available safety data sheets (SDS).[9]

  • Contaminated packaging should be triply rinsed (or equivalent) and can then be offered for recycling or reconditioning, or disposed of in a sanitary landfill after being punctured to make it unusable.[1]

Below is a workflow diagram illustrating the key stages of safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don PPE weigh Weigh Powder in Fume Hood prep_ppe->weigh prep_sol Prepare Solution weigh->prep_sol experiment Conduct Experiment prep_sol->experiment spill Manage Spills experiment->spill collect_waste Collect Hazardous Waste experiment->collect_waste spill->collect_waste dispose Dispose via Licensed Contractor collect_waste->dispose

Caption: Workflow for handling this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.